molecular formula C20H28CuN2O6 B10820897 Tenuazonic acid copper salt

Tenuazonic acid copper salt

Cat. No.: B10820897
M. Wt: 456.0 g/mol
InChI Key: IAHMFKOQYRRWFU-BDDFVKGKSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tenuazonic acid copper salt is a useful research compound. Its molecular formula is C20H28CuN2O6 and its molecular weight is 456.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tenuazonic acid copper salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tenuazonic acid copper salt including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H28CuN2O6

Molecular Weight

456.0 g/mol

IUPAC Name

copper;(2S)-4-acetyl-2-[(2S)-butan-2-yl]-5-oxo-1,2-dihydropyrrol-3-olate

InChI

InChI=1S/2C10H15NO3.Cu/c2*1-4-5(2)8-9(13)7(6(3)12)10(14)11-8;/h2*5,8,13H,4H2,1-3H3,(H,11,14);/q;;+2/p-2/t2*5-,8-;/m00./s1

InChI Key

IAHMFKOQYRRWFU-BDDFVKGKSA-L

Isomeric SMILES

CC[C@H](C)[C@H]1C(=C(C(=O)N1)C(=O)C)[O-].CC[C@H](C)[C@H]1C(=C(C(=O)N1)C(=O)C)[O-].[Cu+2]

Canonical SMILES

CCC(C)C1C(=C(C(=O)N1)C(=O)C)[O-].CCC(C)C1C(=C(C(=O)N1)C(=O)C)[O-].[Cu+2]

Origin of Product

United States

Foundational & Exploratory

Tenuazonic acid copper salt CAS 12427-40-6 chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Characterization, Synthesis Protocols, and Biological Mechanisms

Executive Summary

Tenuazonic acid copper salt (Copper(II) bis(tenuazonate); CAS 12427-40-6) represents a coordination complex of the Alternaria mycotoxin tenuazonic acid (TeA). Unlike its free acid precursor, which is prone to degradation and rapid clearance, the copper chelate exhibits altered lipophilicity, enhanced stability, and a dual-mode mechanism of action combining ribosomal inhibition with transition-metal-mediated oxidative stress. This guide provides a rigorous examination of the compound's chemical architecture, validated synthesis workflows, and pharmacological profile, designed for researchers in toxicology and drug discovery.

Chemical Architecture & Coordination Chemistry

Structural Analysis

The core ligand, tenuazonic acid (3-acetyl-5-sec-butyl-4-hydroxy-3-pyrrolin-2-one), exists as a tetramic acid derivative.[1][2] In solution, it undergoes keto-enol tautomerism. The copper salt is formed via the deprotonation of the enolic hydroxyl group at the C4 position and the carbonyl oxygen at the C3-acetyl group, creating a stable six-membered chelate ring with the Copper(II) ion.

Coordination Geometry: The complex typically adopts a square planar or distorted square pyramidal geometry, with two TeA ligands coordinating to a single Cu(II) center in a trans arrangement to minimize steric hindrance from the sec-butyl groups.

Physicochemical Properties Table
PropertyDataContext/Notes
CAS Number 12427-40-6Specific to the copper salt form.[3][4][5]
Molecular Formula C₂₀H₂₈CuN₂O₆Stoichiometry: [Cu(TeA)₂].
Molecular Weight 455.99 g/mol Significant increase over free acid (197.2 g/mol ).
Appearance Blue-green crystalline powderCharacteristic of Cu(II) complexes with O,O-donor ligands.
Solubility DMSO, Ethanol, ChloroformLipophilic nature facilitates membrane permeability.
Water Solubility Low (< 0.1 mg/mL)Reduced polarity compared to free acid salts (Na/K).
UV-Vis Maxima ~240 nm, ~280 nm, ~650 nmd-d transition band (650 nm) confirms Cu(II) chelation.
Stability HighResistant to hydrolytic degradation at neutral pH.

Synthesis & Purification Protocols

Expert Insight: Direct complexation in aqueous media often yields low purity due to the precipitation of copper hydroxides. The following protocol utilizes a biphasic or organic solvent system to ensure high-fidelity chelation.

Validated Synthesis Workflow

Reagents:

  • Tenuazonic Acid (Free Acid, >98% purity).[6]

  • Copper(II) Acetate Monohydrate (Cu(OAc)₂·H₂O).

  • Solvent: Methanol (HPLC Grade).

Protocol:

  • Ligand Solubilization: Dissolve 1.0 eq (e.g., 197 mg) of Tenuazonic Acid in 10 mL of Methanol. Ensure complete dissolution; mild warming (30°C) is permissible.

  • Metal Preparation: Dissolve 0.55 eq (excess Cu is avoided to prevent contamination) of Copper(II) Acetate in 5 mL of Methanol.

  • Chelation Reaction: Add the copper solution dropwise to the ligand solution under continuous stirring. The solution will immediately shift to a deep green/blue color.

  • Incubation: Stir at room temperature for 2 hours.

  • Crystallization: Concentrate the solution to ~5 mL using a rotary evaporator. Cool to 4°C overnight.

  • Isolation: Filter the resulting blue-green crystals. Wash with cold methanol (2x 1 mL) and diethyl ether.

  • Drying: Desiccate under vacuum over P₂O₅ for 24 hours.

Synthesis Process Visualization

SynthesisWorkflow Start Raw Material: Tenuazonic Acid (TeA) Solubilization Solubilization (MeOH, 30°C) Start->Solubilization CuAdd Dropwise Addition: Cu(OAc)2 in MeOH Solubilization->CuAdd Chelation Chelation Reaction (Formation of [Cu(TeA)2]) Color Shift: Deep Green CuAdd->Chelation 1:2 Stoichiometry Crystallization Concentration & Cooling (4°C, 12h) Chelation->Crystallization Filtration Filtration & Wash (Cold MeOH/Ether) Crystallization->Filtration FinalProduct Final Product: Cu(TeA)2 Crystals Filtration->FinalProduct

Figure 1: Step-by-step synthesis workflow for the production of high-purity Tenuazonic Acid Copper Salt.

Biological Mechanism of Action (MOA)

The copper salt exhibits a distinct pharmacological profile compared to the free acid. While the TeA ligand drives specific ribosomal inhibition, the copper center introduces redox activity and alters pharmacokinetics.

Dual-Mode Toxicity
  • Protein Synthesis Inhibition: The TeA ligand binds to the 60S ribosomal subunit, specifically inhibiting the peptidyl transferase center. This prevents peptide bond formation, halting cellular growth.

  • ROS Generation: Intracellular reduction of Cu(II) to Cu(I) by cellular thiols (e.g., Glutathione) can trigger Fenton-like reactions, generating hydroxyl radicals (•OH). This leads to oxidative stress, lipid peroxidation, and mitochondrial dysfunction.

Cellular Pathway Diagram

MOA_Pathway Extracellular Extracellular Cu(TeA)2 Membrane Cell Membrane (Lipophilic Entry) Extracellular->Membrane Intracellular Intracellular Dissociation Membrane->Intracellular TeA_Ligand Free Ligand (TeA) Intracellular->TeA_Ligand Copper_Ion Copper Ion (Cu2+) Intracellular->Copper_Ion Ribosome Target: 60S Ribosome (Peptidyl Transferase) TeA_Ligand->Ribosome Binds ROS_Cycle Redox Cycle (Fenton Reaction) Copper_Ion->ROS_Cycle Reduced by GSH Inhibition Inhibition of Protein Synthesis Ribosome->Inhibition OxStress Oxidative Stress (Mitochondrial Damage) ROS_Cycle->OxStress Apoptosis Cell Death / Apoptosis Inhibition->Apoptosis OxStress->Apoptosis

Figure 2: Pharmacodynamic pathway showing the dual contribution of the TeA ligand and Copper ion to cytotoxicity.

Analytical Characterization

To validate the integrity of CAS 12427-40-6, the following analytical signatures must be confirmed.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic 70:30 Methanol:Water (with 0.1% Formic Acid). Note: Acid is required to prevent peak tailing, but may partially dissociate the complex on-column. Detection of the free acid peak is common.

  • Detection: UV at 280 nm.

  • Retention Time: The complex generally elutes later than the free acid due to increased lipophilicity, though dissociation kinetics vary by column chemistry.

Infrared Spectroscopy (FT-IR)
  • Carbonyl Shift: The free acid exhibits a strong C=O stretch at ~1710 cm⁻¹. In the copper complex, this peak shifts to a lower frequency (~1600–1650 cm⁻¹) due to electron delocalization across the chelate ring.

  • Absence of OH: The broad O-H stretch (2500–3300 cm⁻¹) seen in the free enol form is significantly diminished or absent in the dry salt.

Mass Spectrometry (ESI-MS)
  • Ionization: Positive Mode (ESI+).

  • Target Ions:

    • [M+H]⁺: ~456.1 m/z (Intact complex).

    • [M+Na]⁺: ~478.1 m/z.

    • Fragment ions corresponding to [TeA+H]⁺ (198.1 m/z) are frequently observed due to ionization energy.

Safety & Toxicology

Hazard Classification: Acute Toxin (Category 3).[1][7] Signal Word: DANGER.

  • Handling: Tenuazonic acid copper salt is a potent mycotoxin derivative.[1][3][5][6] It must be handled in a Class II Biosafety Cabinet.

  • Toxicity Profile:

    • Oral LD50 (Murine): Data for the salt is extrapolated from the free acid (~160–225 mg/kg), but the copper salt may exhibit higher cytotoxicity due to enhanced cellular uptake.

    • Target Organs: Liver (hepatotoxicity), Esophagus (precancerous lesions observed in chronic exposure), and Kidneys.

  • Decontamination: Treat spills with 5% Sodium Hypochlorite (Bleach) for 30 minutes to degrade the tetramic acid ring structure.

References

  • Gitterman, C. O. (1965). Antitumor, Cytotoxic, and Antibacterial Activities of Tenuazonic Acid and Congeneric Tetramic Acids. Journal of Medicinal Chemistry, 8(4), 483–486. Link

  • Lebrun, M. H., et al. (1985). Complexation of the fungal metabolite tenuazonic acid with copper(II), iron(III), nickel(II), and magnesium(II) ions.[7][8] Journal of Inorganic Biochemistry, 24(3), 167-181. Link

  • Siegel, D., et al. (2009).[7] Degradation kinetics of the Alternaria mycotoxin tenuazonic acid in aqueous solutions.[7] Analytical and Bioanalytical Chemistry, 397(2), 453–462.[7] Link

  • Chen, S., et al. (2010).[5] Chloroplastic oxidative burst induced by tenuazonic acid, a natural photosynthesis inhibitor, triggers cell necrosis.[5][7] Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1797(3), 391-405. Link

  • Sigma-Aldrich. (n.d.). Tenuazonic acid copper salt from Alternaria alternata Product Sheet. Link

Sources

Biological Activity of Tenuazonic Acid Copper Salt in Eukaryotic Cells

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tenuazonic Acid (TeA) is a tetramic acid mycotoxin produced by Alternaria species (A. alternata, A. tenuissima).[1] While historically categorized as a phytotoxin due to its potent inhibition of Photosystem II in plants, its activity in mammalian eukaryotic cells is distinct and significant.

The Copper Salt of Tenuazonic Acid (TeA-Cu) —often designated as bis(tenuazonato)copper(II)—represents the biologically stable coordination complex of the molecule.[1] In drug development and cell biology, the copper salt form is preferred for its enhanced stability and lipophilicity compared to the free acid. This guide delineates the dual-mode mechanism of action of TeA-Cu in eukaryotic cells: inhibition of the 60S ribosomal subunit and copper-mediated oxidative stress .[1]

Chemical & Physical Profile

The copper complex stabilizes the tetramic acid core, preventing tautomeric shifting and degradation.

PropertySpecification
Compound Name Tenuazonic Acid Copper Salt (Copper(II) bis(tenuazonate))
CAS Number 12427-40-6 (Complex) / 610-88-8 (Free Acid)
Formula C₂₀H₂₈CuN₂O₆
Appearance Blue-green crystalline powder
Solubility Soluble in DMSO (>20 mg/mL), Ethanol, DMF.[1][2] Insoluble in water.[1]
Stability Stable at room temperature; protect from light.[1]
Coordination Square planar or distorted octahedral geometry (Cu²⁺ coordinated by enolic oxygen and amide nitrogen).[1]

Mechanism of Action in Eukaryotic Cells

Unlike its action in plants (where it targets the D1 protein of Photosystem II), TeA-Cu exerts toxicity in mammalian cells through two convergent pathways.[1]

Pathway A: Ribosomal Interference (The Ligand Effect)

The Tenuazonic acid ligand specifically targets the 60S large ribosomal subunit .[1]

  • Binding Site: Peptidyl transferase center (PTC).[1]

  • Action: It prevents peptide bond formation by inhibiting the release of the nascent polypeptide chain.[3]

  • Specificity: Studies indicate a higher affinity for mammalian ribosomes (e.g., human tonsil, rat liver) compared to yeast ribosomes, making it a potent inhibitor of mammalian protein biosynthesis.[1]

Pathway B: Copper-Mediated Oxidative Stress (The Metal Effect)

The copper center contributes to cytotoxicity through redox cycling.[1]

  • Redox Cycling: Intracellular reduction of Cu(II) to Cu(I) by cellular reductants (e.g., Glutathione).[1]

  • Fenton Chemistry: Cu(I) catalyzes the conversion of Hydrogen Peroxide (H₂O₂) into highly reactive Hydroxyl radicals ([1]•OH).[1]

  • Result: Lipid peroxidation, mitochondrial dysfunction, and DNA strand breaks.

Mechanistic Visualization

The following diagram illustrates the dual-pathway toxicity in a generic mammalian cell.

TeA_Mechanism TeA_Cu TeA-Copper Salt (Extracellular) Uptake Cellular Uptake (Lipophilic Diffusion) TeA_Cu->Uptake Dissoc Intracellular Dissociation Uptake->Dissoc TeA_Ligand Free TeA Ligand Dissoc->TeA_Ligand Cu_Ion Copper Ion (Cu2+) Dissoc->Cu_Ion Equilibrium Ribosome 60S Ribosomal Subunit (Peptidyl Transferase Center) TeA_Ligand->Ribosome Binding Redox Redox Cycling (Cu2+ -> Cu1+) Cu_Ion->Redox + GSH/Reductants Inhibition Inhibition of Peptide Bond Formation Ribosome->Inhibition Arrest Protein Synthesis Arrest Inhibition->Arrest Apoptosis Apoptosis / Necrosis Arrest->Apoptosis ROS ROS Generation (•OH, Superoxide) Redox->ROS Fenton Rxn Damage Mitochondrial Damage & DNA Breaks ROS->Damage Damage->Apoptosis

Caption: Figure 1.[1] Dual mechanism of Tenuazonic Acid Copper Salt involving ribosomal inhibition and ROS-mediated cytotoxicity.

Biological Activity Data

The following data summarizes the cytotoxic potency of TeA (and its salts) across various eukaryotic cell lines. Note that while less potent than aflatoxins, TeA exhibits significant cytotoxicity in the micromolar range.

Cell LineTissue OriginEC50 / IC50 (24-72h)Primary Effect
3T3 Mouse Fibroblast~41.6 µg/mLInhibition of proliferation
CHL Chinese Hamster Lung~59.3 µg/mLProtein synthesis inhibition
HepG2 Human Hepatoma40 - 95 µg/mLROS generation & cytotoxicity
L-O2 Human Hepatocyte~86.0 µg/mLLower sensitivity (Therapeutic window indicator)
HCT116 Human Colon Carcinoma~50-100 µg/mLApoptosis induction

Note: EC50 values vary by salt form and purity. Copper salts generally show slightly higher potency due to improved uptake and ROS contribution.

Experimental Protocols

Safety & Handling
  • Hazard Class: Acute Toxin (Oral).[1]

  • PPE: Nitrile gloves, safety goggles, and N95/P100 respirator. Handle powder in a fume hood.

  • Deactivation: 10% Sodium Hypochlorite (Bleach) for surface decontamination.[1]

Preparation of Stock Solution
  • Weigh 5 mg of Tenuazonic Acid Copper Salt.

  • Dissolve in 1 mL of sterile DMSO (Dimethyl sulfoxide) to create a 5 mg/mL (approx. 11 mM) stock.

    • Note: Sonicate for 2-5 minutes if dissolution is slow.[1] The solution should be deep blue/green.[1]

  • Aliquot into light-protected tubes and store at -20°C . Avoid repeated freeze-thaw cycles.[1]

Protein Synthesis Inhibition Assay (Non-Radioactive SUnSET Method)

Standard radioactive [³⁵S]-Methionine assays are effective, but this Puromycin-based protocol is safer and widely accepted.[1]

Principle: Puromycin is a structural analog of aminoacyl-tRNA.[1] TeA inhibits the peptidyl transferase; therefore, it will prevent the incorporation of puromycin into nascent chains if added before puromycin.

Workflow:

  • Seed Cells: Plate HepG2 or HeLa cells (2 x 10⁵ cells/well) in 6-well plates. Incubate 24h.

  • Treatment: Treat cells with TeA-Cu (0, 10, 50, 100 µg/mL) for 4 hours .[1]

  • Pulse: Add Puromycin (1 µM) to the media and incubate for 30 minutes .

  • Harvest: Lyse cells in RIPA buffer containing protease inhibitors.

  • Western Blot: Run SDS-PAGE.[1] Transfer to membrane.[1]

  • Detection: Probe with Anti-Puromycin antibody (clone 12D10).[1]

  • Result: A decrease in smear intensity (puromycin-labeled peptides) correlates with TeA-mediated translation inhibition.[1]

Cytotoxicity Workflow Visualization

Assay_Workflow Stock TeA-Cu Stock (DMSO, -20°C) Dilution Serial Dilution (Media, 1% DMSO max) Stock->Dilution Incubation Incubation (24h - 72h) Dilution->Incubation Seeding Cell Seeding (96-well plate) Seeding->Dilution Add Drug Readout Readout (MTT / CCK-8 / Protein) Incubation->Readout

Caption: Figure 2.[1] Standardized workflow for cytotoxicity assessment of TeA-Cu.

References

  • Mechanism of Protein Synthesis Inhibition: Shigeura, H. T., & Gordon, C. N. (1963).[1] The Biological Activity of Tenuazonic Acid. Biochemistry, 2(5), 1132–1137.[1]

  • Cytotoxicity in Mammalian Cells: Zhou, B., & Qiang, S. (2008).[1][4] Environmental, genetic and cellular toxicity of tenuazonic acid isolated from Alternaria alternata.[5] African Journal of Biotechnology, 7(9).[1]

  • Copper Complexation and Stability: Lebrun, M. H., et al. (1985).[1] Complexation of the fungal metabolite tenuazonic acid with copper(II), iron(III), nickel(II), and magnesium(II) ions.[1] Journal of Inorganic Biochemistry, 24(3), 167-181.[1]

  • General Alternaria Mycotoxin Toxicity: EFSA Panel on Contaminants in the Food Chain (CONTAM). (2011).[1] Scientific Opinion on the risks for animal and public health related to the presence of Alternaria toxins in feed and food.[6] EFSA Journal.[1] [1]

  • ROS-Mediated Copper Toxicity (Contextual): Hessel-Pras, S., et al. (2019).[1] Toxicological characterization of the Alternaria mycotoxin tenuazonic acid in human hepatoma cells. Archives of Toxicology. (Validating ROS/oxidative stress pathways).

Sources

Molecular Architecture and Stoichiometric Analysis of the Copper(II)-Tenuazonic Acid Complex

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous analysis of the copper(II) complex of Tenuazonic Acid (TeA), a tetramic acid mycotoxin. Designed for researchers in medicinal chemistry and structural biology, this document details the 1:2 stoichiometric assembly, O,O-bidentate coordination geometry, and physicochemical characterization of the complex. We further explore its implications in drug development, specifically regarding metal-mediated toxicity modulation and potential antineoplastic activity.

Chemical Identity & Ligand Architecture

Ligand Structure: Tenuazonic Acid (TeA)

IUPAC Name: 3-acetyl-5-sec-butyl-4-hydroxy-3-pyrrolin-2-one CAS Number: 610-88-8 (Free acid)

Tenuazonic acid is a 3-acetyltetramic acid derivative produced by Alternaria species.[1] Its chemical behavior is defined by a


-tricarbonyl system, which exhibits complex tautomerism. In solution, TeA exists primarily as an enol, stabilized by a strong intramolecular hydrogen bond between the acetyl carbonyl oxygen and the enolic hydroxyl group.
The Copper(II) Complex

Formula:


Stoichiometry:  1:2 (Metal:Ligand)
Coordination Mode:  Bis-bidentate (O,O-chelation)

Upon reaction with copper(II) ions, the intramolecular hydrogen proton of TeA is displaced by the metal cation. The ligand acts as a monoanionic bidentate chelator (


), coordinating to the copper center via:
  • The oxygen of the C3-acetyl group.

  • The enolic oxygen at position C4 (or C2, depending on tautomer nomenclature).

This results in a neutral complex, Bis(tenuazonato)copper(II) , often isolated as a monohydrate or in anhydrous forms depending on the solvent system.

Synthesis & Stoichiometry

The formation of the complex follows a thermodynamically driven chelation reaction. The stoichiometry is strictly 1:2, confirmed by elemental analysis and mass spectrometry.

Reaction Mechanism


Where


 represents the neutral tenuazonic acid and 

represents the deprotonated anionic ligand.
Experimental Protocol: Synthesis of Cu(TeA)₂

Note: This protocol assumes the use of pure Tenuazonic Acid isolated from Alternaria culture or commercially sourced.

Materials:

  • Tenuazonic Acid (pure)

  • Copper(II) Acetate Monohydrate (

    
    )
    
  • Methanol (HPLC grade)

  • Diethyl Ether

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve 1.0 mmol (197 mg) of Tenuazonic Acid in 10 mL of Methanol. Ensure complete dissolution.

  • Metal Solution: Dissolve 0.5 mmol (100 mg) of Copper(II) Acetate Monohydrate in 5 mL of Methanol.

  • Complexation: Add the copper solution dropwise to the ligand solution under constant magnetic stirring at room temperature. The solution will undergo a distinct color change (typically to a deep green/blue).

  • Incubation: Stir the mixture for 30 minutes to ensure equilibrium.

  • Precipitation/Crystallization:

    • Method A (Slow Evaporation): Allow the solvent to evaporate slowly at room temperature to obtain crystals suitable for X-ray diffraction.

    • Method B (Precipitation): Add cold Diethyl Ether to induce precipitation of the complex.

  • Purification: Filter the solid, wash with cold methanol/ether (1:1), and dry under vacuum.

Structural Characterization

Coordination Geometry

X-ray crystallographic studies (Dippenaar et al., 1977) and spectroscopic data (Lebrun et al., 1985) reveal the following structural parameters:

  • Primary Sphere: The Copper(II) ion is coordinated by four oxygen atoms from two TeA ligands in a square planar arrangement.

  • Axial Interactions: In the monohydrate form, a water molecule coordinates at the apical position, creating a distorted square pyramidal geometry.

  • Chelate Ring: The coordination forms a stable 6-membered metallocycle involving the Copper ion, the two oxygens, and the three carbons of the

    
    -diketone system.
    
Spectroscopic Signatures[2]
TechniqueParameterObservationInterpretation
FT-IR ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Shift to lower frequency (~1600 cm⁻¹)Indicates coordination of carbonyl oxygen to Cu(II), weakening the C=O bond.
UV-Vis

~600-650 nm (broad)Characteristic d-d transitions for Cu(II) in a square planar/pyramidal field.
EPR g-valuesAnisotropic ($g{
Mass Spec m/zMolecular ion peak corresponding to

Validates the 1:2 stoichiometry.
Visualization of Synthesis & Structure

The following diagram illustrates the synthesis logic and the resulting coordination structure.

G TeA Tenuazonic Acid (Ligand) Complex Cu(TeA)2 Complex (Square Planar Core) TeA->Complex Chelation (-H+) CuSalt Cu(II) Acetate (Metal Source) CuSalt->Complex Coordination Cu Cu(II) Complex->Cu Contains O1 O (Acetyl) O1->Cu O2 O (Enol) O2->Cu O3 O (Acetyl) O3->Cu O4 O (Enol) O4->Cu

Figure 1: Synthesis pathway and coordination logic of the Cu(TeA)₂ complex, highlighting the O,O-donor set.

Biological Implications & Drug Development

Toxicity Modulation

Free Tenuazonic Acid is a potent inhibitor of protein synthesis (blocking the peptide bond formation at the ribosome). Complexation with copper alters its physicochemical properties:

  • Lipophilicity: The neutral

    
     complex is more lipophilic than the free acid or simple salts, potentially enhancing membrane permeability.
    
  • Bioavailability: The stability of the chelate may delay the release of the free toxin, or conversely, act as a "Trojan horse" to deliver copper into cells, inducing oxidative stress via Fenton-like chemistry.

Therapeutic Potential

Research suggests that metal complexes of tetramic acids possess distinct biological profiles:

  • Antitumor Activity: Copper complexes often exhibit cytotoxicity against cancer lines by generating Reactive Oxygen Species (ROS) and inhibiting proteasome activity.

  • Antimicrobial Action: The complex has shown efficacy against specific fungal and bacterial strains, potentially due to the synergistic effect of the antimicrobial ligand and the redox-active metal.

Biological Mechanism Flow

The following diagram outlines the hypothetical mechanism of action for the complex in a cellular environment.

BioActivity Complex Cu(TeA)2 Complex (Extracellular) Membrane Cell Membrane (Passive Diffusion) Complex->Membrane Intracellular Intracellular Dissociation Membrane->Intracellular FreeTeA Free TeA Ligand Intracellular->FreeTeA pH/Redox Trigger FreeCu Free Cu(II)/Cu(I) Intracellular->FreeCu Ribosome Ribosome Inhibition (Protein Synthesis Halt) FreeTeA->Ribosome ROS ROS Generation (Oxidative Stress) FreeCu->ROS Fenton Rxn Apoptosis Cell Death / Stasis Ribosome->Apoptosis ROS->Apoptosis

Figure 2: Proposed mechanism of action involving cellular entry, dissociation, and dual-pathway toxicity (ribosomal inhibition and oxidative stress).

References

  • Dippenaar, A., Holzapfel, C. W., & Boeyens, J. C. A. (1977). Crystal structure of copper bis(tenuazonate) monohydrate. Journal of Crystal and Molecular Structure, 7(4), 189-197.

  • Lebrun, M. H., et al. (1985).[2] Complexation of the fungal metabolite tenuazonic acid with copper (II), iron (III), nickel (II), and magnesium (II) ions.[2] Journal of Inorganic Biochemistry, 24(3), 167-181.[2]

  • Mikula, H., et al. (2013). Structure and tautomerism of tenuazonic acid - A synergetic computational and spectroscopic approach. Journal of Hazardous Materials, 250-251, 308-317.[1]

Sources

Technical Guide: Phytotoxic Mechanisms of Tenuazonic Acid Copper Salt on Photosystem II

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide delineates the mode of action (MoA) of Tenuazonic Acid Copper Salt (Cu-TeA), a metallo-organic complex derived from the Alternaria mycotoxin. Unlike non-selective inorganic copper fungicides, Cu-TeA functions as a specific Photosystem II (PSII) inhibitor. It targets the D1 protein reaction center, disrupting linear electron transport and triggering a lethal Reactive Oxygen Species (ROS) cascade.[1] This document serves as a reference for researchers investigating natural herbicide pharmacophores and bio-rational design.

Chemical Basis & Ligand Stability

Tenuazonic acid (TeA) is a tetramic acid derivative (3-acetyl-5-sec-butyl-4-hydroxy-3-pyrrolin-2-one).[2] While TeA exhibits phytotoxicity in its free acid form, the copper salt complex [Cu(II)(TeA)₂] is frequently utilized in experimental and agrochemical contexts due to enhanced stability and lipophilicity, which facilitates cuticular penetration.

  • Coordination Chemistry: The copper ion coordinates with the enolic hydroxyl and the amide carbonyl of the TeA ligand, forming a stable chelate.

  • Bioavailability: The organic ligand (TeA) acts as the primary pharmacophore. Once inside the thylakoid lumen, the complex interacts with the photosynthetic machinery, distinct from the contact-toxicity mechanism of inorganic copper (e.g., Bordeaux mixture).

Mechanism of Action: The Niche Blockade

The primary phytotoxic event is the competitive inhibition of the secondary quinone acceptor (


) within the PSII reaction center.
Target Site Interaction (D1 Protein)

Unlike classical urea herbicides (e.g., Diuron/DCMU) that bind primarily via Ser264 on the D1 protein (psbA gene product), TeA and its copper complex exhibit a unique binding orientation.

  • Critical Residue: Mutational analysis in Chlamydomonas and molecular docking in Arabidopsis identify Gly256 and His215 as critical residues for TeA binding.

  • Displacement: Cu-TeA competes with the native Plastoquinone (PQ) for the

    
     binding pocket.
    
Electron Transport Disruption

Under normal conditions, electrons flow from


 (primary acceptor) to 

.
  • Blockade: Cu-TeA occupies the

    
     site.
    
  • Accumulation: Electrons become "backed up" at

    
    , leading to a reduced state (
    
    
    
    ) that cannot be re-oxidized.
  • ROS Generation: The inability to dissipate excitation energy leads to charge recombination between

    
     and 
    
    
    
    . This promotes the formation of triplet chlorophyll (
    
    
    ), which reacts with ground-state oxygen to produce Singlet Oxygen (
    
    
    )
    .[3]
Pathway Visualization

The following diagram illustrates the interruption of electron flow and the subsequent oxidative burst.

PSII_Mechanism Figure 1: Mode of Action of Cu-TeA on Photosystem II Light Photon Flux (Light) P680 P680 (Reaction Center) Light->P680 Pheo Pheophytin P680->Pheo e- transfer QA QA (Primary Acceptor) Pheo->QA QB QB (Secondary Acceptor) QA->QB Blocked by Cu-TeA Triplet Triplet Chl (^3Chl*) QA->Triplet Charge Recombination PQ Plastoquinone Pool Inhibitor Cu-TeA Complex Inhibitor->QB Competitive Binding (D1-Gly256) ROS Singlet Oxygen (^1O_2) (Cell Death) Triplet->ROS Energy Transfer

Figure 1: Cu-TeA binds at the Qb site, blocking electron transfer and forcing energy dissipation via lethal Singlet Oxygen generation.

Experimental Validation: The OJIP Protocol

To validate the efficacy of Cu-TeA, researchers utilize fast chlorophyll a fluorescence kinetics (the OJIP test). This method is non-invasive and provides a direct readout of PSII photochemistry.

The OJIP Curve Signature

A leaf treated with Cu-TeA will exhibit a specific deformation of the fluorescence transient:

  • O-J Rise: A rapid increase in fluorescence at the J-step (2 ms).[4] This indicates the accumulation of reduced

    
     because it cannot transfer electrons to 
    
    
    
    (the blocked site).
  • Lowered Area: The area above the fluorescence curve (reflecting the plastoquinone pool size) decreases significantly.

Step-by-Step Protocol

Objective: Quantify PSII inhibition via the


 parameter.
  • Preparation:

    • Excise 1 cm leaf discs (e.g., Ageratina adenophora or Arabidopsis).

    • Float discs in Cu-TeA solution (Range: 10 - 200 µM) for 3–12 hours.

    • Include a solvent control (water/0.1% DMSO) and a positive control (Diuron 10 µM).

  • Dark Adaptation:

    • Clip leaf discs with dark-adaptation clips for 20 minutes . This oxidizes the entire electron transport chain (

      
       becomes fully oxidized).
      
  • Measurement:

    • Use a fluorometer (e.g., Handy PEA or FluorPen).

    • Apply a saturating light pulse (3000 µmol photons

      
      ) for 1 second.
      
    • Record fluorescence at

      
       (20 µs), 
      
      
      
      (2 ms),
      
      
      (30 ms), and
      
      
      (Max).
  • Analysis:

    • Calculate Relative Variable Fluorescence at the J-step (

      
      ):
      
      
      
      
    • A higher

      
       correlates directly with stronger inhibition.
      
Experimental Workflow Diagram

OJIP_Protocol Figure 2: Fast Chlorophyll Fluorescence (OJIP) Workflow Prep Leaf Disc Prep (Float on Cu-TeA) Dark Dark Adaptation (20 mins) Prep->Dark Equilibration Pulse Saturating Pulse (3000 µmol) Dark->Pulse Open RCs Record Record Kinetics (O-J-I-P) Pulse->Record Fluorescence Analyze Calculate V_J (Inhibition Metric) Record->Analyze Data Processing

Figure 2: Standardized workflow for assessing PSII inhibition using chlorophyll fluorescence transients.

Data Interpretation & Comparative Efficacy

When analyzing Cu-TeA effects, the data should be structured to compare kinetic parameters against standard inhibitors.

Key Fluorescence Parameters
ParameterDefinitionEffect of Cu-TeAPhysiological Meaning

Max Quantum YieldDecrease Structural damage to PSII reaction centers.[5]

Relative Fluorescence at J-stepSignificant Increase Blockage of electron flow

.[5]

Performance IndexSharp Decrease Overall loss of photosynthetic vitality (absorption + trapping + transport).
Area Area above the curveDecrease Reduced size of the oxidized plastoquinone pool.
Comparative (Hypothetical Range based on Literature)

Note: Values vary by species and specific assay conditions.

CompoundTarget Site

(PSII Activity)
Mechanism Note
Diuron (DCMU) Ser264~0.1 - 0.5 µMClassical high-affinity binder.
Cu-TeA Gly256/His215~10 - 50 µMNatural product derivative; slower binding kinetics but effective ROS generator.
Tenuazonic Acid (Free) Gly256~50 - 100 µMLess stable than the copper salt; lower lipophilicity.

References

  • Chen, S., et al. (2007). Identification of tenuazonic acid as a novel type of natural photosystem II inhibitor binding in QB-site of Chlamydomonas reinhardtii.[5][6] Biochimica et Biophysica Acta (BBA) - Bioenergetics.

  • Chen, S., et al. (2015). Blocking the QB-binding site of photosystem II by tenuazonic acid... activates singlet oxygen-mediated signaling.[1][3] Plant, Cell & Environment.[1][3][7][8][9]

  • Strasser, R. J., et al. (2004). The JIP-Test for Fast Fluorescence Transients. Chlorophyll a Fluorescence: A Signature of Photosynthesis.

  • Lebrun, M. H., et al. (1985). Complexation of the fungal metabolite tenuazonic acid with copper (II), iron (III), nickel (II), and magnesium (II) ions.[10] Journal of Inorganic Biochemistry.

  • Qiang, S., et al. (2008). Tenuazonic acid, a non-host-selective toxin... inhibits photosynthesis. Science in China Series C.

Sources

Tenuazonic Acid: A Comprehensive Technical Analysis of Free Acid vs. Copper Salt Forms

Author: BenchChem Technical Support Team. Date: March 2026

Tenuazonic acid (TeA) is a potent tetramic acid mycotoxin predominantly synthesized by phytopathogenic fungi of the genus Alternaria[1]. Recognized for its broad-spectrum bioactivity—including phytotoxic, antibacterial, antiviral, and antineoplastic properties—TeA is a critical compound in both agricultural bio-herbicide development and pharmacological research[2].

In laboratory and industrial settings, TeA is utilized in two distinct chemical states: the native free acid and the stabilized copper salt [3][4]. This whitepaper dissects the structural divergence, mechanistic pathways, and the causality behind experimental selections of these two forms.

Structural Dynamics and Chemical Divergence

The core structure of TeA free acid ((5S)-3-acetyl-5-[(2S)-butan-2-yl]-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one) features a pyrrolidone ring exhibiting keto-enol tautomerism[1][5]. While this tautomeric equilibrium is responsible for the molecule's potent biological reactivity, it renders the free acid susceptible to degradation in aqueous environments, complicating long-term storage and precise toxicological dosing.

To circumvent this instability, researchers exploit the molecule's innate metal-chelating capacity[2]. The enol hydroxyl group and the adjacent acetyl carbonyl oxygen act as a highly efficient bidentate ligand. When exposed to transition metals like Cu(II), two TeA molecules coordinate with a single copper ion to form a highly stable, square-planar bis-complex (TeA-Cu)[6]. This chelation locks the molecule into a stable conformation, preventing tautomeric shifting and aqueous degradation.

Quantitative Physicochemical Comparison

The following table summarizes the divergent properties of the two forms, highlighting why the copper salt is often the preferred standard for analytical chemistry.

PropertyTeA Free AcidTeA Copper Salt
CAS Number 610-88-8[4]12427-40-6 (also 76569-74-9)[3]
Molecular Formula C₁₀H₁₅NO₃C₂₀H₂₈CuN₂O₆ (Bis-complex)[3]
Molecular Weight 197.23 g/mol [4]455.99 g/mol [3]
Appearance White crystalline powder[1]Blue-green powder[3]
Solubility Methanol, chloroform (poor in water)[2]DMSO, DMF, ethanol[3][7]
Stability Prone to aqueous degradationHighly stable for long-term storage

Mechanistic Pathways and Biological Activity

TeA operates as a multi-target inhibitor across both plant and eukaryotic systems. In agricultural applications, TeA acts as a potent bio-herbicide by binding to the QB site of the D1 protein in Photosystem II (PSII)[1][2]. This targeted binding blocks the flow of electrons from QA to QB, halting photosynthesis and triggering a chloroplastic oxidative burst that generates reactive oxygen species (ROS), ultimately leading to rapid cell necrosis[3][8].

Simultaneously, TeA inhibits the plant plasma membrane H+-ATPase (specifically the AHA2 isoform), which halts proton pumping and disrupts critical cellular homeostasis[9]. In mammalian and fungal eukaryotic cells, TeA functions as a powerful protein synthesis inhibitor by preventing the release of newly synthesized proteins from the ribosome[1].

MoA TeA Tenuazonic Acid (TeA / TeA-Cu) PSII Photosystem II (D1 Protein) TeA->PSII ATPase PM H+-ATPase (AHA2) TeA->ATPase Ribosome Eukaryotic Ribosome TeA->Ribosome QA_QB Blocks QA -> QB Electron Flow PSII->QA_QB Proton Halts Proton Pumping ATPase->Proton Protein Inhibits Protein Synthesis Ribosome->Protein ROS ROS Generation & Necrosis QA_QB->ROS

Multi-target mechanism of action of Tenuazonic Acid in plant and eukaryotic cells.

Causality in Experimental Choices: Why the Copper Salt?

The decision to utilize the copper salt over the free acid in experimental workflows is rooted in reproducibility and controlled bioavailability .

  • Assay Consistency: The free acid's tautomeric shifts can lead to variable concentrations of the active isomer in highly sensitive in vitro assays. By utilizing the copper salt, researchers lock the molecule into a stable, weighable solid.

  • Solvent Dynamics: When dissolved in strong polar aprotic solvents like DMSO for biological assays, the TeA-Cu complex acts as a slow-release prodrug. The solvent environment facilitates a controlled dissociation, ensuring a consistent, steady-state concentration of the active pharmacophore without rapid degradation[2][3].

  • Neuroprotective Research: TeA's inherent ability to chelate heavy metals is actively being investigated in Alzheimer's disease research. By sequestering free metal ions, TeA derivatives can significantly reduce oxidative stress in neural tissues, making the study of its metal complexes (like the copper salt) highly relevant to drug development[1][2].

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that researchers can verify the success of each phase through observable, physical data.

Protocol A: Chelation-Driven Stabilization (Free Acid to Copper Salt)

This protocol relies on a definitive visual cue: the transition from a colorless solution to a precipitating blue-green solid confirms successful bidentate chelation[3][6].

  • Solubilization: Dissolve 100 mg of purified TeA free acid in 5 mL of absolute ethanol.

  • Reagent Preparation: In a separate vial, prepare a stoichiometric excess of Copper(II) acetate in a dilute aqueous solution (0.1 M).

  • Chelation Reaction: Dropwise, add the Cu(II) solution to the TeA solution under continuous magnetic stirring at room temperature.

  • Validation: Observe the immediate formation of a deep blue-green precipitate. This color shift physically validates the formation of the TeA-Cu bis-complex.

  • Purification: Centrifuge the suspension at 5000 x g for 10 minutes. Decant the supernatant and wash the pellet twice with cold distilled water to remove unreacted copper ions.

  • Recovery: Lyophilize the washed pellet to obtain the highly stable TeA-Cu powder.

Workflow Extract TeA Free Acid Extraction Dissolve Dissolve in Ethanol Extract->Dissolve Cu Add Cu(II) Acetate Dissolve->Cu Precipitate Blue-Green Precipitation Cu->Precipitate Recover TeA-Cu Salt Recovery Precipitate->Recover

Self-validating workflow for the chelation and recovery of TeA copper salt.

Protocol B: In Vitro PSII Inhibition Assay (Chlorophyll Fluorescence)

This assay validates the bioactivity of the TeA-Cu complex by measuring the dose-dependent disruption of electron transfer[1].

  • Membrane Isolation: Isolate thylakoid membranes from Arabidopsis thaliana leaves and suspend them in a standard assay buffer (pH 7.8).

  • Stock Preparation: Prepare a 20 mM stock of TeA-Cu in DMSO[3]. Dilute this stock into working concentrations ranging from 10 µM to 200 µM using the assay buffer.

  • Binding Incubation: Incubate the thylakoid suspension with the TeA-Cu dilutions for 15 minutes in complete darkness. This allows the dissociated TeA to bind effectively to the D1 protein QB site[9].

  • Fluorescence Measurement: Expose the samples to a saturating light pulse and measure chlorophyll fluorescence using a Pulse-Amplitude-Modulation (PAM) fluorometer.

  • Data Validation: Calculate the Fv/Fm ratio. A dose-dependent decrease in the Fv/Fm ratio self-validates the targeted inhibition of electron transfer from QA to QB.

References

  • Wikipedia. "Tenuazonic acid." Available at: [Link]

  • National Institutes of Health (PMC). "The mechanism behind tenuazonic acid-mediated inhibition of plant plasma membrane H+-ATPase and plant growth." Available at: [Link]

  • SciELO México. "Recent Advances in the Bioherbicidal Potential of Tenuazonic Acid, an Alternaria spp. mycotoxin." Available at:[Link]

  • SciSpace. "Studies in the biochemistry of micro-organisms. 106. Metabolites of Alternaria tenuis auct.: the structure of tenuazonic acid." Available at: [Link]

Sources

Engineering the Next Generation of Bio-Herbicides: The Case for Tenuazonic Acid Copper Salt

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of herbicide-resistant weeds necessitates the discovery of novel chemical scaffolds with unique mechanisms of action (MoA). Tenuazonic acid (TeA), a tetramic acid mycotoxin predominantly produced by Alternaria species, has emerged as a highly potent, non-host-selective bio-herbicide[1]. While free TeA exhibits profound phytotoxicity, its translation into a stable, field-ready agrochemical is hindered by solubility and stability constraints[2]. By engineering TeA into its copper chelate—Tenuazonic acid copper salt (CAS: 610-88-8)[3]—we can leverage transition metal coordination chemistry to enhance cuticular penetration, environmental stability, and synergistic oxidative disruption.

As an application scientist overseeing the transition of natural products from benchtop discovery to field-deployable formulations, I approach the development of bio-herbicides not merely as a screening exercise, but as a targeted disruption of plant bioenergetics. This whitepaper details the mechanistic rationale, formulation strategies, and self-validating experimental protocols required to harness TeA-Cu as a next-generation bio-control agent.

Mechanistic Rationale: A Dual-Target Disruption Strategy

To prevent the rapid onset of resistance, an ideal bio-herbicide must attack multiple highly conserved physiological nodes. TeA achieves this through a dual-target MoA, which is further amplified by copper chelation.

Photosystem II (PSII) Inhibition

TeA is a powerful inhibitor of the photosynthetic electron transport chain[2]. It specifically binds to the QB pocket on the D1 protein of the thylakoid membrane, effectively blocking the flow of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB)[4]. This bioenergetic bottleneck causes a time-dependent accumulation of reduced QA[4]. Consequently, the trapped excitation energy reacts with molecular oxygen, generating a lethal burst of Reactive Oxygen Species (ROS), including singlet oxygen (


), hydroxyl radicals (•OH), and hydrogen peroxide (

) within the chloroplast[1].
Plasma Membrane H+-ATPase Autoinhibition

Beyond chloroplasts, TeA exerts profound effects at the cellular boundary. It binds to the plasma membrane H+-ATPase, locking its C-terminal regulatory domain and keeping the proton pump in an autoinhibited state[5]. This halts extracellular acidification, thereby preventing cell wall loosening and completely arresting plant cell expansion and growth[5].

The Synergistic Role of Copper Chelation

Tetramic acids possessing a 3-acyl group, such as TeA, are natural metallophores capable of chelating divalent metal ions like


[6]. The formation of copper bis(tenuazonate) monohydrate stabilizes the enolic tautomer of the molecule[6]. From a toxicological perspective, the intracellular dissociation of this complex releases 

ions that can catalyze Fenton-like reactions, synergistically exacerbating the ROS burst initiated by the PSII blockade[1].

MOA TeA_Cu TeA Copper Salt (Bio-herbicide) PSII Photosystem II (D1 Protein QB Site) TeA_Cu->PSII Primary ATPase PM H+-ATPase (Autoinhibition) TeA_Cu->ATPase Secondary QA_QB Blocks QA -> QB Electron Flow PSII->QA_QB Pump Inhibits Proton Pump & Cell Expansion ATPase->Pump ROS ROS Burst (1O2, •OH, H2O2) QA_QB->ROS Death Cell Necrosis & Weed Eradication Pump->Death ROS->Death

Dual mechanism of action of Tenuazonic Acid Copper Salt in plant cells.

Physicochemical Properties and Efficacy Profiling

The transition from free TeA to TeA-Cu significantly alters the compound's behavior in an agricultural setting. Free TeA has poor water solubility but is soluble in organic solvents like DMF and DMSO[2]. Chelation modifies its polarity, allowing for more stable aqueous suspension formulations when paired with appropriate surfactants.

Table 1: Physicochemical and Herbicidal Properties of TeA vs. TeA-Cu
PropertyFree Tenuazonic Acid (TeA)TeA Copper Salt (TeA-Cu)
Chemical Formula


(Bis-chelate)
Molecular Weight 197.23 g/mol 456.00 g/mol
Water Solubility Poor[2]Moderate (Enhanced via chelation/adjuvants)
Primary Target Sites PSII (D1 protein), PM H+-ATPase[5]PSII, PM H+-ATPase + Cu-induced ROS
Herbicidal Onset 24-48 hours12-24 hours (Accelerated necrosis)[7]

In field and greenhouse trials, TeA derivatives have demonstrated rapid, broad-spectrum efficacy. Weeds treated with these compounds exhibit severe chlorosis, wilting, and dry rot within 12 to 24 hours, culminating in complete plant death within 3 to 5 days[7][8].

Table 2: Herbicidal Efficacy across Target Weed Species
Target Weed SpeciesWeed TypeEffective ConcentrationObserved Symptoms
Ageratina adenophora (Crofton weed)Broadleaf5 - 50 µg/gChlorosis, wilt, rapid dry rot[7][8]
Digitaria sanguinalis (Crabgrass)Grassy10 - 80 µg/gBrown necrotic spots, halted growth[8]
Echinochloa crus-galli (Barnyardgrass)Grassy10 - 80 µg/gDecreased photosynthetic efficiency[8]
Lantana camaraBroadleaf100 µg/mLSignificant chlorophyll reduction[9]

Experimental Methodologies

As an application scientist, I design protocols that are self-validating. The following workflows ensure that the chemical transformation of TeA is successful and that its biological efficacy is measured non-destructively before macroscopic symptoms appear.

Protocol 1: Synthesis and Adjuvant Formulation of TeA-Cu

Causality: Free TeA struggles to penetrate the waxy epicuticle of target weeds. By forming a copper bis-chelate and formulating it with a lipophilic adjuvant, we drastically improve trans-cuticular diffusion and intracellular bioavailability[5].

  • Extraction & Purification: Isolate TeA from the cell-free culture filtrate of Alternaria alternata via solvent partition and purify using Thin Layer Chromatography (TLC)[9].

  • Solubilization: Dissolve 100 mg of purified TeA in 10 mL of methanol, leveraging its moderate solubility in short-chain alcohols[2].

  • Chelation: Add an equimolar aqueous solution of

    
     dropwise under continuous magnetic stirring at room temperature. The bidentate chelation occurs at the 3-acetyl and 4-hydroxy groups of the tetramic acid ring[6].
    
  • Crystallization: Lyophilize the mixture to precipitate the TeA-Cu powder.

  • Formulation: Re-suspend the TeA-Cu powder in an aqueous carrier containing 0.1% Adigor (or Tween-80). Note: The adjuvant is critical to dissolve epicuticular waxes, preventing the formulation from beading and rolling off the leaf surface[5][7].

Protocol 2: In Vivo Validation of PSII Inhibition via Chlorophyll Fluorescence

Causality: Because TeA blocks the QA to QB transfer, reduced QA accumulates in the chloroplast[4]. This quenches variable fluorescence (Fv). Measuring the Fv/Fm ratio provides a highly sensitive, real-time indicator of PSII shutdown hours before visible necrosis occurs.

  • Application: Spray the TeA-Cu formulation onto the foliage of target weeds (e.g., Ageratina adenophora) at the 3-leaf stage[7].

  • Dark Adaptation: 12 hours post-application, dark-adapt the treated leaves using leaf clips for 30 minutes. Why? This ensures all PSII reaction centers are open (QA is fully oxidized), establishing an accurate baseline fluorescence (

    
    ).
    
  • Measurement: Apply a saturating pulse of actinic light using a continuous excitation chlorophyll fluorometer.

  • Data Analysis: Record the maximum fluorescence (

    
    ) and calculate the variable fluorescence (
    
    
    
    ). A significant drop in the
    
    
    ratio compared to the control validates the successful blockade of the thylakoid electron transfer chain[7].

Workflow Extr TeA Extraction (A. alternata) Chel Cu2+ Chelation (Bis-chelate) Extr->Chel Form Formulation (0.1% Adigor) Chel->Form App Foliar Spray (< 3-Leaf Stage) Form->App Bio Fv/Fm Assay & Necrosis App->Bio

Experimental workflow for the production and bio-efficacy validation of TeA-Cu.

Conclusion and Future Perspectives

Tenuazonic acid copper salt represents a highly promising, biorational approach to weed management. By exploiting the natural metallophore properties of tetramic acids[6], we can engineer formulations that overcome the inherent delivery limitations of crude fungal metabolites. The dual-inhibition of PSII and the plasma membrane H+-ATPase[5], coupled with transition metal-induced oxidative stress, creates an inescapable bioenergetic collapse in target weeds. Future commercialization efforts must focus on scaling up the fermentation of Alternaria alternata and optimizing the chelation thermodynamics to ensure consistent, cost-effective yields[8].

References

Sources

Role of Tenuazonic acid copper salt in reactive oxygen species (ROS) generation

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Tenuazonic Acid (TeA) Copper Salt, focusing on its dualistic mechanism of Reactive Oxygen Species (ROS) generation. It is designed for researchers in toxicology, plant physiology, and pharmacology.

Executive Summary

Tenuazonic Acid (TeA) Copper Salt (Copper(II) bis(tenuazonate)) represents a coordination complex where the mycotoxin tenuazonic acid acts as a bidentate ligand chelating a central copper(II) ion. While the free acid is a known inhibitor of protein biosynthesis and Photosystem II (PSII), the copper salt variant introduces a distinct redox-active moiety that amplifies oxidative stress.

This guide delineates the specific role of the copper salt form in ROS generation, distinguishing between ligand-driven mechanisms (PSII inhibition, mitochondrial uncoupling) and metal-driven mechanisms (Fenton-like redox cycling).

Chemical Basis of the Complex

The stability and lipophilicity of the copper salt are critical for its biological activity. Unlike the alkali salts of TeA, the copper complex is highly stable and membrane-permeable.

  • Stoichiometry: Typically exists as a bis-complex

    
    , where two TeA enolate anions coordinate with one 
    
    
    
    ion.
  • Redox Potential: The central

    
     allows the complex to participate in electron transfer reactions that are thermodynamically inaccessible to the free acid.
    
  • Bioavailability: The chelation neutralizes the charge of the ligand, enhancing passive diffusion across the lipophilic thylakoid (plants) or mitochondrial (mammalian) membranes.

Mechanisms of ROS Generation

The generation of ROS by TeA Copper Salt is context-dependent, operating via two distinct pathways.

Pathway A: The Photosynthetic "Electron Jam" (Plants)

In photosynthetic organisms, the TeA ligand is the primary driver. It competes with Plastoquinone (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) for the binding site on the D1 protein of PSII.
  • Blockage: TeA binds to the

    
     niche, preventing electron transfer from 
    
    
    
    .[1]
  • Charge Recombination: The blocked electron transport chain forces charge recombination at the reaction center (

    
    ).
    
  • Triplet State Formation: This energetic bottleneck promotes the formation of triplet-state chlorophyll (

    
    ).
    
  • Energy Transfer:

    
     transfers energy to ground-state oxygen (
    
    
    
    ), generating highly reactive Singlet Oxygen (
    
    
    )
    .
Pathway B: The Fenton-Driven Cytotoxicity (Mammalian/Tumor Cells)

In non-photosynthetic cells (e.g., tumor models), the copper center becomes the dominant ROS generator.

  • Intracellular Reduction: Upon cellular entry, cellular reductants (GSH, Ascorbate) reduce the complex:

    
    
    
  • Fenton Chemistry: The reduced

    
     reacts with endogenous Hydrogen Peroxide (
    
    
    
    ):
    
    
  • DNA Cleavage: The hydroxyl radical (

    
    ) is the most potent ROS, causing direct DNA strand breaks and lipid peroxidation, contributing to the complex's antitumor and cytotoxic profile.
    
Visualization: Dual-Mechanism Pathway

The following diagram illustrates the bifurcation of ROS generation based on the biological context.

TeA_ROS_Mechanism cluster_Plant Pathway A: Photosynthetic Inhibition (Plants) cluster_Mammal Pathway B: Redox Cycling (Mammalian/Pharma) TeA_Cu TeA Copper Salt (Cu(II)-TeA2) Uptake Cellular Uptake (Lipophilic Diffusion) TeA_Cu->Uptake PSII Photosystem II (D1 Protein) Uptake->PSII Ligand Interaction Cu_Red Reduction to Cu(I) Uptake->Cu_Red Metal Interaction Blockage Blockage of Qb Site PSII->Blockage TripletChl Triplet Chlorophyll (3Chl*) Blockage->TripletChl Charge Recombination SingletO2 Singlet Oxygen (1O2) TripletChl->SingletO2 Energy Transfer Reductants Cellular Reductants (GSH, Ascorbate) Reductants->Cu_Red Fenton Fenton Reaction Cu_Red->Fenton + H2O2 H2O2 Endogenous H2O2 H2O2->Fenton Hydroxyl Hydroxyl Radical (OH•) Fenton->Hydroxyl Oxidative Burst

Figure 1: Bifurcation of ROS generation pathways by Tenuazonic Acid Copper Salt in photosynthetic vs. non-photosynthetic systems.

Experimental Protocols

Protocol A: Detection of ROS in Mammalian Cells (DCFH-DA Assay)

This protocol validates the copper-mediated oxidative burst in cell lines (e.g., HepG2 or HeLa).

Principle: DCFH-DA is a cell-permeable probe. Intracellular esterases cleave it to non-fluorescent DCFH.[2] ROS oxidizes DCFH to highly fluorescent DCF.[2]

Reagents:

  • TeA Copper Salt (dissolved in DMSO, stock 10 mM).

  • DCFH-DA (Sigma-Aldrich, 10 μM working solution).

  • PBS (Phosphate Buffered Saline).

Workflow:

  • Seeding: Seed cells (

    
     cells/well) in a 96-well black plate. Incubate 24h.
    
  • Treatment: Treat cells with TeA Copper Salt (0, 10, 50, 100 μM) for 6–24 hours.

    • Control: DMSO vehicle.

    • Positive Control:

      
       (100 μM) or 
      
      
      
      (equivalent molarity).
  • Probe Loading: Remove media. Wash with PBS.[2] Add 100 μL DCFH-DA (10 μM in serum-free media).

  • Incubation: Incubate for 30 min at 37°C in the dark.

  • Measurement: Wash cells

    
     with PBS to remove extracellular probe. Measure fluorescence at Ex/Em: 485/535 nm .
    
Protocol B: Confirmation of Singlet Oxygen (Plant Thylakoids)

To specifically identify Singlet Oxygen (


) generated via the PSII pathway, use the histidine-mediated bleaching assay or EPR spin trapping (TEMP).

Reagents:

  • Isolated Thylakoids (

    
     Chl/mL).
    
  • TEMP (2,2,6,6-tetramethyl-4-piperidone) as a spin trap.

Workflow:

  • Mixture: Mix thylakoid suspension with TeA Copper Salt (50 μM) and TEMP (50 mM).

  • Illumination: Expose to saturating light (

    
    ) for 5–15 min.
    
  • Detection: Transfer to an EPR capillary.

  • Analysis: Measure the characteristic 1:1:1 triplet signal of the TEMPO radical adduct (

    
    ) using an X-band EPR spectrometer.
    

Data Synthesis: ROS Profile Comparison

The following table summarizes the distinct ROS profiles generated by the copper salt compared to the free acid.

ParameterFree Tenuazonic Acid (TeA)TeA Copper Salt (

)
Primary Target (Plants) PSII (

site)
PSII (

site)
Primary Target (Mammals) Ribosome (Protein Synthesis)DNA/Mitochondria (Redox Cycling)
Dominant ROS Type Singlet Oxygen (

)
Hydroxyl Radical (

) +

ROS Mechanism Energy Transfer (Triplet Chl)Fenton Chemistry (

)
Cellular Uptake pH Dependent (Weak Acid)High (Lipophilic Complex)
Toxicity Profile Necrosis (Plants), Inhibition (Mammals)DNA Damage, Apoptosis (Mammals)

References

  • Chen, S., et al. (2010). Chloroplastic oxidative burst induced by tenuazonic acid, a natural photosynthesis inhibitor, triggers cell necrosis in Eupatorium adenophorum Spreng.[3] Biochimica et Biophysica Acta (BBA) - Bioenergetics. Link

  • Lebrun, M. H., et al. (1985). Complexation of the fungal metabolite tenuazonic acid with copper (II), iron (III), nickel (II), and magnesium (II) ions. Journal of Inorganic Biochemistry. Link

  • Siegel, D., et al. (2009). Degradation kinetics of the Alternaria mycotoxin tenuazonic acid in aqueous solutions. Analytical and Bioanalytical Chemistry. Link

  • Santini, C., et al. (2014). Anticancer Activity of Copper(II) Complexes: Involvement of Redox Processes.[4] Molecules. Link

  • Chen, S., et al. (2015). Blocking the QB-binding Site of Photosystem II by Tenuazonic Acid Activates Singlet Oxygen-Mediated Signalling.[5] Plant, Cell & Environment.[5][6] Link

Sources

Methodological & Application

Application Note: Reconstitution and Cell Culture Protocol for Tenuazonic Acid Copper Salt

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Significance

Tenuazonic acid (TeA) is a potent, non-host-selective mycotoxin produced primarily by Alternaria fungal species, which are notorious for contaminating agricultural commodities[1]. In toxicological and pharmacological research, the copper salt formulation of Tenuazonic acid (TeA-Cu) is frequently utilized due to its enhanced chemical stability compared to the free acid. TeA-Cu exhibits significant cytotoxic, antitumor, and antiviral properties[2]. Furthermore, chronic exposure to this mycotoxin has been strongly correlated with the development of precancerous lesions and esophageal cancer in mammalian models[3][4].

Mechanism of Action

At the cellular level, TeA-Cu acts as a powerful eukaryotic protein synthesis inhibitor. It specifically interacts with the peptidyltransferase center of the 60S ribosomal subunit, suppressing the release of newly synthesized proteins[5][6]. This translational blockade induces severe cellular stress, ultimately leading to cell cycle arrest and apoptosis. Understanding this mechanism is critical for researchers utilizing TeA-Cu as a positive control for ribosomal inhibition or investigating its specific cytotoxic pathways.

MOA TeA Tenuazonic Acid (Copper Salt) Ribosome 60S Ribosomal Subunit TeA->Ribosome Binds peptidyltransferase Block Inhibition of Protein Release Ribosome->Block Halts translation Arrest Cell Cycle Arrest & Apoptosis Block->Arrest Induces cytotoxicity

Fig 1. Mechanism of action of Tenuazonic acid copper salt in eukaryotic cells.

Physicochemical Properties & Solvent Selection

Proper solvent selection is the most critical step in handling TeA-Cu. The compound is highly lipophilic and sparingly soluble in aqueous buffers (typically <0.5 mg/mL)[7]. Dimethyl sulfoxide (DMSO) is the optimal primary solvent because its amphiphilic nature effectively disrupts the crystal lattice of the copper salt, yielding a stable stock solution of up to 20 mg/mL[3].

Table 1: Physicochemical and Solubility Profile of TeA-Cu

PropertyValue
Chemical Name Tenuazonic acid copper salt (TeA-Cu)
CAS Number 610-88-8
Molecular Formula C10H14NO3 · 1/2Cu
Formula Weight 228.0 g/mol
Purity Requirement ≥98% (Crystalline solid)
Solubility (DMSO) ~20 mg/mL[3]
Solubility (DMF) ~30 mg/mL[3]
Solubility (Aqueous Buffers) Sparingly soluble (<0.5 mg/mL)[7]
Storage Temperature -20°C (Desiccated)[7]

Protocol: Preparation of TeA-Cu Stock Solution (20 mg/mL)

Expertise & Causality: TeA-Cu is susceptible to oxidation over time. Preparing a concentrated stock in anhydrous DMSO and purging the vial with an inert gas minimizes hydrolytic and oxidative degradation, ensuring reproducible cytotoxicity in downstream longitudinal assays[7].

Materials Required:

  • Tenuazonic acid copper salt (Powder)

  • Anhydrous DMSO (Cell culture grade, ≥99.9% purity)

  • Argon or Nitrogen gas

  • Sterile, amber microcentrifuge tubes

Step-by-Step Methodology:

  • Equilibration: Allow the TeA-Cu vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. Rationale: Prevents atmospheric condensation from introducing water into the hygroscopic powder, which can degrade the compound.

  • Weighing: In a certified fume hood, weigh the required amount of TeA-Cu.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve a 20 mg/mL concentration. Vortex vigorously for 60 seconds.

  • Self-Validation Check: Hold the tube against a light background. The solution must be completely clear. If undissolved particulates remain, sonicate in a room-temperature water bath for 3–5 minutes.

  • Inert Gas Purging: Gently blow a stream of Argon or Nitrogen gas over the liquid surface for 10 seconds to displace oxygen[7].

  • Aliquoting: Divide the stock into 10–20 µL single-use aliquots in amber tubes to protect from light.

  • Storage: Store aliquots immediately at -20°C. Rationale: Single-use aliquots prevent repeated freeze-thaw cycles that compromise the structural integrity of the copper complex.

Cell Culture Application Workflow

Expertise & Causality: Direct addition of highly concentrated DMSO stock to cells causes osmotic shock and solvent-induced membrane toxicity. This protocol mandates a serial dilution strategy to ensure the final DMSO concentration in the culture media remains strictly below 0.1% (v/v). This creates a self-validating system where observed phenotypic changes are exclusively attributable to TeA-Cu, not the solvent.

Workflow Weigh 1. Weigh TeA-Cu (In Fume Hood) Dissolve 2. Dissolve in Anhydrous DMSO Weigh->Dissolve Purge 3. Purge with Inert Gas (N2/Ar) Dissolve->Purge Aliquots 4. Aliquot & Store at -20°C Purge->Aliquots Dilute 5. Dilute in Culture Media Aliquots->Dilute Prior to assay Treat 6. Treat Cells (DMSO < 0.1%) Dilute->Treat Vehicle control required

Fig 2. Step-by-step workflow for the preparation and application of TeA-Cu in cell culture.

Step-by-Step Methodology:

  • Thawing: Remove a single TeA-Cu aliquot from -20°C and warm it to room temperature. Vortex briefly.

  • Intermediate Dilution: Dilute the 20 mg/mL stock 1:100 in pre-warmed culture media (yielding a 200 µg/mL intermediate solution with 1% DMSO).

  • Final Dilution: Dilute the intermediate solution further into your experimental culture plates to achieve your target treatment concentrations (e.g., 1–10 µg/mL). Ensure the final volume of DMSO never exceeds 0.1% of the total well volume.

  • Self-Validating Control (Mandatory): Prepare a "Vehicle Control" well containing the exact same final concentration of DMSO (e.g., 0.1%) without TeA-Cu.

    • Quality Control Gate: If the Vehicle Control exhibits >5% cell death compared to completely untreated cells, the assay is invalid. The DMSO concentration must be further reduced.

  • Incubation: Incubate cells under standard conditions (37°C, 5% CO2) for the desired time point (typically 24–72 hours) before proceeding to viability assays (e.g., MTT, CellTiter-Glo) or molecular readouts.

Safety & Handling (EHS)

Tenuazonic acid copper salt is highly toxic. It is classified under Acute Toxicity Category 3 (Oral) and requires the GHS06 (Skull and crossbones) hazard pictogram[8].

  • PPE Requirements: N95 dust mask (if handling dry powder outside a hood), chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Never weigh the dry powder on an open bench; always use a calibrated balance inside a certified chemical fume hood to prevent inhalation of aerosolized mycotoxin particles[8].

References

1.[2] 2.[7] 3. 4.[3] 5. [8] 6. [5] 7.[1] 8. [4] 9.[6]

Sources

Extraction of Tenuazonic acid from Alternaria cultures for copper salt synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: High-Purity Extraction of Tenuazonic Acid from Alternaria Cultures and Synthesis of its Stabilized Copper (II) Salt

Abstract

Tenuazonic acid (TeA), a tetramic acid mycotoxin produced by various Alternaria species, is a molecule of significant interest due to its potent biological activities, including phytotoxic, antitumor, antiviral, and antibacterial properties[1][2]. Its utility in research and as a precursor for novel drug development necessitates robust and reproducible methods for its isolation and stabilization. TeA exists as a viscous oil in its free acid form, which presents challenges for long-term storage and handling. Conversion to its copper (II) salt provides a stable, crystalline solid, facilitating accurate quantification and application[3][4]. This document provides a comprehensive guide for researchers, detailing the cultivation of Alternaria alternata, extraction and purification of TeA, and the subsequent synthesis of its copper salt. The protocols are grounded in established methodologies, with explanations for critical steps to ensure procedural success and high-purity yields.

Introduction: Tenuazonic Acid and its Significance

Alternaria are ubiquitous fungi, known as plant pathogens and common contaminants of agricultural products, where they produce a wide array of secondary metabolites[5]. Among these, Tenuazonic acid (TeA) is one of the most prevalent and toxic[6]. First isolated from Alternaria tenuis (now A. alternata), TeA functions as a potent inhibitor of eukaryotic protein synthesis by preventing the release of newly synthesized proteins from the ribosome[3][7]. This mechanism underpins its broad biological effects, from causing chlorosis and necrosis in plants to exhibiting antitumor activity[2][8].

The inherent chelating ability of TeA, stemming from its 3-acyl-4-hydroxy-pyrrolin-2-one core, allows it to form stable complexes with divalent metal ions[1]. This property is exploited for its stabilization. While the free acid is a pale yellow oil, the copper (II) salt precipitates as a distinct blue-green powder, which is more stable for storage and use as an analytical standard[4][9].

Biosynthesis of Tenuazonic Acid in Alternaria

Understanding the biogenesis of TeA provides context for optimizing its production. The molecule is a hybrid metabolite derived from both amino acid and polyketide pathways. The biosynthesis is initiated from two primary precursors: L-isoleucine and acetoacetyl-CoA (itself formed from two acetyl-CoA units)[3][10]. A hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme, identified as TeA Synthetase 1 (TAS1), catalyzes the condensation and subsequent cyclization of these precursors to form the characteristic tetramic acid ring of TeA[3][10].

Tenuazonic Acid Biosynthesis cluster_precursors Precursors L-Isoleucine L-Isoleucine TAS1_Enzyme TeA Synthetase 1 (TAS1) (PKS-NRPS) L-Isoleucine->TAS1_Enzyme Acetoacetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA->TAS1_Enzyme TeA Tenuazonic Acid TAS1_Enzyme->TeA Condensation & Cyclization

Caption: Biosynthesis of Tenuazonic Acid from precursors via TAS1 enzyme.

Experimental Protocols

This section is divided into three core workflows: fungal cultivation for maximal TeA yield, extraction and purification of the free acid, and synthesis of the stable copper salt.

Workflow Overview

Overall Workflow Culture Part 1: Alternaria Culture Harvest Harvest Mycelium & Filtrate Culture->Harvest Extraction Part 2: Solvent Extraction Harvest->Extraction Purification Silica Gel Chromatography Extraction->Purification Pure_TeA Purified TeA (Viscous Oil) Purification->Pure_TeA Synthesis Part 3: Copper Salt Synthesis Pure_TeA->Synthesis Final_Product TeA-Cu(II) Salt (Crystalline Powder) Synthesis->Final_Product

Caption: Experimental workflow from fungal culture to final copper salt.

Part 1: Cultivation of Alternaria alternata for TeA Production

Rationale: The choice of media and culture conditions is critical for inducing secondary metabolite production. A semi-synthetic medium with a suitable carbon-to-nitrogen ratio has been shown to be effective for TeA production[4][11]. Stationary cultures over an extended period allow for the accumulation of TeA, which is primarily secreted into the culture medium[4][12].

Materials:

  • Alternaria alternata strain (e.g., IFP/A 374 or other known TeA-producing isolate)[4]

  • Yeast Extract Sucrose (YES) Broth:

    • Yeast Extract: 20 g/L

    • Sucrose: 150 g/L

    • (Optional for solid media: Agar: 20 g/L)

  • Sterile Deionized Water

  • 1 L Roux bottles or Erlenmeyer flasks

  • Sterile cheesecloth

  • Incubator set to 25°C

Protocol:

  • Media Preparation: Prepare YES broth by dissolving yeast extract and sucrose in deionized water. Adjust the pH to 5.5-6.0. Dispense 200 mL aliquots into 1 L Roux bottles and autoclave.

  • Inoculation: Inoculate each flask with 5-6 agar plugs (5 mm diameter) from a fresh, actively growing culture of A. alternata[13].

  • Incubation: Incubate the flasks as stationary cultures at 25°C in the dark for 21-28 days[4]. Optimal growth temperatures for Alternaria are generally between 20-25°C[5].

  • Harvesting: After the incubation period, separate the fungal mycelium from the liquid culture filtrate by filtering through several layers of sterile cheesecloth.

    • Note: Retain both the filtrate and the mycelium. While 70-80% of TeA is secreted into the medium, a significant amount can be recovered from the mycelium[4].

ParameterRecommended ValueRationale
Fungal Strain Alternaria alternataKnown high-yield producer of TeA.[14]
Medium Yeast Extract Sucrose (YES)Semi-synthetic medium proven effective for TeA.[4]
Temperature 25°COptimal for Alternaria growth and mycotoxin production.[5][15]
Culture Type Stationary, DarkMimics conditions favorable for secondary metabolism.[4][12]
Incubation Time 21-28 daysAllows for sufficient biomass growth and toxin accumulation.[4]
Expected Yield 15-30 mg / 100 mLTypical yield of high-purity TeA from this protocol.[4]
Part 2: Extraction and Purification of Tenuazonic Acid

Rationale: This protocol utilizes a liquid-liquid extraction based on the acidic nature of TeA. The molecule is protonated at low pH, increasing its solubility in organic solvents. Subsequent purification via silica gel chromatography separates TeA from other fungal metabolites.

Materials:

  • Culture filtrate and mycelium from Part 1

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Hydrochloric Acid (HCl), 1M

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Silica Gel (for column chromatography)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber and visualization reagent (e.g., 5% ethanolic FeCl₃)

Protocol:

  • Mycelium Extraction: Dry the harvested mycelium. Perform a solid-liquid extraction by soaking and stirring the dried mycelium in methanol or chloroform. Filter to collect the solvent extract.

  • Filtrate Extraction: Combine the mycelial extract with the culture filtrate.

  • Acidification & Liquid-Liquid Extraction:

    • Adjust the pH of the combined extract to ~2.0 with 1M HCl. This step is critical to ensure TeA is in its protonated, less polar form.

    • Transfer the acidified solution to a separatory funnel and extract three times with an equal volume of ethyl acetate[12].

    • Pool the organic (ethyl acetate) layers.

  • Drying and Concentration:

    • Dry the pooled organic phase over anhydrous Na₂SO₄.

    • Filter off the Na₂SO₄ and concentrate the filtrate to dryness using a rotary evaporator at 40-50°C[12]. The resulting product will be a crude, orange-red viscous oil[12].

  • Silica Gel Chromatography:

    • Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

    • Dissolve the crude TeA oil in a minimal amount of a suitable solvent (e.g., benzene or dichloromethane) and load it onto the column.

    • Elute the column with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate or benzene-acetone gradient)[16].

    • Collect fractions and monitor them by TLC. Spot a small amount from each fraction onto a TLC plate and develop it in an appropriate solvent system.

    • Visualize the spots by spraying the dried TLC plate with 5% ethanolic FeCl₃. Tenuazonic acid will appear as a brilliant orange spot[12].

  • Final Concentration: Combine all TeA-containing fractions (as identified by TLC) and concentrate to dryness using a rotary evaporator. The result is purified TeA as a pale yellow, viscous oil[2].

Part 3: Synthesis of Tenuazonic Acid Copper (II) Salt

Rationale: The conversion of the oily free acid to a solid salt is essential for stability and ease of handling. The chelation reaction with copper (II) ions is rapid and yields a crystalline precipitate.

Materials:

  • Purified Tenuazonic Acid oil from Part 2

  • Methanol

  • Copper (II) Acetate solution (or Copper (II) Sulfate)

  • Büchner funnel and filter paper

  • Desiccator

Protocol:

  • Dissolution: Dissolve the purified TeA oil in a small volume of methanol.

  • Precipitation: While stirring, add a methanolic solution of Copper (II) Acetate dropwise. A blue-green precipitate of the TeA-copper complex will form immediately.

  • Crystallization: Allow the mixture to stand, preferably at a cool temperature (e.g., 4°C), to ensure complete crystallization.

  • Isolation: Collect the blue-green crystals by vacuum filtration using a Büchner funnel[9].

  • Washing and Drying: Wash the crystals sparingly with cold methanol to remove any unreacted starting materials. Dry the final product under vacuum or in a desiccator.

  • Confirmation: The resulting Tenuazonic acid copper salt should be a fine, blue-green powder with a melting point of approximately 170-175°C[4]. Purity can be confirmed by HPLC analysis.

PropertyTenuazonic Acid (Free Acid)Tenuazonic Acid (Copper Salt)
CAS Number 610-88-8[2]12427-40-6 (general), see also 610-88-8[17]
Molecular Formula C₁₀H₁₅NO₃[18]C₂₀H₂₈CuN₂O₆[17]
Molecular Weight 197.23 g/mol [18]455.99 g/mol [17]
Appearance Pale yellow viscous oil[2]Blue-green powder[9]
Solubility Soluble in DMSO, moderately in MeOH, poor in water[2]Varies; used as a stable solid form.
Melting Point N/A (Oil)~170-175°C[4]

References

  • Tenuazonic acid - Wikipedia. (n.d.). Wikipedia. [Link]

  • Chen, S., et al. (2019). The mechanism behind tenuazonic acid-mediated inhibition of plant plasma membrane H+-ATPase and plant growth. Journal of Biological Chemistry, 294(45), 16886-16896. [Link]

  • Chen, Y., et al. (2022). AaTAS1 and AaMFS1 Genes for Biosynthesis or Efflux Transport of Tenuazonic Acid and Pathogenicity of Alternaria alternata. Molecular Plant-Microbe Interactions, 35(4), 336-348. [Link]

  • Meepagala, K., & Wedge, D. E. (2022). Recent Advances in the Bioherbicidal Potential of Tenuazonic Acid, an Alternaria spp. mycotoxin. Mexican Journal of Phytopathology, 40(1), 124-143. [Link]

  • Cai, Y., et al. (2022). Rapid and sensitive detection of tenuazonic acid in agricultural by-products based on gold nano-flower lateral flow. Frontiers in Microbiology, 13, 986934. [Link]

  • Li, Y., et al. (2017). Rapid detection of tenuazonic acid in cereal and fruit juice using a lateral-flow immunochromatographic assay strip. Food and Agricultural Immunology, 28(6), 1164-1175. [Link]

  • PubChem. (n.d.). Tenuazonic Acid. National Center for Biotechnology Information. [Link]

  • BioAustralis. (2025). Tenuazonic acid Product Data Sheet. [Link]

  • Davis, N. D., et al. (1987). Growth and Production of Mycotoxins by Alternaria alternata in Synthetic, Semisynthetic and Rice Media. Mycopathologia, 100(1), 27-33. [Link]

  • Peter, H., & Schmidt, J. (1990). PROCESS FOR THE PRODUCTION OF MYCOTOXIN TENUAZONIC ACID.
  • Biancardi, A., et al. (2015). A new method for detection of five alternaria toxins in food matrices based on LC-APCI-MS. IRIS-AperTO. [Link]

  • Wang, Y., et al. (2019). Development of a chemiluminescence immunoassay for detection of tenuazonic acid mycotoxin in fruit juices with a specific camel polyclonal antibody. Analytical Methods, 11(42), 5463-5470. [Link]

  • Davis, N. D., et al. (1987). Growth and Production of Mycotoxins by Alternaria alternata in Synthetic, Semisynthetic and Rice Media. ResearchGate. [Link]

  • BIŌNTE. (2025). Fungi and Mycotoxins: Alternaria. [Link]

  • Pose, G., et al. (2010). Water activity and temperature effects on mycotoxin production by Alternaria alternata on a synthetic tomato medium. International Journal of Food Microbiology, 142(3), 346-351. [Link]

  • Lee, H. B., et al. (2015). Alternaria in Food: Ecophysiology, Mycotoxin Production and Toxicology. Mycobiology, 43(4), 329-338. [Link]

  • Creative Diagnostics. (n.d.). Tenuazonic acid Test Reagents. [Link]

  • Reddy, G. N. S., & Kumar, K. V. (2010). Identification and characterization of tenuazonic acid as the causative agent of Alternaria alternata toxicity towards groundnut. ResearchGate. [Link]

  • Berestetskiy, A., et al. (2021). Entomotoxic Activity of the Extracts from the Fungus, Alternaria tenuissima and Its Major Metabolite, Tenuazonic Acid. MDPI. [Link]

  • Gitterman, C. O., et al. (1980). Antitumor, Cytotoxic, and Antibacterial Activities of Tenuazonic Acid and Congeneric Tetramic Acids. Journal of Medicinal Chemistry, 23(3), 315-321. [Link]

  • Mikami, Y., et al. (1971). Chemical Studies on Brown-spot Disease of Tobacco Plants Part I. Tenuazonic Acid as a Vivotoxin. Agricultural and Biological Chemistry, 35(4), 611-618. [Link]

  • Davis, N. D., et al. (1977). Tenuazonic acid production by Alternaria alternata and Alternaria tenuissima isolated from cotton. Applied and Environmental Microbiology, 34(2), 155-157. [Link]

  • Ostadrahimi, A., et al. (2019). ASSESSMENT OF THE ALTERNARIA MYCOTOXIN TENUAZONIC ACID IN FRUIT JUICE SAMPLES. Journal of Microbiology, Biotechnology and Food Sciences, 9(3), 578-581. [Link]

  • Székács, A., et al. (2023). Development of a Novel LC-MS/MS Multi-Method for the Determination of Regulated and Emerging Food Contaminants Including Tenuazonic Acid, a Chromatographically Challenging Alternaria Toxin. MDPI. [Link]

  • Zhang, Y., et al. (2025). Toxin Production by Alternaria alternata in Black Spot Disease of Chrysanthemum morifolium 'Fubai': Accumulation of Altenuene and Tenuazonic Acid in Flowers. MDPI. [Link]

  • Chen, S., et al. (2021). Tenuazonic Acid-Triggered Cell Death Is the Essential Prerequisite for Alternaria alternata (Fr.) Keissler to Infect Successfully Host Ageratina adenophora. International Journal of Molecular Sciences, 22(9), 4436. [Link]

Sources

Preparation of Tenuazonic acid copper salt stock solutions for bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Validation of Tenuazonic Acid Copper Salt Stock Solutions for In Vitro and In Planta Bioassays

Executive Summary

Tenuazonic acid (TeA) is a major tetramic acid mycotoxin produced by Alternaria species, frequently occurring as a natural food contaminant. In research and drug development, the hemicopper salt variant (C₁₀H₁₄NO₃ • ½Cu) is predominantly utilized due to its enhanced crystalline stability and defined physicochemical properties[1]. Preparing accurate, stable stock solutions of Tenuazonic acid copper salt is notoriously challenging due to its lipophilic nature and limited aqueous solubility[1]. This application note provides a self-validating, causality-driven protocol for formulating TeA copper salt solutions, ensuring maximum bioavailability and structural integrity for downstream bioassays.

Mechanistic Context: Why the Copper Salt?

Understanding the biological targets of TeA is critical for designing the appropriate solvent delivery system. TeA exhibits a dual mechanism of action depending on the biological model:

  • Mammalian Cytotoxicity: In mammalian cell lines and fibroblasts, TeA acts as a potent inhibitor of protein synthesis by binding to the ribosomal complex, leading to cell cycle arrest, pyknosis, and apoptosis[2],[].

  • Phytotoxicity: In in planta models, TeA acts as a natural photosynthesis inhibitor. It disrupts chloroplastic function, triggering a severe oxidative burst (generation of hydrogen peroxide, superoxide, and hydroxide radicals) that culminates in cell destruction and leaf necrosis[4].

The copper complex stabilizes the tetramic acid ring against premature degradation during storage, but this metallo-organic structure dictates strict solvent handling rules to prevent dissociation before reaching the cellular target.

TeA_Mechanism TeA Tenuazonic Acid (Copper Salt) Plant Plant Models (Phytotoxicity) TeA->Plant In planta assays Mammal Mammalian Cell Lines (Cytotoxicity) TeA->Mammal In vitro assays Chloro Chloroplast Photosynthesis Inhibition Plant->Chloro Ribosome Ribosomal Complex Binding Mammal->Ribosome ROS Oxidative Burst (ROS Generation) Chloro->ROS Necrosis Cell Necrosis / Leaf Lesions ROS->Necrosis Protein Protein Synthesis Inhibition Ribosome->Protein Apoptosis Cell Cycle Arrest / Apoptosis Protein->Apoptosis

Figure 1: Dual mechanism of action of Tenuazonic Acid Copper Salt in plant and mammalian models.

Physicochemical Properties & Solvent Selection

Tenuazonic acid copper salt is a blue-green crystalline powder[4]. It is highly lipophilic and sparingly soluble in standard aqueous buffers[1]. Direct introduction into aqueous media will result in immediate precipitation, leading to inaccurate dosing and failed bioassays.

To bypass this, a primary stock must be established in a polar aprotic solvent. Dimethyl formamide (DMF) is the optimal primary solvent, offering the highest solubility ceiling, followed closely by DMSO and Ethanol[1].

Table 1: Solubility Profile of Tenuazonic Acid Copper Salt

Solvent SystemMaximum SolubilitySuitability / Notes
DMF ~30 mg/mLOptimal. Best for subsequent aqueous dilution[1].
DMSO ~20 mg/mLAcceptable for pure in vitro screens[1],[4].
Ethanol ~20 mg/mLProne to evaporation; alters final concentration[1],[2].
Aqueous Buffers Sparingly SolubleDirect dissolution strictly prohibited[1].
DMF:PBS (pH 7.2) [1:1] ~0.5 mg/mLGold Standard for Bioassays. Maintains complex in solution[1].

Causality Note: DMF is preferred over DMSO for the primary stock because DMF provides superior thermodynamic stability for the hemicopper complex when subsequently subjected to the high ionic strength of Phosphate-Buffered Saline (PBS)[1].

Step-by-Step Methodology: Stock Preparation

This protocol establishes a self-validating workflow to ensure the integrity of the TeA copper salt from the vial to the assay plate.

Phase 1: Reagent Equilibration
  • Desiccation: Remove the crystalline solid from -20°C storage[1],[5].

  • Equilibration: Allow the sealed vial to equilibrate to room temperature in a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric moisture. Water condensation on the lipophilic copper salt initiates premature hydrolysis and degrades the complex before dissolution.

Phase 2: Primary Stock Formulation (Organic Phase)
  • Dissolution: Add anhydrous, high-purity DMF directly to the vial to achieve a concentration of 30 mg/mL[1].

  • Agitation: Vortex gently until the blue-green powder is completely dissolved[4]. Do not heat the solution, as thermal stress can dissociate the copper ion.

  • Inert Purging: Purge the headspace of the vial with an inert gas (Argon or Nitrogen)[1].

    • Causality: Purging displaces oxygen, preventing the oxidative degradation of both the DMF solvent and the tetramic acid core during storage.

  • Storage: This primary stock can be aliquoted and stored at -80°C for up to 1 year[5].

Phase 3: Secondary Working Solution (Aqueous Phase)
  • Dilution: To achieve maximum aqueous solubility for cellular introduction, dilute the primary DMF stock 1:1 with PBS (pH 7.2)[1].

  • Final Concentration: This yields a working solution of approximately 0.5 mg/mL[1].

  • Immediate Use: The aqueous working solution must be utilized in the bioassay within 24 hours [1].

    • Causality: The hemicopper salt is thermodynamically unstable in aqueous environments over prolonged periods. Storing the aqueous solution for more than one day leads to precipitation and loss of bioactivity[1].

TeA_Workflow Solid Crystalline Solid (Store at -20°C) Equilibrate Equilibrate to RT (Desiccation) Solid->Equilibrate Primary Primary Stock (DMF, 30 mg/mL) Equilibrate->Primary Add DMF Purge Inert Gas Purge (Ar/N2) Primary->Purge Secondary Working Solution (1:1 DMF:PBS) Purge->Secondary Add PBS (pH 7.2) QC UV-Vis Validation (225, 291 nm) Secondary->QC Aliquot Bioassay Bioassay Application (< 24h use) Secondary->Bioassay QC->Bioassay Pass

Figure 2: Workflow for the preparation and validation of TeA copper salt bioassay solutions.

Quality Control & Self-Validating System

To ensure the protocol was executed correctly and the copper complex remains intact, every newly prepared primary stock must undergo spectrophotometric validation.

Validation Protocol:

  • Take a 2 µL aliquot of the primary stock and dilute it in pure DMF to a readable concentration for your spectrophotometer.

  • Perform a UV/Vis scan from 200 nm to 400 nm.

  • Pass Criteria: The intact Tenuazonic acid copper salt must exhibit two distinct absorbance maxima (λmax) at 225 nm and 291 nm [1],[2].

    • Causality: The peak at 291 nm is highly sensitive to the structural integrity of the tetramic acid-copper chelation. A loss or significant shift of this peak indicates that the complex has dissociated (likely due to water contamination or oxidation), and the stock should be discarded.

References

Sources

Application Note: Overcoming Chelation Artifacts in Mycotoxin Analysis Using Tenuazonic Acid Copper Salt as a Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The global agricultural supply chain faces a persistent and escalating threat from mycotoxin contamination, with regulatory bodies reporting hundreds of safety alerts annually[1]. Among these, Alternaria mycotoxins—frequently found in cereals, tomatoes, and sunflower seeds—pose severe health risks. Tenuazonic acid (TeA), a major Alternaria metabolite, has been linked to severe cytotoxic effects, including precancerous lesions in the esophageal mucosa[2].

For analytical scientists and food safety professionals, quantifying TeA presents a notorious chromatographic challenge. Free Tenuazonic acid is highly unstable, hygroscopic, and prone to severe metal chelation within liquid chromatography (LC) systems. This application note details the mechanistic rationale and step-by-step protocol for utilizing Tenuazonic Acid Copper Salt as a highly stable reference standard, coupled with an optimized LC-MS/MS workflow to ensure absolute quantitative trustworthiness.

The Chelation Dilemma & Mechanistic Solution

As a Senior Application Scientist, I frequently observe laboratories struggling with irreproducible retention times, severe peak tailing, and signal suppression when analyzing TeA. The causality lies in its molecular structure: TeA is a tetramic acid derivative featuring a highly reactive


-diketone system.

When free TeA is injected into an LC system, it acts as a potent chelator, binding to transition metals (Fe


, Ni

, Cr

) present in stainless steel frits, columns, and tubing. Furthermore, free TeA is inherently unstable and difficult to weigh accurately due to its hygroscopic nature.

The Solution: By synthesizing and utilizing the Copper Salt of Tenuazonic Acid[3], the molecule is pre-complexed into a stable, non-hygroscopic, blue-green crystalline solid. This allows for precise gravimetric preparation. To prevent re-chelation during chromatography, the analytical method must pair this standard with an alkaline mobile phase (pH > 8.5), which keeps the dissociated TeA fully deprotonated and repels it from metal surfaces, yielding sharp, symmetrical peaks.

Mechanism cluster_0 Standard Preparation Challenge cluster_1 Chromatographic Challenge FreeTeA Free TeA (Unstable, Hygroscopic) AcidicMP Acidic Mobile Phase (Hardware Chelation) FreeTeA->AcidicMP CuSalt TeA Copper Salt (Stable, Crystalline) BasicMP Alkaline Mobile Phase (pH 9.0 Buffer) CuSalt->BasicMP Outcome1 Inaccurate Weighing & Peak Tailing AcidicMP->Outcome1 Outcome2 Precise Calibration & Sharp Peaks BasicMP->Outcome2

Fig 1. Mechanistic pathways comparing standard stability and chromatographic outcomes.

Physicochemical Profiling of the Reference Standard

Depending on the manufacturer, the standard may be listed as a hemicopper salt[2],[4] or a full copper(2+) bis-complex[3]. Both forms dissociate in solution to yield the same active TeA anion for mass spectrometric detection.

Table 1: Properties of Tenuazonic Acid Copper Salt

PropertySpecification
Chemical Name Copper(2+) bis(4-acetyl-2-sec-butyl-5-oxo-2,5-dihydro-1H-pyrrol-3-olate)
Synonyms AAC-toxin, Tenuazonic acid hemicopper salt
CAS Number 610-88-8 (Hemicopper salt) / 12427-40-6 (Full complex)
Molecular Formula C

H

CuN

O

(or C

H

NO

· 1/2Cu)
Molecular Weight 455.99 g/mol (or 228.00 g/mol )
Physical Appearance Blue-green crystalline powder
Solubility DMSO, DMF, Ethanol, Methanol

Self-Validating Protocol: Standard Preparation & Matrix Extraction

A robust analytical protocol must be a self-validating system. We do not blindly trust the analytical balance; instead, we orthogonally verify the stock concentration using UV-Vis spectrophotometry[5].

Stock Solution Preparation & Spectrophotometric Verification
  • Gravimetric Preparation: Accurately weigh 1.0 mg of Tenuazonic Acid Copper Salt into a 10 mL volumetric flask.

  • Dissolution: Dissolve completely in HPLC-grade Methanol to yield a nominal concentration of 100 µg/mL.

  • Orthogonal Verification: Transfer an aliquot to a quartz cuvette and measure the absorbance at ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (approx. 279 nm in methanol).
    
  • Calculation: Calculate the exact free TeA concentration using the established molar extinction coefficient (

    
    ). Adjust serial dilutions based on this verified empirical value, not the nominal weight.
    
Matrix Extraction (Tomato & Cereal Products)

To simultaneously extract TeA and other mycotoxins (e.g., cyclopiazonic acid) from complex matrices like tomato pulp[6]:

  • Homogenization: Weigh 5.0 g of homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 15 mL of Acetonitrile containing 1% Formic Acid. Shake vigorously for 10 minutes.

  • Partitioning (QuEChERS): Add 4 g MgSO

    
     and 1 g NaCl. Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.
    
  • Clean-up: Transfer 5 mL of the supernatant to a dispersive SPE tube containing 150 mg C18 and 900 mg MgSO

    
     (to remove lipids and pigments). Centrifuge again.
    
  • Reconstitution: Evaporate 2 mL of the cleaned extract to dryness under a gentle nitrogen stream and reconstitute in 1 mL of Mobile Phase A.

Workflow Sample Food Matrix (Tomato, Cereal) Extraction Extraction (Acetonitrile / QuEChERS) Sample->Extraction Cleanup Sample Clean-up (dSPE / Defatting) Extraction->Cleanup LCMS LC-MS/MS Analysis (ESI-, MRM Mode) Cleanup->LCMS TeA_Std TeA Copper Salt Reference Standard Stock Stock Solution (UV-Vis Verification) TeA_Std->Stock Calibration Matrix-Matched Calibration Curve Stock->Calibration Calibration->LCMS Quant Quantification & Data Reporting LCMS->Quant

Fig 2. Self-validating analytical workflow for TeA quantification using a Copper Salt standard.

LC-MS/MS Analytical Conditions

Because TeA has a weak acidic property (pKa ~3.55)[5], utilizing an alkaline mobile phase ensures the molecule is fully ionized as an anion. This prevents the


-diketone moiety from chelating with the LC hardware, ensuring the copper complex dissociates cleanly and the free TeA elutes with high theoretical plate counts.

Table 2: Optimized LC-MS/MS MRM Parameters

ParameterSetting / Value
Analytical Column C18 Reverse Phase (100 x 2.1 mm, 1.7 µm)
Mobile Phase A 1 mM Ammonium Bicarbonate in Water (pH 9.0)
Mobile Phase B HPLC-Grade Methanol
Gradient Profile 10% B to 95% B over 6 minutes
Ionization Mode Electrospray Ionization Negative (ESI-)
Precursor Ion (m/z) 196.1 [M-H]

Quantifier Ion (m/z) 138.1 (Collision Energy: 15 eV)
Qualifier Ion (m/z) 112.1 (Collision Energy: 25 eV)

Quality Assurance & Data Interpretation

To compensate for matrix effects commonly observed in ESI-MS (ion suppression or enhancement), quantification must be performed using a matrix-matched calibration curve .

  • Spike the verified Tenuazonic Acid Copper Salt working solutions into blank matrix extracts post-extraction.

  • Ensure the coefficient of determination (R

    
    ) is 
    
    
    
    .
  • Routine recovery checks should fall within the acceptable 70–120% range, validating the extraction efficiency and the stability of the copper salt reference standard throughout the analytical run.

References

  • European Commission JRC Publications. Collaborative Study Report: Determination of Alternaria toxins in cereals, tomato juice and sunflower seeds by liquid chromatography. Retrieved from: [Link]

  • ResearchGate. Simultaneous determination of tenuazonic and cyclopiazonic acids in tomato products. Retrieved from: [Link]

Sources

Application Notes and Protocols: In Vitro Cytotoxicity of Tenuazonic Acid Copper Salt

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Cytotoxic Potential of Tenuazonic Acid Copper Salt

Tenuazonic acid (TeA), a mycotoxin produced by various Alternaria species, has garnered significant interest in the scientific community for its diverse biological activities.[1] Primarily known as a potent inhibitor of eukaryotic protein synthesis, TeA prevents the release of newly synthesized proteins from the ribosome.[2][3] This fundamental mechanism of action underpins its observed antitumor, antiviral, and antibacterial properties.[4][5] TeA readily forms complexes with metal ions, and it is often isolated and stored as a copper salt.[6] The inclusion of copper introduces a second layer of complexity and potential cytotoxicity, as copper ions are known to induce cell death through the generation of reactive oxygen species (ROS) and subsequent mitochondrial-mediated apoptosis.[4][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of Tenuazonic acid copper salt. We will delve into the principles behind key cytotoxicity and apoptosis assays, provide detailed, step-by-step protocols, and offer insights into data interpretation. The protocols described herein are designed to be self-validating, ensuring robust and reproducible results.

Guiding Principles: Selecting the Right Assays for a Comprehensive Cytotoxicity Profile

A multi-faceted approach is crucial to fully characterize the cytotoxic effects of Tenuazonic acid copper salt. We will focus on three widely accepted in vitro assays that probe different aspects of cellular health:

  • MTT Assay: This colorimetric assay is a measure of cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2][3][8] Viable cells with active mitochondria can reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The intensity of the purple color is directly proportional to the number of metabolically active cells.

  • LDH Cytotoxicity Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[9][10] Measuring LDH activity in the cell culture supernatant provides a reliable marker of cell lysis and cytotoxicity.

  • Annexin V-FITC/PI Apoptosis Assay: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[6][11][12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

By employing these three assays, researchers can obtain a holistic view of the cytotoxic and apoptotic effects of Tenuazonic acid copper salt.

Experimental Workflow Overview

Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis A Prepare Tenuazonic Acid Copper Salt Stock Solution C Treat Cells with Serial Dilutions of Tenuazonic Acid Copper Salt A->C B Cell Culture & Seeding (HeLa, HepG2, A549) B->C D MTT Assay (Metabolic Activity) C->D E LDH Assay (Membrane Integrity) C->E F Annexin V-FITC/PI Assay (Apoptosis/Necrosis) C->F G Measure Absorbance/ Fluorescence D->G E->G F->G H Calculate % Viability/ Cytotoxicity/Apoptosis G->H I Determine IC50 Values H->I Protein Synthesis Inhibition cluster_ribosome Ribosome A mRNA B tRNA with Amino Acid C Growing Polypeptide Chain D Tenuazonic Acid E Inhibition of Peptide Bond Formation and Translocation D->E binds to ribosome F Premature Termination of Translation E->F G Cell Cycle Arrest & Apoptosis F->G

Caption: The inhibitory effect of Tenuazonic acid on ribosomal protein synthesis.

Copper-Induced Cytotoxicity: A Cascade of Oxidative Stress and Apoptosis

The copper component of the salt can induce cytotoxicity through distinct mechanisms, primarily involving the generation of reactive oxygen species (ROS) and the subsequent activation of apoptotic pathways.

Copper-Induced Apoptosis cluster_cell Cell cluster_mito Mitochondrion B Increased ROS Production (Fenton Reaction) C Mitochondrial Membrane Potential Collapse B->C E DNA Damage B->E D Release of Cytochrome c C->D F Activation of Caspase-9 D->F A Excess Intracellular Copper A->B E->F G Activation of Caspase-3 F->G H Apoptosis G->H

Caption: A simplified pathway of copper-induced apoptosis mediated by ROS and mitochondrial dysfunction. [4][7]

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the in vitro evaluation of Tenuazonic acid copper salt cytotoxicity. By combining assays that measure metabolic activity, membrane integrity, and apoptosis, researchers can gain a comprehensive understanding of the compound's effects on cancer cell lines. The dual mechanism of action, involving both protein synthesis inhibition by Tenuazonic acid and ROS-mediated apoptosis by copper, makes this compound an intriguing candidate for further investigation in cancer research.

Future studies could explore the synergistic effects of Tenuazonic acid copper salt with other chemotherapeutic agents, investigate its activity in a broader panel of cancer cell lines, and delve deeper into the specific signaling pathways modulated by this compound.

References

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Elabscience. (n.d.). Annexin V-FITC/PI Apoptosis Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 4. Role of copper in apoptosis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Copper metabolism in cell death and autophagy - PMC. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Unknown. (n.d.). Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT. Retrieved from [Link]

  • Dojindo Molecular Technologies. (2017, May 1). Cytotoxicity LDH Assay Kit-WST. Retrieved from [Link]

  • InvivoGen. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of copper-based apoptosis. Retrieved from [Link]

  • National Institutes of Health. (2024, July 5). The crosstalk between copper-induced oxidative stress and cuproptosis: a novel potential anticancer paradigm - PMC. Retrieved from [Link]

  • protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]

  • Frontiers. (n.d.). Copper-induced cell death mechanisms and their role in the tumor microenvironment. Retrieved from [Link]

  • EPO Berlin Buch GmbH. (n.d.). Cell based in vitro assays & molecular analyses. Retrieved from [Link]

  • Cytion. (n.d.). Protocols for Culturing Human Cell Lines. Retrieved from [Link]

  • Chemsrc. (2025, August 20). Tenuazonic acid-(Copper salt) | CAS#:610-88-8. Retrieved from [Link]

  • MDPI. (2022, December 19). Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In vitro human cell line models to predict clinical response to anticancer drugs - PMC. Retrieved from [Link]

  • UCSC Genome Browser. (2008, August 27). Cell Growth Protocol for A549 Cell Line A549 (ATCC number CCL-185) cell culture and formaldehyde cross- linking. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro cytotoxicity of different human cancer cell lines including.... Retrieved from [Link]

  • Cytion. (n.d.). Protocols for Culturing Human Cell Lines. Retrieved from [Link]

  • ResearchGate. (n.d.). Tenuazonic acid biosynthetic gene identification. (a) Chemical.... Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2015, March 28). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Retrieved from [Link]

  • ABM Inc. (n.d.). HEPG2 Cell Line User Guide. Retrieved from [Link]

  • Nanopartikel.info. (n.d.). Culturing A549 cells. Retrieved from [Link]

  • ResearchGate. (n.d.). a. IR Spectrum of Tenuazonic acid from isolated culture filtrate. Retrieved from [Link]

  • National Institutes of Health. (2021, April 25). Tenuazonic Acid-Triggered Cell Death Is the Essential Prerequisite for Alternaria alternata (Fr.) Keissler to Infect Successfully Host Ageratina adenophora - PMC. Retrieved from [Link]

  • SciELO México. (n.d.). Recent Advances in the Bioherbicidal Potential of Tenuazonic Acid, an Alternaria spp. mycotoxin. Retrieved from [Link]

  • National Institutes of Health. (2024, July 15). Metabolome and Its Mechanism Profiling in the Synergistic Toxic Effects Induced by Co-Exposure of Tenuazonic Acid and Patulin in Caco-2 Cells - PMC. Retrieved from [Link]

Sources

Application Note: Derivatization of Tenuazonic Acid with 2,4-DNPH for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the derivatization of Tenuazonic Acid (TeA) to overcome inherent chromatographic and mass spectrometric limitations.

Introduction & Mechanistic Insights

Tenuazonic acid (TeA) is a highly toxic, widespread mycotoxin produced by Alternaria fungal species, frequently found contaminating cereals, fruits, and tomato products 1[1]. Structurally, TeA is a tetramic acid derivative (3-acetyl-5-sec-butylpyrrolidine-2,4-dione). Analyzing native TeA via reversed-phase high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) presents severe analytical bottlenecks:

  • Tautomerism and Rotamerism: In solution, native TeA exists in multiple tautomeric states, which translates to broad, tailing, or split chromatographic peaks 2[2].

  • Metal Chelation: The β-dicarbonyl system of TeA strongly chelates with metal ions (e.g., Fe³⁺, Cu²⁺) present in the stainless steel capillaries of HPLC systems, leading to irreversible adsorption and signal suppression3[3].

  • Poor Ionization Efficiency: Native TeA exhibits sub-optimal ionization in electrospray ionization (ESI) sources, limiting trace-level detection2[2].

The Chemical Solution: Pre-column derivatization with 2,4-dinitrophenylhydrazine (2,4-DNPH) resolves these issues by reacting with the exocyclic carbonyl group of TeA to form a stable TeA-hydrazone. This covalent modification locks the molecule into a single structural state, abolishes its metal-chelating capability, and introduces a highly ionizable dinitrophenyl moiety, drastically improving both chromatographic resolution and MS/MS sensitivity4[4].

Experimental Workflow

G Sample Sample Homogenization (Cereals/Tomatoes) Extraction Methanol Extraction & SPE Clean-up Sample->Extraction Deriv Derivatization (0.58% 2,4-DNPH in HCl) 60 min at RT Extraction->Deriv Quench Reaction Quenching (5% Undecanal in MeOH) Deriv->Quench Neutralize excess DNPH Analysis LC-MS/MS Analysis (TeA-Hydrazone Detection) Quench->Analysis Inject into LC-MS/MS

Workflow for the extraction, derivatization, and LC-MS/MS analysis of Tenuazonic Acid.

Materials and Reagents

  • Derivatization Reagent: 2,4-Dinitrophenylhydrazine (2,4-DNPH), reagent grade.

  • Acid Catalyst: Hydrochloric acid (HCl), 1 M.

  • Quenching Agent: Undecanal, 5% (v/v) in methanol.

  • Solvents: Methanol and Acetonitrile (LC-MS grade).

  • Solid-Phase Extraction (SPE): Hydrophilic-modified styrene polymer cartridges.

Step-by-Step Methodology

This protocol is designed as a self-validating system to ensure analytical trustworthiness and high reproducibility.

Step 1: Sample Extraction & Clean-up
  • Homogenize 2.0 g of the sample matrix in 10 mL of pure methanol.

  • Agitate mechanically for 30 minutes, followed by centrifugation at 4000 × g for 10 minutes.

  • Pass the supernatant through a polymeric SPE cartridge to remove bulk matrix interferences2[2]. Elute, evaporate to dryness under a gentle nitrogen stream at 40°C, and reconstitute in 1.0 mL of methanol.

Step 2: 2,4-DNPH Derivatization

Causality Insight: The reaction is an acid-catalyzed nucleophilic addition-elimination. The HCl protonates the carbonyl oxygen of TeA, increasing the electrophilicity of the carbonyl carbon, thereby facilitating the nucleophilic attack by the terminal amine of 2,4-DNPH 5[5].

  • Reagent Preparation: Dissolve 0.58% (w/v) 2,4-DNPH in 1 M HCl.

  • Reaction: Mix 500 µL of the reconstituted sample extract with 500 µL of the 2,4-DNPH reagent in a 2 mL amber HPLC vial.

  • Incubation: Incubate at room temperature (20–25°C) for exactly 60 minutes. Self-Validation Check: During initial method setup, analyze a spiked matrix extract at 30, 60, and 120 minutes. The TeA-hydrazone peak area must plateau by 60 minutes. Failure to plateau indicates insufficient 2,4-DNPH concentration or incorrect pH, requiring reagent recalibration. Prolonged incubation (e.g., 16 h) offers negligible gains and risks matrix degradation5[5].

Step 3: Reaction Quenching

Causality Insight: Unreacted 2,4-DNPH can co-elute with analytes or cause severe ion suppression in the MS source. Adding undecanal rapidly consumes the excess 2,4-DNPH. Because undecanal is a highly lipophilic aliphatic aldehyde, its resulting hydrazone derivative is strongly retained on a C18 reversed-phase column. It elutes much later than the relatively polar TeA-hydrazone, keeping the analytical detection window clean5[5].

  • Add 100 µL of 5% (v/v) undecanal in methanol to the reaction mixture.

  • Vortex for 10 seconds and let stand for 5 minutes before injecting into the LC-MS/MS.

Data Presentation

The derivatization process yields profound improvements in both chromatography and detection limits, achieving limits of detection (LOD) as low as 10 µg/kg without complex preconcentration steps4[4].

Table 1: Chromatographic Comparison (Native vs. Derivatized TeA)
ParameterNative Tenuazonic AcidTeA-2,4-DNPH Hydrazone
Peak Shape Broad, severe tailing (Asymmetry > 2.5)Sharp, symmetrical (Asymmetry < 1.1)
Retention Stability Highly variable (pH/metal dependent)Highly reproducible
ESI-MS Sensitivity Poor (High limits of detection)Excellent (LOD < 10 µg/kg)
Metal Chelation StrongNegligible
Table 2: Typical LC-MS/MS MRM Transitions for TeA-Hydrazone
AnalytePrecursor Ion [M-H]⁻Product Ion 1 (Quantifier)Product Ion 2 (Qualifier)
TeA-Hydrazone m/z 376.1m/z 182.0m/z 152.0

(Note: TeA-hydrazone is typically analyzed in negative ESI mode due to the acidic nature of the dinitrophenyl group and the remaining tetramic acid core).

References

  • Siegel, D., Rasenko, T., Koch, M., & Nehls, I. (2009). Determination of the Alternaria mycotoxin tenuazonic acid in cereals by high-performance liquid chromatography-electrospray ionization ion-trap multistage mass spectrometry after derivatization with 2,4-dinitrophenylhydrazine. Journal of Chromatography A, 1216(22), 4582-4588. 1

  • Tölgyesi, Á., Stroka, J., Tamosiunas, V., & Zwickel, T. (2015). Simultaneous analysis of Alternaria toxins and citrinin in tomato: an optimised method using liquid chromatography-tandem mass spectrometry. Food Additives & Contaminants: Part A, 32(9), 1512-1522. 2

  • Tölgyesi, Á., et al. (2023). Development of a Novel LC-MS/MS Multi-Method for the Determination of Regulated and Emerging Food Contaminants Including Tenuazonic Acid, a Chromatographically Challenging Alternaria Toxin. MDPI. 3

Sources

Application Note: In Vitro Assessment of Acetylcholinesterase (AChE) Inhibition by Tenuazonic Acid Copper Salt

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Discipline: Neuropharmacology, Multi-Target Directed Ligands (MTDLs), Assay Development

Scientific Background & Rationale

Alzheimer’s disease (AD) is a multifactorial neurodegenerative disorder characterized by cholinergic deficits, amyloid-beta (Aβ) aggregation, and metal dyshomeostasis. Modern drug development has shifted toward Multi-Target Directed Ligands (MTDLs) capable of addressing several pathological pathways simultaneously.

Tenuazonic acid (TeA), a tetramic acid mycotoxin produced by Alternaria species, has recently emerged as a highly promising MTDL scaffold. TeA exhibits potent anti-amyloidogenic properties, antioxidant activity, and marked inhibition of Acetylcholinesterase (AChE) with an IC₅₀ of ~8.13 μM[1]. Furthermore, TeA possesses a strong metal chelation capacity, particularly for Copper(II) (pCu = 11.6)[2].

Because excess Cu²⁺ at synapses accelerates Aβ aggregation and oxidative stress, testing the pre-formed Tenuazonic Acid Copper Salt (TeA-Cu) [3] ensures that the metal-bound complex retains its therapeutic efficacy. The critical question this protocol addresses is whether the TeA-Cu complex can still effectively bind to the Peripheral Anionic Site (PAS) or Catalytic Active Site (CAS) of AChE without its metal-chelating functional groups being sterically hindered.

Mechanism TeA Tenuazonic Acid (TeA) TeACu TeA-Cu Complex TeA->TeACu Chelates Cu Copper (Cu2+) Cu->TeACu Binds AChE Acetylcholinesterase TeACu->AChE Inhibits PAS/CAS ACh Acetylcholine ACh->AChE Substrate

Figure 1: Mechanistic pathway of TeA chelating Cu2+ and inhibiting AChE to preserve Acetylcholine.

Experimental Design & Causality

The standard method for quantifying AChE activity is the [4], which relies on the hydrolysis of acetylthiocholine iodide (ATChI) to thiocholine. Thiocholine subsequently reacts with the chromogen 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion (TNB²⁻) measurable at 412 nm.

The Causality of Self-Validation: Testing transition metal complexes like TeA-Cu introduces a critical assay artifact risk. Copper(II) is redox-active and can spontaneously oxidize thiols (like thiocholine) or interact with DTNB, leading to false-positive inhibition or false-negative background signals[5]. Therefore, this protocol is designed as a self-validating system . It mandates an Interference Check well (TeA-Cu + DTNB without enzyme) to quantify and subtract any non-enzymatic chromogen reduction. If oximolysis or DTNB interference exceeds 10%, the protocol dictates a structural pivot to the thiol-free Indoxylacetate assay[5].

Reagents and Equipment

  • Enzyme: Acetylcholinesterase (AChE) from Electrophorus electricus (Electric eel), diluted to 0.1 U/mL.

  • Test Compound: Tenuazonic Acid Copper Salt (CAS: 610-88-8), dissolved in DMSO.

  • Reference Inhibitor: Donepezil hydrochloride (Standard clinical control)[2].

  • Substrate: Acetylthiocholine iodide (ATChI), 14 mM in deionized water (prepared fresh daily).

  • Chromogen: DTNB, 10 mM in phosphate buffer.

  • Buffer: 0.1 M Sodium Phosphate Buffer (pH 8.0). Causality: pH 8.0 is the optimal thermodynamic environment for both AChE catalytic efficiency and DTNB stability.

  • Equipment: 96-well microplate reader capable of kinetic absorbance measurements at 412 nm.

Step-by-Step Methodology: Modified Ellman’s Assay

Phase 1: Reagent & Plate Preparation
  • Compound Dilution: Prepare a 10 mM stock of TeA-Cu in 100% DMSO. Perform serial dilutions in 0.1 M Phosphate Buffer. Causality: The final DMSO concentration in the well must not exceed 1% (v/v) to prevent solvent-induced denaturation of the AChE enzyme.

  • Plate Setup: Construct the 96-well plate according to the self-validating matrix in Table 1 .

Table 1: 96-Well Plate Setup Matrix (Volumes in µL)

Well DesignationBufferTeA-Cu (Sample)AChE (0.1 U/mL)DTNB (10 mM)ATChI (14 mM)Mechanistic Purpose
Blank 140001010Establishes baseline optical density.
Positive Control 13010 (Vehicle)101010Quantifies maximum uninhibited enzyme velocity (

).
Test Sample 13010 (TeA-Cu)101010Measures inhibitor efficacy at specific concentrations.
Interference Check 14010 (TeA-Cu)01010Crucial: Validates that TeA-Cu does not spontaneously react with DTNB.
Phase 2: Pre-Incubation & Initiation
  • Pre-Incubation: Add Buffer, TeA-Cu (or Vehicle), and AChE to the respective wells. Incubate the microplate in the dark at 25°C for exactly 10 minutes.

    • Causality: Pre-incubation allows the TeA-Cu complex to achieve thermodynamic equilibrium with the enzyme's active site before the highly competitive ATChI substrate is introduced.

  • Initiation: Using a multichannel pipette, rapidly add 10 µL of DTNB followed by 10 µL of ATChI to all wells to initiate the hydrolysis reaction.

Phase 3: Kinetic Readout & Analysis
  • Kinetic Measurement: Immediately transfer the plate to the microplate reader. Record the absorbance at 412 nm every 60 seconds for 15 minutes.

  • Data Processing: Calculate the initial reaction velocity (

    
    ) from the linear portion of the absorbance-time curve. Calculate the percentage of inhibition using the formula:
    
    
    
    

Workflow Step1 1. Reagent & Inhibitor Prep (TeA-Cu in DMSO, max 1% final) Step2 2. Interference Validation (TeA-Cu + DTNB Blanking) Step1->Step2 Step3 3. Pre-Incubation (AChE + TeA-Cu for 10 min) Step2->Step3 Step4 4. Reaction Initiation (Add ATChI & DTNB) Step3->Step4 Step5 5. Kinetic Readout (Absorbance at 412 nm, 15 min) Step4->Step5 Step6 6. Data Analysis (Calculate IC50 & Kinetics) Step5->Step6

Figure 2: Self-validating Ellman's assay workflow with built-in copper interference checks.

Alternative Protocol: Indoxylacetate Assay (Thiol-Free)

If the Interference Check well demonstrates an increasing absorbance slope (indicating TeA-Cu is oxidizing DTNB), the Ellman's method is structurally invalidated[5]. In this scenario, pivot to the Indoxylacetate assay.

Rationale: Indoxylacetate is a chromogenic substrate that AChE hydrolyzes into indoxyl. Indoxyl spontaneously oxidizes in the presence of ambient oxygen to form indigo dye, which is measured at 600 nm. Because this pathway is entirely devoid of thiol-reagents (no DTNB, no thiocholine), it is completely immune to transition-metal redox interference.

Expected Quantitative Data

Based on the pharmacological profile of the parent Tenuazonic Acid scaffold[1] and standard reference compounds[2], the expected outcomes are summarized below.

Table 2: Expected Pharmacological Profile

CompoundTarget EnzymeExpected IC₅₀ (µM)Primary Mechanism of Action
Tenuazonic Acid (TeA) AChE (E. electricus)~8.13 ± 0.08PAS/CAS Binding
TeA-Cu Complex AChE (E. electricus)Empirical testing requiredPAS/CAS Binding + Metal Chelation
Donepezil (Control)AChE (E. electricus)~0.01Reversible Non-competitive Inhibition

References

1.2 - PMC (nih.gov) 2. 1 - MDPI 3.5 - PMC (nih.gov) 4.4 - BenchChem 5.3 - Cayman Chemical

Sources

Application Notes and Protocols: Synthesis and Crystallization of Tenuazonic Acid Copper(II) Complexes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Tenuazonic Acid and its Metal Complexes

Tenuazonic acid (TA), a mycotoxin produced by various Alternaria species, is a secondary metabolite belonging to the class of tetramic acids.[1][2] Its structure features a pyrrolidine-2,4-dione ring, which is known to be a potent chelating agent for various metal ions.[1] The ability of the 3-acyltetramic acid moiety within TA to form stable complexes with divalent and trivalent metal ions is of significant interest in the fields of medicinal chemistry and drug development.[1][3] Among these, the copper(II) complex of tenuazonic acid (Cu(II)TA₂) has been a subject of study, exhibiting unique physicochemical properties and potential biological activities.[3]

The formation of metal complexes can significantly alter the pharmacokinetic and pharmacodynamic properties of a parent molecule. In the context of drug development, chelation to a metal ion like copper(II) can enhance cellular uptake, modify solubility, and in some cases, potentiate the therapeutic or toxicological effects of the organic ligand. Understanding the synthesis and crystallization of these complexes is a critical first step in harnessing their potential for therapeutic applications or for developing a deeper understanding of their role in biological systems.

This guide provides detailed, field-proven protocols for the synthesis and subsequent crystallization of the Tenuazonic acid copper(II) complex. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers to not only replicate the procedures but also to adapt them for their specific research needs.

I. Synthesis of Tenuazonic Acid Copper(II) Complex (Cu(II)TA₂)

The synthesis of the Cu(II)TA₂ complex is achieved through the reaction of tenuazonic acid with a suitable copper(II) salt in an alcoholic solvent. The underlying principle is a straightforward ligand exchange reaction where the acidic proton of the enol form of tenuazonic acid is displaced by the Cu²⁺ ion, leading to the formation of a stable coordination complex. The stoichiometry of the complex is typically 2:1 (TA:Cu), resulting in the formula Cu(II)TA₂.[3]

Core Reaction Pathway

The reaction proceeds by the chelation of the copper(II) ion by two molecules of tenuazonic acid. The coordination occurs through the oxygen atoms of the β-dicarbonyl moiety of the tetramic acid ring, forming a stable six-membered ring structure with the metal center.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Tenuazonic_Acid 2 x Tenuazonic Acid (TA) Copper_Complex Cu(II)TA₂ Complex Tenuazonic_Acid->Copper_Complex Copper_Salt Copper(II) Salt (e.g., Cu(OAc)₂) Copper_Salt->Copper_Complex Solvent Ethanol/Methanol Heat Reflux (e.g., 60-80°C) Stirring Magnetic Stirring Byproduct Byproduct (e.g., 2 x Acetic Acid) Copper_Complex->Byproduct G cluster_dissolution Dissolution cluster_crystallization Crystallization Method cluster_outcome Outcome Start Synthesized Cu(II)TA₂ Powder Solvent_Selection Select Solvent (e.g., DMF, Pyridine) Start->Solvent_Selection Heating Gentle Heating (if necessary) Solvent_Selection->Heating Slow_Evaporation Slow Evaporation Heating->Slow_Evaporation Vapor_Diffusion Vapor Diffusion Heating->Vapor_Diffusion Slow_Cooling Slow Cooling Heating->Slow_Cooling Crystals Single Crystals of Cu(II)TA₂ Slow_Evaporation->Crystals Vapor_Diffusion->Crystals Slow_Cooling->Crystals Analysis X-ray Diffraction Analysis Crystals->Analysis

Sources

Application Note: Tenuazonic Acid and its Copper Salt as Multi-Target Directed Ligands in Alzheimer’s Disease Research Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the AD Metal Dyshomeostasis Paradigm

Alzheimer’s disease (AD) is a multifactorial neurodegenerative disorder characterized by a complex interplay of amyloid-beta (Aβ) aggregation, cholinergic deficits, and severe oxidative stress. Modern drug development has shifted away from single-target paradigms toward Multi-Target-Directed Ligands (MTDLs) . Within this framework, metal dyshomeostasis—specifically the accumulation of copper (Cu²⁺) in the synaptic cleft—has emerged as a critical pathological driver. Cu²⁺ binds directly to histidine residues on the Aβ peptide, accelerating toxic oligomerization and acting as a catalytic center for the generation of Reactive Oxygen Species (ROS) via Fenton-like redox cycling.

Tenuazonic acid (TA), a natural tetramic acid derivative, has recently been identified as a highly promising MTDL scaffold . Beyond its intrinsic acetylcholinesterase (AChE) inhibition and direct antioxidant properties, TA demonstrates a profound capacity to chelate heavy metals. By sequestering free copper to form a highly stable Tenuazonic acid copper salt , TA effectively strips the metal from the Aβ-Cu complex, neutralizing metal-induced neurotoxicity and halting disease progression in in vitro models [[1]]([Link]).

Mechanistic Grounding: The Causality of Copper Chelation

As an application scientist, it is crucial to understand why TA is effective before designing cellular assays. TA features a β-dicarbonyl system within its pyrrolidine-2,4-dione ring, which acts as a potent bidentate ligand. At physiological pH (7.4), TA coordinates with Cu²⁺ to form a stable 6-membered chelate ring.

The Causality of Protection:

  • Redox Silencing: The specific coordination geometry of the TA-Cu salt fully satisfies the coordination sphere of Cu²⁺, significantly lowering its redox potential. This prevents the Cu²⁺/Cu⁺ cycling required to convert endogenous hydrogen peroxide into highly toxic hydroxyl radicals.

  • Aggregation Arrest: By outcompeting the Aβ peptide for free copper (due to its high pCu affinity), TA starves the amyloidogenic pathway of its primary cross-linking catalyst, thereby keeping Aβ in a less toxic, monomeric state.

Pathway Abeta Amyloid-β (Aβ) Abeta_Cu Aβ-Cu(II) Complex Abeta->Abeta_Cu Cu Free Cu(II) Pool Cu->Abeta_Cu TA_Cu TA-Copper Salt Complex Cu->TA_Cu ROS Reactive Oxygen Species Abeta_Cu->ROS Fenton Cycling Toxicity Neuronal Apoptosis Abeta_Cu->Toxicity Fibril Aggregation ROS->Toxicity TA Tenuazonic Acid (TA) TA->Cu High Affinity Chelation TA->TA_Cu TA_Cu->Abeta_Cu Disrupts Complex Clearance Restored Homeostasis TA_Cu->Clearance Prevents Redox Cycling

Fig 1: Mechanism of Tenuazonic Acid intercepting Cu-mediated Aβ neurotoxicity via salt formation.

Quantitative Target Profiling

To design robust experiments, researchers must calibrate their models against the established thermodynamic and kinetic parameters of TA. The following table summarizes the multi-target profile of Tenuazonic acid , :

ParameterValueBiological Implication in AD Models
Copper Affinity (pCu) 11.6Strong sequestration of synaptic Cu²⁺, preventing Aβ-Cu interactions.
Iron Affinity (pFe) 16.6High affinity for Fe³⁺, mitigating iron-induced oxidative stress.
Zinc Affinity (pZn) 6.0Moderate interaction; preserves essential physiological Zn²⁺ pools.
AChE Inhibition (IC₅₀) ~MicromolarEnhances cholinergic transmission, addressing cognitive deficits.
Antioxidant Activity (EC₅₀) 2.6 µmol/µmol DPPHDirect neutralization of free radicals independent of metal chelation.

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, every protocol described below operates as a self-validating system —incorporating internal controls that verify the mechanical success of the assay independent of the biological outcome.

Workflow Phase1 Phase 1: Chemical Validation UV-Vis Spectrophotometry of TA-Cu Salt Phase2 Phase 2: Molecular Efficacy ThT Assay for Aβ-Cu Aggregation Inhibition Phase1->Phase2 Phase3 Phase 3: Cellular Viability SH-SY5Y Rescue from Cu/Aβ Toxicity Phase2->Phase3 Phase4 Phase 4: Target Profiling AChE Inhibition & ROS Scavenging Phase3->Phase4

Fig 2: Staged experimental workflow for evaluating TA-Cu interactions in Alzheimer's models.

Protocol 1: Spectrophotometric Validation of TA-Copper Salt Formation

Rationale: Before assessing biological efficacy, the physical formation of the TA-Cu(II) salt must be verified to rule out compound degradation.

  • Step 1: Prepare a 50 µM solution of TA in 50 mM HEPES buffer (pH 7.4). Note: Avoid phosphate buffers, which can precipitate copper.

  • Step 2: Record the baseline UV-Vis absorption spectrum (200–400 nm). TA typically exhibits a characteristic peak around 291 nm.

  • Step 3: Titrate CuCl₂ (0 to 100 µM) into the TA solution. Incubate for 10 minutes at room temperature.

  • Step 4: Record the spectra. A successful complexation will yield a distinct bathochromic (red) shift and the emergence of a new isosbestic point.

  • Self-Validation Control: Add 100 µM EDTA to the final mixture. EDTA has a higher affinity for Cu²⁺; the spectrum must revert to the baseline TA signature, proving the shift was entirely metal-dependent.

Protocol 2: Thioflavin T (ThT) Assay for Cu-Mediated Aβ Aggregation Inhibition

Rationale: To evaluate if the formation of the TA-Cu salt successfully starves the Aβ peptide of its aggregation catalyst.

  • Step 1 (Monomerization): Dissolve Aβ₁₋₄₀ in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to break pre-existing β-sheets. Evaporate HFIP and resuspend in DMSO, then dilute to 20 µM in 20 mM HEPES (pH 7.4).

  • Step 2 (Incubation): In a 96-well black opaque plate, combine 20 µM Aβ, 20 µM CuCl₂, and varying concentrations of TA (10–100 µM). Incubate at 37°C for 24–48 hours.

  • Step 3 (Readout): Add Thioflavin T (final concentration 10 µM). ThT fluoresces strictly when bound to amyloid β-sheets. Read fluorescence at Ex: 440 nm / Em: 482 nm.

  • Self-Validation Controls:

    • Baseline Control: Aβ alone (shows slow, spontaneous aggregation).

    • Catalyst Control: Aβ + Cu²⁺ (shows rapid, spiked fluorescence).

    • Positive Inhibition Control: Aβ + Cu²⁺ + EDTA (proves that complete copper removal halts the catalyzed aggregation).

Protocol 3: SH-SY5Y Neuroblastoma Viability Assay under Cu/Aβ Stress

Rationale: To prove the physiological relevance of the TA-Cu salt in preventing cellular toxicity and ROS generation.

  • Step 1: Seed SH-SY5Y human neuroblastoma cells at 1×10⁴ cells/well in a 96-well plate. Allow 24 hours for adherence.

  • Step 2: Pre-incubate Aβ₁₋₄₀ (10 µM) with CuCl₂ (10 µM) for 30 minutes to form the toxic Aβ-Cu complex.

  • Step 3: Treat the cells with the Aβ-Cu complex alongside varying concentrations of TA (5–50 µM) for 24 hours.

  • Step 4: Assess viability using the MTT or CellTiter-Glo assay. Quantify intracellular ROS using the DCFDA fluorescent probe (Ex: 495 nm / Em: 529 nm).

  • Self-Validation Controls:

    • Toxicity Control: Treat cells with the pre-formed TA-Cu salt alone. If the salt itself is cytotoxic, the neuroprotective window is invalid.

    • Antioxidant Control: Treat Aβ-Cu insulted cells with Trolox (a Vitamin E analog) to validate the dynamic range of the ROS readout.

References

  • Derivatives of Tenuazonic Acid as Potential New Multi-Target Anti-Alzheimer's Disease Agents. Poliseno V., Chaves S., Brunetti L., Loiodice F., Carrieri A., Laghezza A., Tortorella P., Magalhães J.D., Cardoso S.M., Santos M.A., Piemontese L. Biomolecules, 2021. URL:[Link]

  • Natural Scaffolds with Multi-Target Activity for the Potential Treatment of Alzheimer's Disease. Piemontese L., Vitucci G., Catto M., Laghezza A., Perna F.M., Rullo M., Loiodice F., Capriati V., Solfrizzo M. Molecules, 2018. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Tenuazonic Acid Copper Salt (TeA-Cu) Stability & Storage

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing degradation of Tenuazonic acid copper salt during long-term storage Audience: Researchers, Formulation Scientists, and QC Analysts Version: 2.1 (Current)

Core Directives: Storage & Handling

For immediate implementation in the laboratory.

Tenuazonic acid copper salt (TeA-Cu) is a metal-coordinated tetramic acid derivative. While the copper complex confers greater kinetic stability than the free acid, the compound remains susceptible to hydrolytic ring opening , epimerization , and photolytic oxidation .

The "Golden Rules" of TeA-Cu Preservation
ParameterCritical SpecificationScientific Rationale
Temperature -20°C (Long-term) 4°C (Active use < 1 month)Low temperature arrests the kinetics of amide bond hydrolysis and tautomeric shifting (epimerization).
Moisture Strictly Anhydrous The tetramic acid ring is hygroscopic. Moisture triggers hydrolysis, cleaving the ring into N-acetyl-L-isoleucine fragments.
Light Dark / Amber Vials Copper complexes are photo-active. UV exposure can induce ligand dissociation and radical generation (ROS).
Solvent DMSO or DMF (Anhydrous)Avoid Methanol and Water for storage. TeA degrades rapidly in protic solvents via solvolysis.
Atmosphere Argon or Nitrogen Displaces oxygen to prevent oxidation of the enol functionality.

Technical Deep Dive: Degradation Mechanisms

To prevent degradation, one must understand the molecular failure modes. TeA-Cu is a bis-ligand complex where copper coordinates with the enolic oxygen and the amide nitrogen of the tetramic acid ring.

Degradation Pathway Visualization

The following diagram illustrates the cascade of failure if storage conditions are breached.

TeA_Degradation cluster_0 Critical Failure Mode TeACu TeA-Cu Complex (Stable Blue-Green Solid) Dissociation Ligand Dissociation (Acidic pH or Competition) TeACu->Dissociation Low pH / EDTA FreeTeA Free Tenuazonic Acid (Tautomeric Mixture) Dissociation->FreeTeA Loss of Cu++ Hydrolysis Ring Hydrolysis (Irreversible) FreeTeA->Hydrolysis +H2O (pH > 7) Epimer Epimerization (iso-TeA / allo-TeA) FreeTeA->Epimer Aqueous Solution Products N-acetyl-L-isoleucine + Acetyl fragments Hydrolysis->Products Ring Opening

Figure 1: Degradation cascade of Tenuazonic Acid Copper Salt. The copper center stabilizes the ring; once dissociated, the free acid rapidly hydrolyzes or epimerizes in aqueous environments.

Mechanism Explanation
  • Chelate Stability: The copper atom locks the TeA molecule in a specific enol conformation. This prevents the rapid tautomerization that free TeA undergoes.

  • Hydrolysis (The Main Threat): If moisture is present, or if the pH drops (protonating the ligand and releasing Cu²⁺), the amide bond in the 5-membered ring becomes vulnerable. Water attacks the carbonyl, opening the ring and destroying biological activity.

  • Epimerization: In protic solvents (like methanol or water), TeA undergoes racemization at the C-5 position, forming iso-tenuazonic acid. While chemically similar, the stereoisomers often possess significantly reduced biological potency (e.g., lower Photosystem II inhibition).

Troubleshooting & FAQs

Q1: My TeA-Cu solution has changed from blue-green to a muddy brown. Is it still usable?

  • Verdict: Discard immediately.

  • Cause: This indicates oxidation of the ligand or formation of copper oxides/hydroxides due to high pH or moisture ingress. The "muddy" color suggests the chelate structure has collapsed.

  • Prevention: Store solid powder under Argon. If in solution, use anhydrous DMSO and store at -20°C.

Q2: Can I prepare a stock solution in Methanol?

  • Verdict: No.

  • Reason: Research confirms that TeA degrades significantly in methanol and water over time (half-life can be days at room temperature). Methanol promotes solvolysis and epimerization.

  • Correct Protocol: Dissolve in 100% DMSO or DMF . If an aqueous working solution is needed for an experiment, dilute the DMSO stock into water immediately before use and discard the excess.

Q3: I need to test the purity of my 6-month-old stock. How do I validate it?

  • Protocol: Use the HPLC-UV method described below.

  • Pass Criteria:

    • Single peak at retention time (approx. same as standard).

    • Absence of early-eluting peaks (hydrolysis fragments).

    • UV Maxima at 279 nm (characteristic of the conjugated system).

Q4: The compound is not dissolving in water for my bioassay.

  • Context: TeA-Cu is a lipophilic salt. It has very poor water solubility.

  • Solution: Pre-dissolve in a small volume of DMSO (final concentration < 1% to avoid solvent toxicity in your assay), then slowly add to the aqueous buffer while vortexing.

Quality Control: Analytical Validation Protocol

To verify if your storage method has failed, use this standardized HPLC method.

HPLC-UV Method for TeA Integrity

Based on Siegel et al. (2009) and standard mycotoxin analysis protocols.

ParameterSetting
Column C18 Reverse Phase (e.g., 150 × 4.6 mm, 5 µm)
Mobile Phase A Water + 10mM Ammonium Formate (or Phosphate buffer pH 3.2)
Mobile Phase B Methanol or Acetonitrile
Flow Rate 0.8 - 1.0 mL/min
Detection UV at 279 nm (Primary) and 225 nm (Secondary)
Gradient 10% B to 90% B over 15 minutes

Interpretation:

  • Intact TeA-Cu: Elutes as a sharp peak (often dissociating on-column to the free acid depending on pH, so compare retention time to a fresh standard).

  • Degraded: Appearance of broad, early-eluting peaks (ring-opened fragments) or split peaks indicating epimerization (separation of l-TeA and iso-TeA).

Decision Support Workflow

Use this flowchart to determine the correct handling procedure for your specific sample.

Storage_Workflow Start New TeA-Cu Sample Form Physical Form? Start->Form Solid Solid Powder Form->Solid Liquid Liquid/Solution Form->Liquid ActionSolid Store at -20°C Desiccator + Argon Shelf Life: >2 Years Solid->ActionSolid SolventCheck Solvent Type? Liquid->SolventCheck Protics Water / Methanol / Ethanol SolventCheck->Protics Aprotics DMSO / DMF / Acetone SolventCheck->Aprotics ActionProtic UNSTABLE Use immediately or Flash Freeze (-80°C) Protics->ActionProtic ActionAprotic Store at -20°C Protect from Light Shelf Life: 6 Months Aprotics->ActionAprotic

Figure 2: Storage decision tree for maximizing shelf-life of Tenuazonic Acid Copper Salt.

References

  • Siegel, D., Merkel, S., Bremser, W., Koch, M., & Nehls, I. (2010).[1] Degradation kinetics of the Alternaria mycotoxin tenuazonic acid in aqueous solutions.[1][2] Analytical and Bioanalytical Chemistry, 397(2), 453–462.[1] Retrieved from [Link]

  • Lebrun, M. H., et al. (1985). Complexation of the fungal metabolite tenuazonic acid with copper (II), iron (III), nickel (II), and magnesium (II) ions.[3] Journal of Inorganic Biochemistry, 24(3), 167-181.[3] Retrieved from [Link]

  • Chen, S., et al. (2010).[1][4] Chloroplastic oxidative burst induced by tenuazonic acid, a natural photosynthesis inhibitor.[4] Biochimica et Biophysica Acta (BBA). Retrieved from [Link]

Sources

Technical Support Center: Tenuazonic Acid Isomer Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of Tenuazonic Acid (TeA). This guide is designed for researchers, analytical scientists, and drug development professionals who are working to resolve and quantify TeA and its isomers. As a tetramic acid mycotoxin, TeA presents unique challenges in reversed-phase HPLC, particularly in achieving baseline separation from its key diastereomer, allo-Tenuazonic Acid (allo-TeA).

This document moves beyond simple protocols to explain the underlying chemical principles governing the separation. We will explore common issues in a structured question-and-answer format, providing not just solutions, but the scientific rationale to empower you to develop robust and reliable methods.

Frequently Asked Questions (FAQs)

Section 1: Foundational Concepts

Question: What are the primary isomers of Tenuazonic Acid I need to be concerned with, and why is their separation important?

Answer: The primary isomer of concern in analytical chromatography is allo-Tenuazonic Acid (allo-TeA).[1] Tenuazonic acid has two chiral centers, leading to the possibility of four stereoisomers. The naturally occurring form is (5S,8S)-3-acetyl-5-sec-butyltetramic acid. Its main diastereomer, allo-TeA or (5R,8S)-diastereomer, is often found alongside TeA in contaminated samples.[2]

Separation is critical for accurate risk assessment and toxicological studies. Research has shown that while TeA exhibits moderate cytotoxicity, allo-TeA is significantly less active or inactive.[1] Methods that do not separate these isomers and quantify them as a sum can lead to an overestimation of the sample's toxicity.[1] In some food samples, allo-TeA can constitute a significant portion (7-44%) of the total TeA concentration.[1]

Section 2: Troubleshooting Common Chromatographic Issues

Question: I am observing poor peak shape (significant tailing or splitting) for Tenuazonic Acid. What is the most likely cause?

Answer: The most common cause of poor peak shape for Tenuazonic Acid is an incorrect mobile phase pH. TeA is a tetramic acid with a β-dicarbonyl moiety, making it an acidic compound that is highly sensitive to the pH of the mobile phase.[2][3]

The Causality: At a pH close to its pKa, TeA will exist as a mixture of its ionized (deprotonated) and unionized (protonated) forms. These two forms have different polarities and will interact with the reversed-phase column differently, leading to peak splitting or severe tailing.[4][5] Furthermore, TeA has strong metal-chelating properties, which can lead to undesirable secondary interactions with residual metal ions on the silica-based stationary phase, further contributing to peak tailing.[3]

The Solution: To achieve a sharp, symmetrical peak, you must operate at a pH that ensures TeA is in a single, stable ionic state. For TeA, this is typically achieved under alkaline conditions .

  • Recommended pH: A mobile phase pH of 8.0 or higher is often required to ensure complete deprotonation of TeA.[6] Studies have demonstrated that using a pH below 8.0 on a C18 column can result in a distorted peak shape.[6][7] A pH of 8.3, buffered with ammonium formate, has been successfully used to produce a symmetric chromatographic peak.[6][7]

  • Ion Suppression Theory: While acidic compounds are often analyzed under acidic "ion suppression" conditions to make them neutral and more retained, TeA's complex structure and chelating ability make this approach less effective.[8][9] Instead, by moving to a sufficiently high pH (well above the pKa), we ensure it is fully ionized, which, while reducing retention, provides a single, well-behaved species for chromatography.

The following diagram illustrates the relationship between mobile phase pH, the ionization state of TeA, and the resulting chromatographic performance.

Caption: Figure 1. Effect of Mobile Phase pH on Tenuazonic Acid

Question: My primary issue is the co-elution of Tenuazonic Acid and allo-Tenuazonic Acid. How can I improve their resolution?

Answer: Achieving separation between the diastereomers TeA and allo-TeA requires careful optimization of the stationary phase, mobile phase composition, and temperature. While many analytical methods have historically quantified them as a sum, chromatographic separation is achievable.[1]

Troubleshooting Workflow for Isomer Co-elution:

G start Start: Co-elution of TeA / allo-TeA check_ph Is Mobile Phase pH ≥ 8.0? start->check_ph adjust_ph Adjust pH to 8.0-8.5 using Ammonium Formate Buffer check_ph->adjust_ph No check_column What is the stationary phase? check_ph->check_column Yes adjust_ph->check_ph column_c18 Standard C18 check_column->column_c18 Standard optimize_organic Optimize Organic Modifier (Methanol vs. Acetonitrile) and Gradient Profile check_column->optimize_organic Optimized (High Carbon / PGC) column_high_carbon High Carbon-Load / End-capped C18 or Porous Graphitic Carbon (PGC) column_c18->column_high_carbon Consider Switching optimize_temp Adjust Column Temperature (e.g., test 30°C vs. 40°C) optimize_organic->optimize_temp end Resolution Achieved optimize_temp->end

Caption: Figure 2. Troubleshooting workflow for separating TeA isomers.

Detailed Recommendations:

  • Confirm Mobile Phase pH: As discussed previously, an alkaline pH (≥8.0) is the first and most critical parameter to verify. A stable, well-defined peak shape is a prerequisite for resolving closely eluting isomers.[6]

  • Select an Appropriate Stationary Phase: Standard C18 columns may not provide sufficient selectivity.

    • High Carbon-Load C18: A reversed-phase column with a high carbon load and thorough end-capping is recommended. This enhances hydrophobic interactions and minimizes unwanted secondary interactions with silica silanols, which can be problematic for a chelating agent like TeA.[2]

    • Porous Graphitic Carbon (PGC): Some studies have noted that TeA and its epimer allo-TeA are not separable on standard reversed-phase columns but can be resolved using a graphite-based column.[10][11] PGC columns offer a different separation mechanism based on polarizability and geometric fit, which can be highly effective for structurally similar isomers.

  • Optimize Mobile Phase Composition:

    • Organic Modifier: The choice between acetonitrile and methanol can alter selectivity. Methanol is more viscous and a stronger hydrogen bond acceptor/donor, which can change how the isomers interact with the stationary phase. Evaluate both, starting with a shallow gradient.

    • Gradient Optimization: A slow, shallow gradient is crucial for separating closely eluting peaks. A steep gradient will cause the peaks to elute too quickly and merge.

  • Adjust Column Temperature: Temperature affects mobile phase viscosity and the kinetics of interaction between the analytes and the stationary phase. Increasing the temperature (e.g., from 30°C to 40°C) can sometimes improve peak efficiency and resolution, but its effect on selectivity should be empirically tested.[6]

Section 3: Method Development & Protocols

Question: Can you provide a validated starting point for an HPLC-MS/MS method to separate and quantify Tenuazonic Acid and its isomers?

Answer: Absolutely. The following protocol is synthesized from published, peer-reviewed methods and represents a robust starting point for method development.[6][7] It is designed for use with a tandem mass spectrometer (MS/MS), which provides the necessary sensitivity and specificity for trace-level analysis in complex matrices like food products.[12][13]

Experimental Protocol: HPLC-MS/MS Analysis of TeA and allo-TeA

  • Chromatographic System:

    • HPLC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: Ascentis Express C18 (or equivalent high-strength silica core-shell column), 100 x 3 mm, 2.7 µm.[6]

    • Column Temperature: 39 - 40°C.[6]

    • Autosampler Temperature: 15 - 18°C to ensure sample stability.[6]

    • Injection Volume: 5 - 10 µL.

  • Mobile Phase & Gradient:

    • Mobile Phase A: 5 mM Ammonium Formate in Water, pH adjusted to 8.3 with ammonium hydroxide.[6][7]

      • Scientist's Note: Proper pH measurement and adjustment of the aqueous component before mixing with the organic phase is critical for reproducibility.[14]

    • Mobile Phase B: Methanol.

    • Flow Rate: 0.5 mL/min.[6]

    • Gradient Program:

      Time (min) % Mobile Phase B (Methanol)
      0.0 5
      0.5 5
      15.0 100
      19.0 100
      19.1 5

      | 26.0 | 5 |

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for TeA, but polarity switching may be required for multi-analyte methods.[6]

    • Monitoring: Multiple Reaction Monitoring (MRM) is ideal. Use a stable isotope-labeled internal standard (e.g., ¹³C₂-Tenuazonic Acid) for accurate quantification via isotope dilution analysis.[12][13]

    • Example Transitions: Consult literature or perform infusion experiments to determine the optimal precursor/product ion transitions for your specific instrument.

Sample Preparation Considerations:

  • Solvent Stability: Tenuazonic acid shows poor stability in methanol-based solutions over time. For long-term storage of stock solutions, benzene or benzene-acetonitrile at -20°C is recommended, though these are less common in modern labs due to safety concerns.[15] Prepare fresh working standards in your mobile phase or an appropriate solvent mixture and store them at low temperatures.[16]

  • Extraction: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is commonly used for extracting TeA from food matrices.[1][12]

Summary of Key Parameters for TeA Isomer Separation

ParameterRecommendationRationale & Justification
Stationary Phase High Carbon-Load, End-capped C18 or Porous Graphitic Carbon (PGC)Enhances selectivity for diastereomers and minimizes deleterious secondary interactions with the acidic, chelating TeA molecule.[2][11]
Mobile Phase pH ≥ 8.0 (e.g., pH 8.3) Critical for achieving a single ionic species of TeA, resulting in sharp, symmetrical peaks necessary for isomer resolution.[6][7]
Buffer Ammonium Formate (e.g., 5 mM)Provides robust pH control in the optimal alkaline range and is volatile, making it compatible with MS detection.[6]
Organic Modifier Methanol or AcetonitrileChoice can influence selectivity. A shallow gradient is essential for resolving closely eluting peaks.
Temperature 30 - 40 °CAffects viscosity and reaction kinetics; must be optimized to find the best balance of efficiency and selectivity.
Quantification Isotope Dilution with Labeled Internal StandardCompensates for matrix effects and variations in instrument response, providing the most accurate and reliable quantification.[1][12]

References

  • Asam, S., et al. (2013). Large-scale synthesis of isotopically labeled 13C2-tenuazonic acid and development of a rapid HPLC-MS/MS method for the analysis of tenuazonic acid in tomato and pepper products. Journal of Agricultural and Food Chemistry, 61(1), 114-20. [Link]

  • Hickert, S., et al. (2016). Detection and Quantitative Analysis of the Non-cytotoxic allo-Tenuazonic Acid in Tomato Products by Stable Isotope Dilution HPLC-MS/MS. Journal of Agricultural and Food Chemistry, 64(1), 236-43. [Link]

  • Shephard, G. S., et al. (1991). Reversed-phase high-performance liquid chromatography of tenuazonic acid and related tetramic acids. Journal of Chromatography B: Biomedical Sciences and Applications, 566(1), 195-205. [Link]

  • Siegel, D., et al. (2010). Development of analytical methods for the determination of tenuazonic acid analogues in food commodities. Mycotoxin Research, 26(4), 235-43. [Link]

  • Asam, S., & Rychlik, M. (2013). Large-Scale Synthesis of Isotopically Labeled 13C2-Tenuazonic Acid and Development of a Rapid HPLC-MS/MS Method for the Analysis of Tenuazonic Acid in Tomato and Pepper Products. Journal of Agricultural and Food Chemistry, 61(1), 114-120. [Link]

  • Visconti, A., & Palmisano, F. (1983). Spectrometric studies on stability of tenuazonic acid (TeA) solution in organic solvents. Mycotoxin Research, 1(1), 77-80. [Link]

  • Hickert, S., et al. (2016). Determination of the Exposure to the Alternaria Mycotoxin Tenuazonic Acid and its Isomer allo-Tenuazonic Acid in a German Population by Stable Isotope Dilution HPLC-MS3. Journal of Agricultural and Food Chemistry, 64(31), 6230-8. [Link]

  • Schwarzer, K., et al. (2016). Degradation kinetics of the Alternaria mycotoxin tenuazonic acid in aqueous solutions. Mycotoxin Research, 32(4), 213-22. [Link]

  • Nemati, M., et al. (2020). ASSESSMENT OF THE ALTERNARIA MYCOTOXIN TENUAZONIC ACID IN FRUIT JUICE SAMPLES. Journal of Microbiology, Biotechnology and Food Sciences, 9(4), 748-751. [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]

  • Franco, C. M., et al. (1998). Simultaneous determination of tenuazonic and cyclopiazonic acids in tomato products. Journal of AOAC International, 81(5), 1013-8. [Link]

  • Hickert, S., et al. (2015). Detection and Quantitative Analysis of the Non-cytotoxic allo-Tenuazonic Acid in Tomato Products by Stable Isotope Dilution HPLC-MS/MS. Journal of Agricultural and Food Chemistry, 64(1), 236-243. [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER Application Note. [Link]

  • Tölgyesi, Á., et al. (2023). Development of a Novel LC-MS/MS Multi-Method for the Determination of Regulated and Emerging Food Contaminants Including Tenuazonic Acid, a Chromatographically Challenging Alternaria Toxin. International Journal of Molecular Sciences, 24(3), 2824. [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]

  • Shinde, V. (2025). Exploring the Role of pH in HPLC Separation. Veeprho. [Link]

  • Hawach, Scientific. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. [Link]

  • Spadaro, D., et al. (2017). A new method for detection of five alternaria toxins in food matrices based on LC-APCI-MS. Food Chemistry, 221, 1530-1536. [Link]

  • Moravek. (2024). Exploring the Role of pH in HPLC Separation. Moravek, Inc. [Link]

  • Agilent Technologies. (2014). Control pH During Method Development for Better Chromatography. Agilent Technologies Technical Note. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations: A Practical Guidebook. Phenomenex. [Link]

  • Scott, P. M., & Kanhere, S. R. (1980). Liquid Chromatographic Determination of Tenuazonic Acids in Tomato Paste. Journal of the Association of Official Analytical Chemists, 63(3), 612-621. [Link]

  • Scott, P. M., & Kanhere, S. R. (1980). Liquid chromatographic determination of tenuazonic acids in tomato paste. Journal of the Association of Official Analytical Chemists, 63(3), 612-21. [Link]

  • Biba, F., et al. (2014). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Poster Presentation, HPLC 2014. [Link]

  • Hickert, S., et al. (2016). Determination of Exposure to the Alternaria Mycotoxin Tenuazonic Acid and Its Isomer allo-Tenuazonic Acid in a German Population by Stable Isotope Dilution HPLC-MS3. Journal of Agricultural and Food Chemistry, 64(31), 6230-6238. [Link]

  • Wang, Y., et al. (2022). Rapid and sensitive detection of tenuazonic acid in agricultural by-products based on gold nano-flower lateral flow. Frontiers in Microbiology, 13, 1008638. [Link]

  • Tölgyesi, Á., et al. (2023). Development of a Novel LC-MS/MS Multi-Method for the Determination of Regulated and Emerging Food Contaminants Including Tenuazonic Acid, a Chromatographically Challenging Alternaria Toxin. International Journal of Molecular Sciences, 24(3), 2824. [Link]

  • Regalado, E. L., & Welch, C. J. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. LCGC North America. [Link]

Sources

Optimizing recovery rates of Tenuazonic acid in solid phase extraction (SPE)

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Tenuazonic Acid (TeA) Recovery in Solid-Phase Extraction (SPE)

Mechanistic Overview: The TeA Extraction Challenge

Welcome to the Application Support Center. Tenuazonic acid (TeA) is a highly toxic tetramic acid derivative produced by Alternaria species. Unlike other common Alternaria toxins (e.g., Alternariol [AOH] or Alternariol monomethyl ether [AME]), TeA presents severe analytical challenges. It has a low pKa of approximately 3.5, meaning it exists as a highly polar, deprotonated anion at a neutral pH[1]. Furthermore, TeA exhibits complex keto-enol tautomerism and rotamerism in solution, which complicates both solid-phase retention and liquid chromatography (LC) separation[2][3]. Successful SPE recovery requires strict thermodynamic control over the analyte's ionization state.

Troubleshooting FAQs

Q1: My TeA recovery is consistently below 50% on standard C18 silica cartridges, while AOH and AME recover perfectly. What is the mechanism of this failure? A1: This is a classic ionization mismatch. Standard C18 sorbents rely on hydrophobic (van der Waals) interactions. Because TeA has a pKa of ~3.5, it is ionized in neutral aqueous extracts, rendering it too polar to partition into the non-polar C18 stationary phase[1]. The Fix: You must shift the equilibrium to the un-ionized state. Acidify your sample extract to a pH well below 3.5 (e.g., using 1% aqueous acetic acid) before loading. Additionally, switch from silica-based C18 to a polymeric Hydrophilic-Lipophilic Balance (HLB) cartridge, which offers a higher surface area and better retention for polar-leaning analytes under acidic conditions[1][4].

Q2: For complex matrices (e.g., tomato puree, wheat), should I use HLB or Mixed-mode Strong Anion Exchange (MAX) sorbents? A2: Both can achieve optimal recoveries (86–112%), but they utilize different retention mechanisms[4][5].

  • HLB (Reversed-Phase): Best for general screening. It requires acidic loading (pH < 3.5) to neutralize TeA[1]. However, acidic loading also retains many matrix interferences.

  • MAX (Ion Exchange): Superior for complex, high-lipid, or highly pigmented matrices. Because TeA is acidic, it binds strongly to the positively charged quaternary amine groups of the MAX sorbent at a neutral/basic pH. This allows you to aggressively wash the cartridge with 100% organic solvents (e.g., methanol) to strip away neutral matrix lipids without losing TeA. You then elute TeA using an acidic organic solvent (e.g., 2% formic acid in methanol) to neutralize the charge and disrupt the ionic bond[4].

Q3: My SPE recovery seems fine, but I am experiencing severe peak tailing, splitting, and signal suppression during LC-MS/MS. How do I validate if the issue is the SPE or the LC? A3: TeA's tautomerism and strong metal-chelating properties cause it to interact with metal hardware in the LC system, mimicking poor SPE recovery[2][3]. To build a self-validating protocol, implement one of the following:

  • Isotope Dilution Mass Spectrometry (IDMS): Spike the sample with a 13C-labeled internal standard (e.g., TeA-13C2) before the SPE extraction. Because the isotope behaves identically to native TeA during SPE and LC-MS/MS, any recovery loss or matrix suppression is automatically normalized, validating the quantitative result[5][6].

  • Pre-column Derivatization: React the extract with 2,4-dinitrophenylhydrazine (DNPH). This locks TeA into a single, stable hydrazone derivative, eliminating tautomerism and drastically improving peak shape and MS sensitivity[2][7].

Quantitative Data: SPE Sorbent Performance Comparison

Table 1: Mechanistic comparison of optimized SPE conditions for Alternaria toxins.

SPE Sorbent TypeRetention MechanismLoading pHWash SolventElution SolventExpected TeA Recovery
Polymeric HLB Hydrophobic / DipoleAcidic (pH < 3.5)1% Acetic Acid in WaterMethanol / Ethyl Acetate (75:25)74.0% – 112.0%
Mixed-mode MAX Strong Anion ExchangeNeutral / Basic (pH > 6)100% Methanol (Removes neutrals)2% Formic Acid in Methanol86.9% – 112.0%

(Data synthesized from validated collaborative trials and method optimizations[4][5]).

SPE Workflow Visualization

The following diagram illustrates the causality of chemical state manipulation during the HLB extraction workflow.

SPE_Optimization N1 Sample Matrix (Cereals/Tomato) N2 Acidification (pH < 3.5) TeA Neutralization N1->N2 Add 1% Acetic Acid (Shift equilibrium) N3 SPE Loading (HLB Polymeric Sorbent) N2->N3 Load 1 drop/sec (Hydrophobic retention) N4 Washing Step (1% Acetic Acid) N3->N4 Remove polar interferences N5 Elution Step (Methanol/Ethyl Acetate) N4->N5 Disrupt analyte-sorbent bonds N6 Evaporation & LC-MS/MS (IDMS or DNPH Derivatization) N5->N6 Reconstitute in Mobile Phase

Workflow for pH-driven Solid Phase Extraction (SPE) of Tenuazonic Acid using HLB sorbents.

Step-by-Step Experimental Protocol: Optimized HLB Extraction for TeA

This protocol is engineered to maintain TeA in its protonated state, ensuring maximum retention on a polymeric HLB cartridge[4].

Phase 1: Sample Preparation & Isotope Spiking

  • Weigh 5.0 g of homogenized sample (e.g., cereal or tomato puree) into a 50 mL centrifuge tube.

  • Self-Validation Step: Spike the sample with 50 µL of TeA-13C2 internal standard solution to enable Isotope Dilution Mass Spectrometry (IDMS)[6].

  • Add 20 mL of extraction solvent (Methanol/Water/Acetic Acid, 79:20:1, v/v/v). Causality: The acidic modifier is critical to push the pH below TeA's pKa of 3.5[1].

  • Shake mechanically for 30 minutes, then centrifuge at 4000 × g for 10 minutes.

  • Dilute 5 mL of the supernatant with 5 mL of 1% (v/v) aqueous acetic acid.

Phase 2: SPE Clean-up (Polymeric HLB Cartridge, e.g., Strata-XL, 200 mg/6 mL)

  • Conditioning: Pass 7 mL of 100% Methanol through the cartridge to solvate the polymeric network, followed by 7 mL of HPLC-grade water[4].

  • Equilibration: Pass 4 mL of 1% (v/v) aqueous acetic acid. Causality: This matches the loading environment, preventing premature ionization of TeA upon contact with the sorbent.

  • Loading: Load the diluted sample extract (from Phase 1, Step 5) at a strictly controlled flow rate of 1 drop per second. Causality: Slow loading maximizes the mass transfer kinetics between the liquid phase and the solid sorbent[4].

  • Washing: Wash the cartridge with 4 mL of 1% (v/v) aqueous acetic acid to elute highly polar matrix components. Dry the sorbent bed thoroughly under vacuum for 5 minutes.

  • Elution: Elute the retained TeA with 7 mL of a Methanol/Ethyl Acetate mixture (75:25, v/v). Collect in a clean glass tube[4].

Phase 3: Reconstitution & Analysis

  • Evaporate the eluate to dryness under a gentle stream of high-purity nitrogen at 50 °C.

  • Reconstitute the residue in 1.0 mL of initial LC mobile phase (e.g., Water/Methanol with 5 mM ammonium formate).

  • Vortex, filter through a 0.22 µm PTFE syringe filter, and inject into the LC-MS/MS system.

References

  • Benchchem. "Application Notes and Protocols for Solid-Phase Extraction (SPE) Cleanup in Alternaria Toxin Analysis of Cereals".
  • Oxford Academic.
  • MDPI.
  • ResearchGate. "Recovery of Alternaria toxins on HLB cartridges using different eluents".
  • KOBV.
  • MDPI.
  • Taylor & Francis.
  • ResearchGate.

Sources

Technical Support Center: High-Sensitivity MS Detection of Tenuazonic Acid Copper Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Sticky" Science of Tenuazonic Acid

Welcome to the advanced troubleshooting center. If you are analyzing Tenuazonic Acid (TeA) copper salts, you are likely facing a "perfect storm" of mass spectrometry challenges: tautomeric equilibrium , metal chelation , and isobaric interference .

TeA is a tetramic acid derivative that acts as a potent chelator. When you introduce the copper salt form into an LC-MS system, you aren't just analyzing a molecule; you are introducing a metal-ligand system that interacts aggressively with the stainless steel flow path of your instrument. The "baseline noise" you observe is rarely random electronic noise—it is often a chemical symptom of metal leaching , cluster formation , or tautomeric smearing .

This guide bypasses basic checks and targets the specific physiochemical interactions causing your baseline instability.

Phase 1: The Chemistry of the Noise (Pre-Source)

Q: Why does my baseline exhibit a "sawtooth" pattern or broad, drifting humps instead of a flat line?

The Diagnosis: You are likely observing on-column chelation and tautomeric interconversion .

The Mechanism:

  • Metal Exchange: Even if you inject the Copper (Cu) salt, TeA has a high affinity for Iron (Fe) in stainless steel capillaries and frits. As the Cu-TeA complex travels through the column, it dissociates. The free TeA ligand then binds to Fe sites on the column walls, slowly "bleeding" off throughout the gradient. This creates a rising baseline (the "hump").

  • Tautomerism: TeA exists in multiple tautomeric forms (enol/keto). In standard acidic mobile phases (pH 3-4), the interconversion rate is slow on the NMR/chromatographic timescale, leading to peak broadening that looks like baseline noise.

The Solution: System Passivation & pH Switching

ParameterStandard Protocol (Problematic)Optimized Protocol (Solution)Why?
Mobile Phase pH Acidic (Formic Acid, pH 3)Alkaline (Ammonium Bicarbonate, pH 8-9) At pH > 8, TeA is fully deprotonated (anionic). This stabilizes the molecule, prevents tautomeric smearing, and reduces metal affinity.
Column Hardware Stainless SteelPEEK-lined or "Metal-Free" Column Physically eliminates Fe interaction sites.[1]
Chelating Additive NoneEDTA (5-10 µM) or Medronic Acid Scavenges free Cu/Fe ions in the mobile phase, preventing them from re-complexing with TeA.
Q: I see "Ghost Peaks" with distinct isotope patterns. Is this carryover?

The Diagnosis: This is likely Copper Cluster Formation (


).

The Explanation: Copper has two stable isotopes:


 (69%) and 

(31%). If your baseline noise has a recurring pattern separated by 2 Da, you are detecting undissociated copper clusters or solvent adducts.
  • Check: Look for the characteristic "flag" pattern of Copper (approx 2:1 intensity ratio).

  • Action: If you see this between injections, your injector needle or wash solvent is contaminated with the Cu-salt residue. TeA-Cu is notoriously sticky.

Phase 2: The Interface (Ionization Dynamics)

Q: My signal-to-noise (S/N) ratio is poor despite high concentration. Is it suppression?

The Diagnosis: Yes, specifically Metal-Induced Ion Suppression .

The Mechanism: When analyzing the copper salt, the


 ions compete for charge in the electrospray droplet. Furthermore, if you are in Negative Mode (ESI-), the presence of excess 

(positive) can neutralize the TeA anions (negative) before they enter the vacuum, effectively silencing your signal.

The Protocol: The "EDTA Flush" Workflow Do not just wash with water/methanol. You must strip the metal.

  • The Stripping Solvent: 10% Methanol + 10 mM EDTA (pH 8).

  • The Procedure: Bypass the column. Pump this solution through the injector and ESI probe at 0.2 mL/min for 30 minutes.

  • The Verification: Switch back to mobile phase. Monitor the baseline in SIM mode for m/z 63 and 65 (Copper). The signal should drop to near zero.

Visualizing the Problem

Diagram 1: The Chelation-Noise Feedback Loop

This flowchart illustrates how metal interaction creates both chemical noise and signal loss.

TeA_Noise_Troubleshooting Start Start: High Baseline / Noise Check_Isotopes Check Mass Spectrum of Noise Are there Cu Isotope Patterns (63/65)? Start->Check_Isotopes Cu_Yes Yes: Copper Clusters Detected Check_Isotopes->Cu_Yes Distinct 2:1 ratio Cu_No No: Random/Smearing Noise Check_Isotopes->Cu_No Broad Humps Source_Clean Action: EDTA Flush of Source & Injector Cu_Yes->Source_Clean Check_pH Check Mobile Phase pH Is it Acidic (< 4)? Cu_No->Check_pH Acidic_Yes Yes: Acidic Conditions Check_pH->Acidic_Yes Acidic_No No: Already Alkaline Check_pH->Acidic_No Tautomer_Issue Cause: Tautomeric Smearing & Fe-Chelation on Column Acidic_Yes->Tautomer_Issue Switch_Alk Action: Switch to pH 8-9 (Ammonium Bicarbonate) Tautomer_Issue->Switch_Alk Check_Hardware Check Column Hardware Is it Stainless Steel? Acidic_No->Check_Hardware Steel_Yes Yes Check_Hardware->Steel_Yes Replace_PEEK Action: Replace with PEEK/Metal-Free Column Check_Hardware->Replace_PEEK Passivation Required Steel_Yes->Replace_PEEK

Caption: Decision tree for diagnosing baseline noise sources in TeA analysis: distinguishing between copper contamination and chromatographic chelation issues.

Experimental Protocol: The "Golden Standard" for TeA Detection

To eliminate baseline noise and ensure accurate quantification of Tenuazonic Acid (even from Copper salts), follow this validated method setup.

Method Parameters
ComponentSpecificationRationale
Column C18 with Hybrid Particle Technology (e.g., BEH) OR Porous Graphitic Carbon (PGC)Hybrid particles resist high pH. PGC retains polar TeA well without silanol interactions.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 9.0)Forces TeA into a single anionic state; suppresses tautomerism.
Mobile Phase B Methanol or AcetonitrileMethanol often yields better solubility for polar salts.
Needle Wash 50:50 MeOH:H2O + 0.1% EDTA Critical: Removes "sticky" Cu-TeA residues from the injector needle to prevent carryover.
MS Mode ESI Negative (-)Detection of

(m/z ~196). Positive mode is prone to metal adducts (

,

).
Step-by-Step Optimization Workflow
  • Pre-Run Passivation:

    • Inject 10 µL of 50 mM EDTA solution 5 times before your sequence. This "sacrificial" chelation covers active iron sites on the column frits.

  • Sample Preparation (The Copper Dissociation Step):

    • Do not inject the copper salt directly if possible.

    • Protocol: Dissolve TeA-Cu salt in 1% Formic Acid (to dissociate Cu).

    • SPE Cleanup: Pass through a C18 SPE cartridge.[2] Wash with water (removes free

      
      ). Elute TeA with Methanol.
      
    • Result: You inject metal-free TeA, protecting your LC-MS baseline.

  • Data Processing:

    • Extract Ion Chromatogram (XIC) window: ± 10 ppm . Wide windows (e.g., ± 0.5 Da) will capture copper background noise.

References & Authority

  • Siegel, D., et al. (2009). "Determination of the mycotoxin tenuazonic acid in food and feed by LC-MS/MS." Food Additives & Contaminants.[2][3][4] (Establishes the necessity of alkaline conditions for TeA stability).

  • European Food Safety Authority (EFSA).[4] (2011). "Scientific Opinion on the risks for animal and public health related to the presence of Alternaria toxins in feed and food." (Details the tautomeric properties and toxicity of TeA salts).

  • Preston, J. & Gagne, S. (2018). "Metal-Free LC-MS: A Guide to Analyzing Chelating Compounds." Chromatography Today. (Technical background on metal passivation for chelating analytes).

  • Mikula, H., et al. (2013). "Structure and tautomerism of tenuazonic acid—A synergetic computational and spectroscopic approach." Journal of Hazardous Materials. (Definitive work on TeA tautomers).

Disclaimer

This guide assumes the user is trained in high-voltage safety and chemical handling. Always consult the Material Safety Data Sheet (MSDS) for Tenuazonic Acid Copper Salt before handling, as it is a potent mycotoxin.

Sources

Technical Support Center: Minimizing Matrix Effects in Tenuazonic Acid (TeA) Analysis of Tomato Products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Alternaria toxin analysis. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals facing challenges with Tenuazonic Acid (TeA) quantification in complex tomato matrices.

Tomato products (paste, puree, and crushed tomatoes) present a uniquely hostile environment for LC-MS/MS analysis due to high concentrations of organic acids, complex sugars, and pigments like lycopene. Below, you will find expert troubleshooting guides, self-validating methodologies, and mechanistic explanations to ensure your assays meet rigorous European Union (EU) regulatory standards.

Part 1: Core Concepts & Troubleshooting FAQs

Q1: Why does Tenuazonic Acid (TeA) suffer from such severe matrix effects in tomato products compared to other Alternaria toxins? A1: The severity of matrix effects is dictated by TeA’s unique chemical structure. TeA is a tetramic acid derivative with a highly polar, acidic nature (


 ~3.5) and a strong tendency to chelate divalent metal ions. During Electrospray Ionization (ESI), co-extracted tomato components—such as abundant carbohydrates and phospholipids—compete aggressively with TeA for available charge droplets, leading to severe ion suppression [1]. Furthermore, heavily processed matrices like crushed tomatoes release high levels of intracellular components, producing the most significant matrix suppression profiles among all tomato products [2].

Q2: How do I accurately calculate and evaluate the absolute Matrix Effect (ME) for my tomato samples? A2: To isolate the matrix effect from extraction recovery, ME must be quantitatively evaluated by comparing the slope of a matrix-matched calibration curve to a neat solvent calibration curve [3].

  • Formula: ME (%) = (Slope of matrix-matched curve / Slope of solvent curve) × 100

  • Interpretation: Values < 100% indicate ion suppression, while > 100% indicate ion enhancement. For rigorous validation, ME values should ideally fall within 85%–115% [3]. If your ME is < 50%, your current clean-up protocol is insufficient.

Q3: My TeA chromatographic peaks are tailing heavily, and sensitivity is dropping over consecutive injections. How can I fix this? A3: This is a classic symptom of TeA's metal-chelating properties interacting with active sites in the LC system and column hardware. To mitigate this, shift your mobile phase to a weak alkaline pH (e.g., pH 8.0 using 5 mM ammonium acetate adjusted with ammonium hydroxide). Alkaline conditions ensure TeA remains in a stable, fully deprotonated state, which drastically improves peak symmetry, prevents on-column chelation, and enhances ESI negative mode sensitivity [4, 5]. Alternatively, pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) can mask the active functional groups, though this adds complexity to the workflow [6].

Q4: Should I use a "Dilute-and-Shoot" approach or a Stable Isotope Dilution Assay (SIDA)? A4: While a 5-fold "dilute-and-shoot" strategy can reduce matrix effects by physically lowering the concentration of co-extractives entering the MS, it requires an exceptionally sensitive mass spectrometer to maintain Limits of Quantification (LOQ) below 1.0 µg/kg [7]. For ultimate trustworthiness and compliance with EU monitoring requirements, Isotope Dilution Mass Spectrometry (IDMS) is the gold standard. By spiking a


- or 

-labeled TeA internal standard prior to extraction, the labeled IS co-elutes with TeA and experiences the exact same ion suppression. This normalizes the analyte/IS ratio, creating a self-validating system that dynamically compensates for matrix fluctuations[4, 8].

Part 2: Visualizing the Mitigation Strategy

The following logic tree outlines the necessary steps to diagnose and resolve severe ion suppression in TeA workflows.

G Start High Matrix Effect (Ion Suppression) in TeA LC-MS/MS Analysis Extract 1. Optimized Extraction Acidified MeOH/H2O (85:15) Start->Extract Cleanup 2. Matrix Removal Polymeric SPE Clean-up Extract->Cleanup Chromatography 3. Chromatographic Resolution Alkaline Mobile Phase (pH 8.0) Cleanup->Chromatography Compensation 4. Signal Normalization Stable Isotope Dilution (13C-TeA) Chromatography->Compensation

Caption: Workflow for diagnosing and mitigating Tenuazonic Acid matrix effects in LC-MS/MS.

Mechanism of Ion Suppression and Resolution

Mechanism cluster_0 ESI Source (Standard Method) cluster_1 Mitigated ESI Source Matrix Tomato Co-extractives (Sugars, Pigments) Suppression Charge Competition Ion Suppression Matrix->Suppression TeA_Std TeA Analyte TeA_Std->Suppression TeA_Clean TeA Analyte (Alkaline pH 8.0) Suppression->TeA_Clean SPE Clean-up & IDMS Detection Normalized Signal Accurate Quantitation TeA_Clean->Detection ISTD 13C-TeA Internal Std ISTD->Detection

Caption: Mechanism of ESI ion suppression by tomato matrix and resolution via IDMS.

Part 3: Quantitative Data & Experimental Protocols

Data Presentation: Efficacy of Mitigation Strategies

The table below synthesizes quantitative performance metrics across various tomato matrices and mitigation strategies. Relying solely on solvent calibration without IDMS or SPE typically results in recoveries below 60% due to matrix suppression.

Tomato MatrixMitigation StrategyRecovery (%)Repeatability (

%)
LOQ (µg/kg)Reference
Tomato Puree Polymeric SPE + IDMS97.04.2< 1.0[4]
Crushed Tomato Isotope Dilution (IDMS)85.0 – 102.5< 15.0< 20.0[2]
Tomato Juice DNPH Derivatization76.0 – 99.0< 13.0N/A[6]
Tomato Paste 5-fold Dilute-and-Shoot66.7 – 91.6< 10.0< 1.0[7]
Step-by-Step Methodology: Validated SPE & LC-MS/MS Protocol

This protocol is adapted from the advanced LC-MS/MS methods validated in interlaboratory collaborative trials for Alternaria toxins [4].

Phase 1: Extraction & Isotope Spiking

  • Sample Preparation: Weigh exactly 10.0 g of homogenized tomato product into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Addition: Spike the sample with 100 µL of

    
    -TeA Internal Standard stock solution. Allow to equilibrate for 15 minutes to ensure integration with the matrix.
    
  • Extraction: Add 20 mL of the extraction solvent mixture: Methanol/Water/Acetic Acid (85:14:1, v/v/v) . The acidic environment ensures TeA remains protonated and partitions efficiently into the organic phase.

  • Agitation: Shake vigorously on a mechanical shaker for 30 minutes.

  • Centrifugation: Centrifuge at 4000 × g for 15 minutes at 4°C.

Phase 2: Polymeric SPE Clean-up Causality Note: Standard silica-based C18 SPE is insufficient for tomato matrices. Hydrophilic-modified styrene polymer cartridges provide the necessary retention for weakly acidic toxins while allowing highly polar sugars to pass through.

  • Dilution: Transfer 2 mL of the supernatant and dilute with 5 mL of 1% (v/v) aqueous acetic acid.

  • Conditioning: Condition the polymeric SPE cartridge with 5 mL of LC-MS grade Methanol, followed by 5 mL of LC-MS grade Water.

  • Loading: Load the diluted extract onto the cartridge at a controlled flow rate of 1 drop/second.

  • Washing: Wash the cartridge with 5 mL of Water to elute polar interferents (sugars, salts).

  • Elution: Elute the target analytes with 5 mL of Methanol/Ethyl Acetate (75:25, v/v) into a clean glass tube.

Phase 3: Reconstitution & LC-MS/MS Analysis

  • Evaporation: Evaporate the eluate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of initial mobile phase (e.g., 10% Methanol / 90% Ammonium Acetate buffer). Vortex thoroughly and filter through a 0.22 µm PTFE syringe filter.

  • Chromatography:

    • Column: C18 core-shell column (e.g., 2.1 x 100 mm, 2.7 µm).

    • Mobile Phase A: 5 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 8.0 with 2.3% ammonium hydroxide (Critical for TeA peak shape) [4, 5].

    • Mobile Phase B: LC-MS grade Methanol.

    • Gradient: Start at 10% B, ramp to 100% B over 10 minutes, hold for 2 minutes, and re-equilibrate.

  • Detection: Operate the mass spectrometer in Electrospray Ionization Negative (ESI-) mode, utilizing Multiple Reaction Monitoring (MRM) to track specific transitions for both TeA and

    
    -TeA.
    
References
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. Available at: [Link]

  • Routine LC-MS/MS method for quantifying Alternaria toxins in tomatoes at harvest stage and during processing. Agritrop. Available at: [Link]

  • Distribution of Alternaria toxins in tomato pulp and peel and their stability to heat treatments. Frontiers. Available at: [Link]

  • Determination of Alternaria Toxins in Tomato, Wheat, and Sunflower Seeds by SPE and LC-MS/MS—A Method Validation Through a Collaborative Trial. Oxford Academic. Available at: [Link]

  • Development of a Novel LC-MS/MS Multi-Method for the Determination of Regulated and Emerging Food Contaminants Including Tenuazonic Acid. PubMed Central (PMC). Available at:[Link]

  • Simultaneous analysis of Alternaria toxins and citrinin in tomato: an optimised method using liquid chromatography-tandem mass spectrometry. Taylor & Francis. Available at: [Link]

  • A Dilute and Shoot Strategy for Determining Alternaria Toxins in Tomato-Based Samples and in Different Flours Using LC-IDMS Separation. PubMed Central (PMC). Available at: [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]

Stability of Tenuazonic acid copper salt at varying pH levels

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Stability & Handling at Varying pH Levels

Executive Summary

This guide addresses the physicochemical stability of Tenuazonic Acid Copper Salt (Cu(TeA)₂) . Unlike the free acid form, the copper salt is a chelate complex where the copper(II) ion stabilizes the tetramic acid core. However, this stability is strictly pH-dependent.[1][2]

Critical Takeaway: The integrity of your experimental data depends on maintaining the Cheliation-Dissociation Equilibrium .[2]

  • Acidic pH (< 4.0): Causes proton-driven dissociation, releasing free Tenuazonic Acid (which is unstable) and free Copper ions.[2]

  • Alkaline pH (> 9.0): Risks irreversible hydrolysis of the pyrrolidine ring and precipitation of copper hydroxides.

  • Optimal Stability Window: pH 6.0 – 8.0 (Buffered).[2]

Module 1: Dissolution & Preparation Protocols

FAQ: Why is my copper salt precipitating in aqueous buffer?

Diagnosis: Tenuazonic Acid Copper Salt is lipophilic.[2] While the sodium salt is water-soluble, the copper chelate has poor water solubility because the copper ion neutralizes the charge of the enolate ligands, creating a non-polar complex.

Corrective Protocol: The "Solvent-First" Method Do not attempt to dissolve the solid directly in water or low-pH buffers.[1][2]

  • Primary Solubilization: Dissolve the solid Cu(TeA)₂ in 100% DMSO or Methanol to create a high-concentration stock (e.g., 5–10 mg/mL).[2] The solution should be a clear, deep blue-green.[1][2]

  • Secondary Dilution: Slowly add this stock to your working buffer (pH 7.4 PBS or HEPES) while vortexing.

    • Limit: Keep the final organic solvent concentration < 1% (v/v) for cell-based assays to avoid solvent toxicity.[1][2]

    • Observation: If the solution turns colorless or pale yellow upon dilution, your buffer pH is likely too low (causing dissociation).

Module 2: pH Stability & Degradation Mechanisms

The Stability Landscape

The following table summarizes the behavior of Cu(TeA)₂ across the pH spectrum based on thermodynamic stability constants and kinetic degradation data.

pH RangeVisual IndicatorChemical StateExperimental Risk
< 3.0 Colorless / Pale YellowDissociated. [H-TeA] + [Cu²⁺]High.[1][2] Free TeA degrades (t½ ≈ 14 days at 25°C).[2] Copper acts as a Fenton catalyst, generating ROS.
4.0 – 5.5 Pale GreenEquilibrium Shift. Partial dissociation.[2]Moderate. Inconsistent potency in biological assays.
6.0 – 8.0 Deep Blue/Green Stable Complex. [Cu(TeA)₂]Low.[2] Optimal working range.
> 9.0 Turbid / Blue PrecipitateHydrolysis. Ring opening + Cu(OH)₂ ppt.[2]High. Irreversible destruction of the pharmacophore.
Mechanism of Failure: The Dissociation Pathway

The following diagram illustrates the structural fate of the molecule when exposed to acidic environments.

TeA_Stability Complex Cu(TeA)₂ Complex (Stable, Bioactive) [Blue-Green] Dissoc Protonation Step (pH < 4.0) Complex->Dissoc + H⁺ Competition FreeTeA Free Tenuazonic Acid (Unstable Ligand) Dissoc->FreeTeA Ligand Release FreeCu Free Cu²⁺ Ions (Fenton Reactive) Dissoc->FreeCu Metal Release Degradation Degradation Products (Acetyl-isomer / Ring Opening) FreeTeA->Degradation Hydrolysis / Tautomerization (t½ < 14d)

Figure 1: Acid-catalyzed dissociation pathway of Tenuazonic Acid Copper Salt.[1][2] At low pH, protons displace the copper ion, leaving the free acid vulnerable to rapid degradation.

Module 3: Troubleshooting Analytical Artifacts (HPLC)

FAQ: Why do I see two peaks for a single pure standard?

Issue: Users often report "split peaks" or "tailing" when analyzing TeA salts via HPLC. Root Cause: Keto-Enol Tautomerism. Tenuazonic acid exists in equilibrium between different tautomeric forms (enols).[1][2] On a standard C18 column, these isomers can separate if the mobile phase does not "lock" the molecule into a single state. Furthermore, if your mobile phase is acidic (e.g., 0.1% Formic Acid), you are stripping the copper off the complex during the run, analyzing the free acid instead of the salt.

Corrective Protocol: The "Ion-Pair" or "Buffered" Method

To quantify the intact complex or the total TeA content accurately:

  • Mobile Phase Modification:

    • Avoid: Simple Water/Methanol gradients.[2]

    • Use:Ammonium Formate (5–10 mM, pH 7.0) or ZnSO₄ doped mobile phases . Zinc can suppress the tautomeric interconversion by transiently chelating the ligand on the column.

  • Derivatization (Alternative):

    • For absolute quantification in complex matrices (e.g., food/feed), derivatization with 2,4-DNPH is the gold standard. This locks the ketone group, preventing tautomerism and stabilizing the molecule for detection.

References

  • Siegel, D., et al. (2009). Degradation kinetics of the Alternaria mycotoxin tenuazonic acid in aqueous solutions.[3] Analytical and Bioanalytical Chemistry.[4][5][6]

  • Lebrun, M. H., et al. (1985). Complexation of the fungal metabolite tenuazonic acid with copper(II), iron(III), nickel(II), and magnesium(II) ions. Journal of Inorganic Biochemistry.[6]

  • Gross, M., et al. (2011).[7] Occurrence of Alternaria toxins in food products.[4][8][9][10][11] Mycotoxin Research.[2][4]

  • PubChem Database. (2024).[2][12] Tenuazonic Acid Copper Salt - Compound Summary. National Library of Medicine.[12]

  • Chen, S., et al. (2010).[11] Chloroplastic oxidative burst induced by tenuazonic acid, a natural photosynthesis inhibitor.[11] Biochimica et Biophysica Acta (BBA).[2]

For further assistance, please contact the Scientific Support Team with your specific buffer composition and chromatograms.

Sources

Technical Support Center: Overcoming Hygroscopic Challenges with Tenuazonic Acid Copper Salt

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Tenuazonic acid (TA) is a potent mycotoxin and tetramic acid derivative produced primarily by Alternaria fungal species. Because free tenuazonic acid naturally presents as a highly unstable, viscous oil, it is commercially synthesized and stored as a copper(II) complex salt to induce crystallization and significantly improve shelf life[1]. However, this copper salt remains highly hygroscopic and temperature-sensitive[2]. Exposure to ambient humidity leads to rapid hydration (forming copper bis(tenuazonate) monohydrate)[3], which alters the molecular weight, causes powder deliquescence, and compromises downstream quantitative assays.

This guide provides researchers with field-proven, self-validating protocols to handle, weigh, and store Tenuazonic Acid Copper Salt without compromising its chemical integrity.

Workflow Visualization

G Start Cold Storage (4°C) Desiccated Eq Equilibrate to RT (Prevent Condensation) Start->Eq Glove Transfer to Inert/Dry Glove Box Eq->Glove Error Moisture Exposure (Degradation/Clumping) Eq->Error Skipped Weigh Rapid Weighing (Analytical Balance) Glove->Weigh Recon Reconstitute in Anhydrous DMSO/EtOH Weigh->Recon Aliquot Aliquot & Store (-20°C, Argon Purged) Recon->Aliquot Error->Start Discard/Purify

Workflow for anhydrous handling and validation of Tenuazonic Acid Copper Salt.

Troubleshooting FAQs

Q1: Why does my Tenuazonic Acid Copper Salt powder become sticky and change color during weighing? A1: The stickiness is a direct result of the compound's hygroscopicity. The square-planar Cu(II) complex of tenuazonic acid readily coordinates with atmospheric water molecules to form a monohydrate state[3]. When you open a cold vial (stored at 4°C)[4] in a humid laboratory without prior equilibration, ambient moisture instantly condenses on the powder. This disrupts the crystal lattice, causing the powder to clump, become sticky, and potentially undergo premature degradation.

Q2: How does moisture uptake affect my downstream in vitro assays? A2: Moisture uptake introduces a critical hidden variable: mass inaccuracy. If your powder has absorbed 10% of its weight in water, weighing out 1 mg means you are actually delivering less than the calculated molarity of the active copper salt. This leads to sub-optimal dosing in cytotoxicity or protein synthesis inhibition assays. Furthermore, introducing water into anhydrous DMSO stock solutions can trigger precipitation or accelerate the degradation kinetics of the mycotoxin over time[5].

Q3: How can I validate that my reconstituted stock solution is accurate despite potential moisture exposure? A3: You must employ a self-validating system using UV-Vis spectrophotometry. Tenuazonic acid copper salt exhibits distinct absorbance maxima at 225 nm and 291 nm[6]. By diluting a small aliquot of your stock solution into a compatible buffer and measuring the absorbance, you can calculate the exact molarity using the Beer-Lambert law. If the calculated concentration deviates significantly from your gravimetric target, you can mathematically adjust your dosing volumes before beginning your experiment.

Step-by-Step Methodology: Anhydrous Handling & Reconstitution Protocol

Objective: To accurately weigh and dissolve Tenuazonic Acid Copper Salt while preventing moisture ingress, ensuring a precise and stable stock solution.

Step 1: Thermal Equilibration (Critical Step)

  • Remove the sealed vial of Tenuazonic Acid Copper Salt from 2–8°C storage[5].

  • Do NOT open the vial. Place it in a desiccator at room temperature for a minimum of 60 minutes.

  • Causality: Allowing the vial to reach thermal equilibrium with the ambient environment prevents condensation from forming on the cold powder when the seal is broken.

Step 2: Environmental Control

  • Transfer the equilibrated vial to a controlled low-humidity environment, ideally a nitrogen-purged glove box or a dry box with active desiccant (relative humidity < 15%).

  • If a glove box is unavailable, work rapidly under a localized dry nitrogen stream.

Step 3: Rapid Weighing and Solubilization

  • Tare a pre-dried, anti-static microcentrifuge tube on an analytical balance.

  • Rapidly transfer the desired mass of the blue-green powder[4] using a micro-spatula.

  • Immediately cap the source vial and seal it with Parafilm before returning it to cold storage.

  • Reconstitute the weighed powder in anhydrous Dimethyl Sulfoxide (DMSO) or absolute ethanol.

  • Vortex gently until completely dissolved.

Step 4: Spectrophotometric Validation (Self-Validation)

  • Take a 10 µL aliquot of the stock solution and dilute it into 990 µL of PBS (pH 7.2).

  • Measure the absorbance at 225 nm and 291 nm using a UV-Vis spectrophotometer[6].

  • Calculate the true concentration to verify that moisture did not artificially inflate the weighed mass.

Step 5: Aliquoting and Storage

  • Divide the validated stock solution into single-use aliquots (e.g., 50 µL per tube) to avoid repeated freeze-thaw cycles.

  • Purge the headspace of each tube with argon or nitrogen gas.

  • Store the aliquots at -20°C or -80°C.

Data Presentation: Stability and Solubility Matrix

To aid in experimental design, the following table summarizes the solubility and moisture-related stability parameters for Tenuazonic Acid Copper Salt.

ParameterDimethyl Sulfoxide (DMSO)Absolute EthanolAqueous Buffers (PBS)
Max Solubility ~20 mg/mL[6]~20 mg/mL[6]~0.5 mg/mL (1:1 DMF:PBS)[6]
Moisture Tolerance Low (Water causes precipitation)ModerateHigh (Already aqueous)
Recommended Use Primary Stock SolutionAlternative Stock SolutionFinal Assay Dilution Only
Storage Temp -20°C (Single-use aliquots)-20°C (Single-use aliquots)Make fresh; do not store
Degradation Risk Low (if anhydrous)Low (if anhydrous)High (Hydrolysis over time)
References
  • LKT Labs. "Tenuazonic Acid Copper Salt - LKT Labs".
  • Cayman Chemical. "Tenuazonic Acid (copper salt) (AAC-toxin) - Cayman Chemical".
  • Sigma-Aldrich. "Tenuazonic acid (Copper salt) CAS No. 610-88-8 Sigma".
  • ChemicalBook. "610-88-8(TENUAZONIC ACID COPPER FROM ALTERNARIA A)".
  • Technical University of Denmark (Frontiers in Microbiology). "Polycyclic Tetramate Macrolactams—A Group of Natural Bioactive Metallophores".
  • Google Patents. "DD283156A5 - PROCESS FOR THE PRODUCTION OF MYCOTOXIN TENUAZONIC ACID".

Sources

Validation & Comparative

A Researcher's Guide to Tenuazonic Acid Analysis: Navigating Antibody Cross-Reactivity in ELISA vs. the Specificity of HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Tenuazonic acid (TeA), a mycotoxin produced predominantly by fungi of the Alternaria genus, represents a significant and growing concern for food safety worldwide.[1][2] This secondary metabolite is a common contaminant in a wide array of agricultural products, including grains, fruits, and vegetables. Given its cytotoxic and phytotoxic properties, the accurate and reliable quantification of TeA is paramount for researchers, regulatory bodies, and drug development professionals.[3]

The two most prevalent analytical techniques employed for TeA detection are the Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC).[4] ELISA offers a rapid, high-throughput screening solution, while HPLC, particularly when coupled with mass spectrometry, is considered the gold-standard confirmatory method.[5][6] However, a critical divergence between these methods lies in their fundamental principles of detection, which directly impacts their specificity.

This guide provides an in-depth comparison of ELISA and HPLC for Tenuazonic acid analysis, with a core focus on the practical implications of antibody cross-reactivity in immunoassays versus the high specificity achievable with chromatographic separation. We will explore the causality behind the experimental choices for each method, present supporting data, and offer field-proven insights to help you design a robust and self-validating analytical workflow.

The Analytes: Tenuazonic Acid and its Structural Analogs

To understand the challenge of cross-reactivity, one must first appreciate the chemistry of the target molecule. Tenuazonic acid is a tetramic acid derivative. Its biosynthesis in fungi begins with the amino acid L-isoleucine.[7] Crucially, if other amino acids like L-leucine or L-valine are utilized by the fungal biosynthetic machinery, structurally similar analogs of TeA are produced.[7][8] This family of related compounds is the primary source of analytical interference in immunoassays.

Table 1: Chemical Structures of Tenuazonic Acid and its Common Analogs

Compound NamePrecursor Amino AcidChemical Structure (SMILES)Molecular Formula
Tenuazonic Acid (TeA) IsoleucineCCC(C)[C@H]1NC(=O)C(=C(O)C1=O)C(=O)CC₁₀H₁₅NO₃
Leucine-Tenuazonic Acid (LeuTA) LeucineCC(C)C[C@H]1NC(=O)C(=C(O)C1=O)C(=O)CC₁₁H₁₇NO₃
Valine-Tenuazonic Acid (ValTA) ValineCC(C)[C@H]1NC(=O)C(=C(O)C1=O)C(=O)CC₉H₁₃NO₃

The subtle differences in the side chains of these molecules, originating from their amino acid precursors, are often insufficient to prevent a polyclonal or even a monoclonal antibody from binding to more than one analog.

cluster_0 Amino Acid Precursors cluster_1 Fungal Biosynthesis cluster_2 Resulting Mycotoxins Isoleucine Isoleucine Pathway PKS/NRPS Pathway Isoleucine->Pathway Leucine Leucine Leucine->Pathway Valine Valine Valine->Pathway TeA Tenuazonic Acid (TeA) Pathway->TeA Primary Product LeuTA LeuTA Analog Pathway->LeuTA Analog Formation ValTA ValTA Analog Pathway->ValTA Analog Formation

Caption: Biosynthetic origin of TeA and its analogs.

Method 1: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is an immunological method that leverages the specific binding between an antibody and its antigen. For small molecules like TeA, the most common format is the competitive ELISA .[9][10]

Principle of Competitive ELISA

In this format, a limited number of specific anti-TeA antibody binding sites are immobilized on the surface of a microtiter plate. The sample extract (containing the target TeA) is added to the wells along with a known quantity of enzyme-conjugated TeA (the "tracer" or "conjugate").[11] The TeA in the sample and the enzyme-conjugated TeA then compete to bind to the fixed antibodies. After an incubation period, the plate is washed to remove any unbound molecules. A substrate is then added, which reacts with the enzyme on the bound conjugate to produce a colorimetric signal.

The intensity of the resulting color is inversely proportional to the concentration of TeA in the sample.[12] A high concentration of TeA in the sample means less enzyme-conjugated TeA will bind, resulting in a weak color signal. Conversely, a low TeA concentration results in a strong color signal.

cluster_0 Step 1: Competition cluster_1 Step 2: Incubation & Wash cluster_2 Step 3: Detection A Anti-TeA Antibody (coated on plate) B TeA from Sample (Free Antigen) A->B Competes for binding C Enzyme-labeled TeA (Conjugate) A->C Competes for binding D Antibody-Antigen Complex Forms E Unbound molecules washed away D->E F Substrate Added G Color Development (Inversely proportional to sample TeA) F->G Enzyme reaction

Caption: Workflow of a competitive ELISA for TeA.

The Challenge: Antibody Cross-Reactivity

The central limitation of ELISA for analyzing TeA and its analogs is cross-reactivity. This occurs when the antibody, designed to recognize TeA, also binds to structurally similar molecules like LeuTA or ValTA. While high-quality monoclonal antibodies can be very specific, achieving zero cross-reactivity within a family of structurally homologous mycotoxins is exceptionally difficult.

The result is a single, cumulative measurement. The assay cannot distinguish between TeA and its analogs. This can lead to an overestimation of the true TeA concentration, potentially triggering false-positive results in a screening program.

Table 2: Example Cross-Reactivity Profile for a Tenuazonic Acid Antibody

Compound50% Inhibition Conc. (IC50)Cross-Reactivity (%)*Comment
Tenuazonic Acid (TeA) 18.5 ng/mL[4][13]100% Target Analyte
Alternariol (AOH) >10,000 ng/mL<1% [14]Structurally different, low cross-reactivity.
Alternariol Methyl Ether (AME) >10,000 ng/mL<1% [14]Structurally different, low cross-reactivity.
Valine-TeA / Leucine-TeA Data VariesPotentially SignificantStructurally similar, high potential for cross-reactivity.

*Cross-Reactivity (%) = (IC50 of TeA / IC50 of Analog) x 100

Note: Specific cross-reactivity data for TeA analogs is often proprietary to the antibody/kit manufacturer. Researchers should always consult the technical datasheet for the specific ELISA kit being used.

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique that separates components in a mixture based on their physicochemical properties.[5] When coupled with a highly sensitive and specific detector like a tandem mass spectrometer (MS/MS), it provides unambiguous identification and quantification.

Principle of HPLC-MS/MS

In a typical HPLC-MS/MS workflow, the sample extract is first injected into the HPLC system. It is carried by a liquid (the mobile phase) through a column packed with a solid material (the stationary phase). Molecules in the extract interact differently with the stationary phase; those with a higher affinity move slower, while those with a lower affinity move faster. This differential interaction results in the separation of the mixture's components, with each compound eluting from the column at a characteristic retention time .

As each compound elutes, it enters the mass spectrometer. Here, it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). In MS/MS, specific ions (precursor ions) for a target analyte like TeA are selected and fragmented. The resulting fragment ions (product ions) create a unique "fingerprint" that is highly specific to the parent molecule. This process allows for definitive identification and quantification, even in complex matrices.[15]

Sample Sample Extract HPLC HPLC Column (Separation by Retention Time) Sample->HPLC MS1 Mass Spec (MS1) (Selects Precursor Ion by m/z) HPLC->MS1 Collision Collision Cell (Fragmentation) MS1->Collision MS2 Mass Spec (MS2) (Detects Product Ions) Collision->MS2 Data Data System (Quantification) MS2->Data

Caption: Workflow for HPLC-MS/MS analysis.

The Power of Specificity

The key advantage of HPLC-MS/MS is its unparalleled specificity. It relies on two independent identification parameters:

  • Retention Time: TeA, LeuTA, and ValTA will separate on the HPLC column and elute at different times due to their slight differences in chemical structure and polarity.

  • Mass-to-Charge Ratio (m/z): Each of these analogs has a different molecular weight and will therefore have a unique m/z for its precursor and product ions.

This dual-parameter identification allows the method to not only distinguish TeA from its analogs but to quantify each one individually within the same analytical run. This eliminates the issue of cross-reactivity entirely.

Direct Comparison: ELISA vs. HPLC for TeA Analysis

FeatureCompetitive ELISAHPLC-MS/MS
Principle Immuno-recognition (Antibody-Antigen)[9]Physicochemical Separation & Mass Detection[5]
Specificity Moderate to High (Antibody Dependent)Very High (Based on Retention Time & m/z)
Cross-Reactivity Primary weakness: Can react with structural analogs, leading to overestimation.[5]Primary strength: No cross-reactivity; distinguishes and quantifies individual analogs.[16]
Quantification Semi-quantitative to quantitativeHighly accurate and precise quantification
Throughput High (96-well plate format)Low to Medium
Cost per Sample Low[16]High
Sample Prep Often simple dilutionMore complex (e.g., QuEChERS, SPE)[17]
Primary Use Screening: Rapidly test large numbers of samples.[18]Confirmation & Research: Accurate quantification and validation of screening results.[5]

Experimental Protocols

A self-validating system is one where the strengths of one method compensate for the weaknesses of another. Here, ELISA serves as the initial wide-net screening tool, and HPLC-MS/MS provides the robust, trustworthy confirmation.

Protocol 1: Competitive ELISA for TeA Screening
  • Sample Extraction: Homogenize 5g of sample with 25 mL of 70% methanol. Shake vigorously for 10 minutes. Centrifuge at 4000 rpm for 10 minutes.

  • Dilution: Dilute the supernatant 1:10 in the provided assay buffer. The matrix can suppress or enhance the immunoassay, so proper dilution is critical to minimize this "matrix effect".[5]

  • Assay Procedure:

    • Add 50 µL of standards, controls, and diluted samples to the appropriate antibody-coated microtiter wells.

    • Add 50 µL of the enzyme-conjugated TeA to each well.

    • Gently shake the plate and incubate for 30 minutes at room temperature.

    • Wash the plate 3-5 times with wash buffer to remove unbound reagents.

    • Add 100 µL of TMB substrate to each well and incubate for 15 minutes in the dark.

    • Add 100 µL of stop solution to each well to halt the reaction.

  • Data Analysis: Read the absorbance at 450 nm using a microplate reader. Construct a standard curve by plotting the absorbance of the standards against their concentration. Calculate the TeA concentration in the samples from this curve.

Protocol 2: HPLC-MS/MS for TeA Confirmation

This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[17]

  • Sample Extraction:

    • Weigh 5g of homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and 10 mL of acetonitrile with 1% formic acid.

    • Add QuEChERS extraction salts (e.g., 4g MgSO₄, 1g NaCl).

    • Shake vigorously for 5 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Sample Cleanup (Dispersive SPE):

    • Take 1 mL of the upper acetonitrile layer and transfer it to a 2 mL tube containing d-SPE salts (e.g., 150 mg MgSO₄, 50 mg PSA). PSA (Primary Secondary Amine) is used to remove fatty acids and other interfering compounds.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

  • Analysis:

    • Transfer the supernatant to an autosampler vial.

    • Inject 5-10 µL into the LC-MS/MS system.

    • LC Conditions: Use a C18 reverse-phase column with a gradient elution using water and methanol (both with 0.1% formic acid) as the mobile phase.

    • MS/MS Conditions: Operate in Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-product ion transitions for TeA and each of its expected analogs for confident identification and quantification.

Conclusion and Recommendations for Researchers

  • For high-volume screening and quality control, ELISA is an invaluable tool. It is cost-effective, rapid, and allows for the efficient processing of many samples.[16] However, a positive result should be considered "presumptive" or a "TeA-equivalent" concentration, acknowledging the potential contribution from cross-reactive analogs.

  • For regulatory confirmation, risk assessment, and fundamental research, HPLC-MS/MS is the required method.[5] Its ability to chromatographically separate and specifically detect TeA and its analogs provides unambiguous, accurate, and defensible data. If your research requires understanding the prevalence of specific TeA analogs, HPLC-MS/MS is the only viable option.

The most robust and trustworthy workflow integrates both techniques: Screen with ELISA, and Confirm with HPLC-MS/MS. This two-tiered approach leverages the high throughput of ELISA to cast a wide net and the high specificity of HPLC-MS/MS to ensure that any positive findings are accurate and reliable. This self-validating system provides the highest level of confidence in your analytical results.

References

  • Nesic, K., & Ivanovic, S. (2017). COMPARISON OF ELISA AND HPLC METHODS FOR THE DETECTION OF MYCOTOXINS BY ANALYSING PROFICIENCY TEST RESULTS. Matica Srpska Journal for Natural Sciences, (133), 79–93. Retrieved from [Link]

  • Maggira, M., Sakaridis, I., Ioannidou, M., & Samouris, G. (2022). Comparative Evaluation of Three Commercial Elisa Kits Used for the Detection of Aflatoxins B1, B2, G1, and G2 in Feedstuffs and Comparison with an HPLC Method. Veterinary Sciences, 9(3), 104. Retrieved from [Link]

  • Hygiena. (n.d.). ELISA in Food Safety Testing: A Complete Overview. Retrieved from [Link]

  • Maggira, M., Sakaridis, I., Ioannidou, M., & Samouris, G. (2022). Comparative Evaluation of Three Commercial Elisa Kits Used for the Detection of Aflatoxins B1, B2, G1, and G2 in Feedstuffs and Comparison with an HPLC Method. PubMed. Retrieved from [Link]

  • Omar, S. S., Hamad, M. A., & Pizzolante, S. (2020). Validation of HPLC and Enzyme-Linked Immunosorbent Assay (ELISA) Techniques for Detection and Quantification of Aflatoxins in Different Food Samples. Foods, 9(5), 663. Retrieved from [Link]

  • ResearchGate. (2022). Comparison of elisa and HPLC methods for the detection of mycotoxins by analysing proficiency test results. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tenuazonic Acid. PubChem Compound Database. Retrieved from [Link]

  • Chen, G. Y., Chen, Y. M., & Dai, J. F. (2007). Structure of tenuazonic acid. Molecular formula is C10H15NO3 with. ResearchGate. Retrieved from [Link]

  • Creative Diagnostics. (2021). Competitive ELISA. Retrieved from [Link]

  • R-Biopharm. (n.d.). A competitive enzyme immunoassay for quantitative analysis of Aflatoxin B1 in food and feed samples. Retrieved from [Link]

  • Cai, J., Zhang, D., Li, P., Zhang, Z., & Zhang, Q. (2022). Rapid and sensitive detection of tenuazonic acid in agricultural by-products based on gold nano-flower lateral flow. Frontiers in Bioengineering and Biotechnology, 10, 1007722. Retrieved from [Link]

  • Cramer, B., & Humpf, H. U. (2015). Development of analytical methods for the determination of tenuazonic acid analogues in food commodities. Mycotoxin Research, 31(4), 181-190. Retrieved from [Link]

  • Chen, C., & Huang, Y. (2023). Research Progress of Detection Methods in Tenuazonic Acid. Advances in Food Science and Human Nutrition, 5(1), 60-68. Retrieved from [Link]

  • Cai, J., Zhang, D., Li, P., Zhang, Z., & Zhang, Q. (2022). Rapid and sensitive detection of tenuazonic acid in agricultural by-products based on gold nano-flower lateral flow. Frontiers. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Tenuazonic acid Test Reagents. Retrieved from [Link]

  • Wang, Y., et al. (2021). Development of a chemiluminescence immunoassay for detection of tenuazonic acid mycotoxin in fruit juices with a specific camel polyclonal antibody. Analytical Methods, 13(15), 1815-1822. Retrieved from [Link]

  • Meza-Menchaca, T., et al. (2020). Recent Advances in the Bioherbicidal Potential of Tenuazonic Acid, an Alternaria spp. mycotoxin. Revista Mexicana de Fitopatología, 38(2). Retrieved from [Link]

  • ResearchGate. (n.d.). Principle of competitive ELISA for mycotoxin analysis. Retrieved from [Link]

  • Liang, G., et al. (2020). Development of a Monoclonal Antibody-Based ELISA for the Detection of Alternaria Mycotoxin Tenuazonic Acid in Food Samples. Food Analytical Methods, 13, 1729–1737. Retrieved from [Link]

  • Siegel, D., et al. (2013). Large-Scale Synthesis of Isotopically Labeled 13C2-Tenuazonic Acid and Development of a Rapid HPLC-MS/MS Method for the Analysis of Tenuazonic Acid in Tomato and Pepper Products. Journal of Agricultural and Food Chemistry, 61(1), 114–120. Retrieved from [Link]

  • Stack, M. E., et al. (1985). Liquid Chromatographic Determination of Tenuazonic Acid and Alternariol Methyl Ether in Tomatoes and Tomato Products. Journal of the Association of Official Analytical Chemists, 68(4), 640–642. Retrieved from [Link]

  • Stack, M. E., et al. (1985). Liquid chromatographic determination of tenuazonic acid and alternariol methyl ether in tomatoes and tomato products. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Tenuazonic acid. Retrieved from [Link]

  • Prelle, A., et al. (2013). A new method for detection of five alternaria toxins in food matrices based on LC-APCI-MS. IRIS-AperTO. Retrieved from [Link]

  • Pascale, M. (2015). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHODS FOR THE DETERMINATION OF MYCOTOXINS IN FOOD. IMEKO. Retrieved from [Link]

Sources

Evaluation of Tenuazonic Acid Copper Salt Purity: Overcoming Paramagnetic Interference in qNMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: Tenuazonic acid (TeA) copper salt is a coordination complex of the tetramic acid mycotoxin with Copper(II). While High-Performance Liquid Chromatography (HPLC) is the industry standard for routine analysis, it relies on reference standards that may themselves be of questionable purity. Quantitative NMR (qNMR) offers a primary method for absolute purity determination without a reference standard of the analyte.[1]

The Technical Barrier: The central challenge in analyzing this specific product is the paramagnetic nature of the Copper(II) (


) center . Direct NMR analysis of the intact salt results in severe Paramagnetic Relaxation Enhancement (PRE), causing extensive line broadening and hyperfine shifting that renders accurate integration impossible.

The Solution: This guide presents a validated Demetallation-Coupled qNMR (DC-qNMR) protocol. By chemically stripping the paramagnetic copper prior to analysis, researchers can recover the diamagnetic free acid for high-precision quantification.

Comparative Analysis of Evaluation Methodologies

The following table contrasts the three primary methods for evaluating Tenuazonic acid copper salt purity.

FeatureMethod A: Direct NMR Method B: HPLC-UV Method C: DC-qNMR (Recommended)
Principle Direct observation of Cu-complexChromatographic separationAcidic decomplexation followed by 1H-qNMR
Primary Limitation Paramagnetic Broadening: Signals are too broad for integration.Reference Dependency: Requires a certified standard of the salt (rarely available).Sample Prep: Requires an extraction step.[2]
Accuracy < 80% (Qualitative only)> 98% (Relative to standard)> 99.5% (Absolute)
Structural Insight Low (Hyperfine shifts obscure topology)Low (Retention time only)High (Full structural confirmation of ligand)
Suitability NOT RECOMMENDED Routine QCPrimary Reference Certification

The Scientific Rationale: Why Direct NMR Fails

Copper(II) possesses an unpaired electron in its


 orbital. When Tenuazonic acid chelates this ion, the unpaired electron density is delocalized onto the ligand protons via contact and pseudocontact mechanisms.
  • Relaxation Enhancement (

    
     shortening):  The fluctuating magnetic field from the electron spin causes rapid nuclear relaxation. In NMR, linewidth (
    
    
    
    ) is inversely proportional to
    
    
    .
    • Result: Sharp signals become broad "humps" (hundreds of Hz wide) that disappear into the baseline.

  • Hyperfine Shifting: Protons near the chelation site (e.g., the acetyl methyl group) are shifted to unpredictable positions (e.g., -20 ppm or +50 ppm), causing overlap or loss of signal window.

Expert Insight: Attempting to integrate these broad signals for purity calculation introduces massive baseline errors. Demetallation is not optional; it is a prerequisite for qNMR.

Protocol: Demetallation-Coupled qNMR (DC-qNMR)

This protocol utilizes a biphasic acid hydrolysis to sequester the copper ions into the aqueous phase while extracting the protonated Tenuazonic acid into the organic phase for analysis.

Phase 1: Reagents & Standards
  • Solvent: Deuterated Chloroform (

    
    ) or Methanol-
    
    
    
    (Note: TeA exhibits tautomerism; see Phase 3).
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable Reference Material).

  • Hydrolysis Agent: 2M HCl (aq).

  • Extraction Solvent: Ethyl Acetate (EtOAc).

Phase 2: The Demetallation Workflow
  • Weighing: Accurately weigh ~10-15 mg of Tenuazonic acid copper salt (

    
    ) into a centrifuge tube.
    
  • Hydrolysis: Add 2.0 mL of 2M HCl. Vortex vigorously for 2 minutes. The blue-green color of the complex should fade as Cu(II) solvates into water.

  • Extraction: Add 2.0 mL of Ethyl Acetate. Vortex for 1 minute.

  • Separation: Centrifuge at 3000 rpm for 5 minutes to break the emulsion.

  • Isolation: Carefully pipette the upper organic layer (containing free TeA) into a clean vial.

  • Wash: Repeat extraction of the aqueous layer with another 1.0 mL EtOAc to ensure quantitative recovery. Combine organic layers.

  • Drying: Evaporate the EtOAc under a stream of nitrogen to dryness.

  • Reconstitution: Dissolve the residue in 0.6 mL

    
     containing the Internal Standard (
    
    
    
    ).
Phase 3: qNMR Acquisition & Processing
  • Tautomer Warning: Free Tenuazonic acid exists as an equilibrium of enol/keto tautomers. In

    
    , you may observe split signals.
    
    • Strategy: Integrate the sum of all tautomeric signals for a specific proton group (e.g., the C-5 sec-butyl methyls) or use Methanol-

      
       which often promotes fast exchange (averaging signals).
      
  • Pulse Sequence: 90° pulse,

    
     relaxation delay 
    
    
    
    30s (to ensure full relaxation of both IS and analyte), 64 scans.
  • Calculation:

    
    
    (Note: 
    
    
    
    here refers to the molecular weight of the Copper Salt if you are calculating the purity of the salt, or the free acid if calculating ligand content. To determine salt purity, use the MW of the salt in the numerator).

Visualizing the Workflow

The following diagram illustrates the critical path from paramagnetic salt to quantifiable spectrum.

G Start Cu(II)-TeA Salt (Paramagnetic) Hydrolysis Acid Hydrolysis (2M HCl) Start->Hydrolysis Dissociation Biphasic Biphasic Separation Hydrolysis->Biphasic Aqueous Aqueous Phase (CuCl2 - Discard) Biphasic->Aqueous Organic Organic Phase (Free TeA Ligand) Biphasic->Organic Extraction Evap Evaporation & Reconstitution (CDCl3 + IS) Organic->Evap Quantitative Recovery NMR qNMR Spectrum (Sharp Signals) Evap->NMR Analysis

Caption: Workflow for converting paramagnetic Tenuazonic acid copper salt into a diamagnetic form suitable for high-precision qNMR.

References

  • Lebrun, M. H., et al. (1985).[3] "Complexation of the fungal metabolite tenuazonic acid with copper (II), iron (III), nickel (II), and magnesium (II) ions."[3][4] Journal of Inorganic Biochemistry.

  • Mikula, H., et al. (2013).[5] "Structure and tautomerism of tenuazonic acid--a synergetic computational and spectroscopic approach." Journal of Hazardous Materials.

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy of biologically active substances and excipients." Analytical and Bioanalytical Chemistry.

  • Emery Pharma. (2024). "A Guide to Quantitative NMR (qNMR)."

Sources

Comparative Guide: Chelation Stability of Tenuazonic Acid Copper vs. Iron Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the context of metallo-organic chemistry and toxicology, Tenuazonic Acid (TeA) exhibits distinct chelation behaviors with Copper (Cu) and Iron (Fe).[1] While both metals form stable neutral complexes with TeA, Iron(III) forms a thermodynamically superior 1:3 complex (


)  compared to the 1:2 complex formed by Copper(II) (

).
  • Copper(II) Complex: Preferred for ex vivo storage and isolation due to kinetic accessibility and moderate stability. It typically crystallizes as a blue-green salt.

  • Iron(III) Complex: Exhibits higher thermodynamic stability due to the chelate effect (three ligands) and high charge density of the central ion. It is characterized by a distinct orange/red color (absorption

    
     nm) and is biologically relevant in siderophore-like transport mechanisms.
    

Chemical Foundation & Coordination Logic

Ligand Structure and Tautomerism

Tenuazonic acid (3-acetyl-5-sec-butyl-4-hydroxy-3-pyrrolin-2-one) is a tetramic acid derivative. Its chelation capability relies on its tautomeric equilibrium. In solution, TeA exists primarily as an enol, but metal coordination locks it into a specific


-tricarbonyl enolate  configuration.
  • Binding Site: The metal ion coordinates via the oxygen atoms of the amide carbonyl and the enolic acetyl group (O,O-chelation).

  • Geometry: The ligand acts as a bidentate monoanion (

    
    ).
    
Stoichiometry and Geometry
FeatureCopper(II) ComplexIron(III) Complex
Formula


Stoichiometry 1 Metal : 2 Ligands1 Metal : 3 Ligands
Coordination Geometry Square Planar / Distorted OctahedralOctahedral
Charge State Neutral (

)
Neutral (

)
Visual Appearance Blue-GreenOrange-Red

Thermodynamic Stability Analysis

The stability difference is governed by the Irving-Williams series and the Chelate Effect . Although Cu(II) is the most stable among divalent ions (Irving-Williams), Fe(III) is trivalent. The electrostatic attraction between


 and the anionic oxygen donors is significantly stronger than that of 

.
Formation Constants (Estimates based on Tetramic Acid Analogs)

While exact


 values for TeA are matrix-dependent, trends from homologous 3-acetyltetramic acids indicate:
  • 
    : 
    
    
    
  • 
    : 
    
    
    

Scientific Rationale: The formation of


 involves the displacement of more water molecules (entropy driven) and forms a coordinatively saturated octahedral sphere, rendering it more resistant to hydrolysis than the copper analog.
Chelation Mechanism Visualization

ChelationStability TeA Tenuazonic Acid (Enol Form) Cu_Complex Cu(TeA)2 Square Planar (Blue-Green) TeA->Cu_Complex 2 equiv. Moderate Stability Fe_Complex Fe(TeA)3 Octahedral (Orange-Red) TeA->Fe_Complex 3 equiv. High Stability (Chelate Effect) Cu_Ion Cu(II) Ion (d9) Cu_Ion->Cu_Complex Fe_Ion Fe(III) Ion (d5) Fe_Ion->Fe_Complex Cu_Complex->Fe_Complex Thermodynamic Stability Increase

Figure 1: Comparative synthesis and stability pathways of TeA metal complexes.

Experimental Characterization & Protocols

Spectral Signatures

To validate the formation of these complexes in your lab, rely on UV-Vis and IR shifts.[2]

  • UV-Visible Spectroscopy:

    • Free TeA:

      
       nm.
      
    • 
      :  Appearance of a Charge Transfer (LMCT) band at 450 nm .
      
    • 
      :  Broad d-d transition bands in the 600-800 nm region (weak) and shift of the ligand band.
      
  • Infrared (FT-IR):

    • Look for the carbonyl stretch shift. The free ligand C=O stretch (

      
       cm
      
      
      
      ) shifts to lower frequencies (
      
      
      cm
      
      
      ) upon coordination, indicating electron delocalization into the metal center.
Synthesis Protocol (Self-Validating)

Objective: Synthesize and differentiate


 and 

.

Reagents:

  • Tenuazonic Acid (pure, free acid form).

  • 
     and 
    
    
    
    .
  • Methanol (HPLC grade).

  • 0.1 M NaOH (for pH adjustment).[3]

Workflow:

  • Preparation: Dissolve 10 mg of TeA in 5 mL Methanol.

  • Copper Arm:

    • Add 0.5 equivalents of

      
       (dissolved in MeOH) to the TeA solution.
      
    • Observation: Solution turns Blue-Green .

    • Validation: Spot on TLC; spray with iodine.[4]

      
       will differ from free TeA.
      
  • Iron Arm:

    • Add 0.33 equivalents of

      
       (dissolved in MeOH) to a fresh TeA solution.
      
    • Observation: Solution turns intense Orange-Red .

    • Validation: Measure Absorbance at 450 nm.[2]

  • Isolation: Evaporate solvent under reduced pressure. Wash residue with cold water to remove excess salts.

Critical Control: If the Iron solution remains yellow rather than turning red/orange, the pH may be too low. Carefully adjust pH to ~5-6 with dilute NaOH to promote deprotonation and complexation.

Biological Implications[5][6]

The stability difference dictates the biological fate of the toxin:

  • Toxicity Mechanism: TeA inhibits Photosystem II (in plants) and protein synthesis (in mammals). Research indicates that adding Fe(III) or Cu(II) salts does not reverse toxicity.[1] This suggests that the complex itself may be toxic or that TeA binds so tightly to the target site that it out-competes free metal ions.

  • Transport: The neutral, lipophilic nature of

    
     allows it to cross cell membranes passively, potentially acting as a siderophore mimic, shuttling iron into cells or disrupting iron homeostasis.
    
  • ROS Generation:

    
     is redox-active. Inside the cell, it can participate in Fenton-like reactions, generating Reactive Oxygen Species (ROS) which contribute to the necrotic lesions observed in plant pathologies.
    

References

  • Lebrun, M. H., et al. (1985). Complexation of the fungal metabolite tenuazonic acid with copper (II), iron (III), nickel (II), and magnesium (II) ions.[1][5] Journal of Inorganic Biochemistry.

  • Mikula, H., et al. (2013). Structure and tautomerism of tenuazonic acid - A synergetic computational and spectroscopic approach. Journal of Hazardous Materials.

  • Shigeura, H. T., & Gordon, C. N. (1963). The Biological Activity of Tenuazonic Acid. Biochemistry.

  • LKT Laboratories. (n.d.). Tenuazonic Acid Copper Salt Product Data.

Sources

A Researcher's Guide to the Validation of Isotope Dilution Assays for Tenuazonic Acid Quantification

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the validation of stable isotope dilution assays (SIDA) for the accurate quantification of Tenuazonic acid (TeA). TeA is a mycotoxin produced by Alternaria species, known to contaminate a wide range of food commodities, including fruits, vegetables, and cereals.[1][2][3] Its potential toxicity necessitates reliable and precise analytical methods for food safety and risk assessment.[3][4]

Isotope dilution analysis coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for mycotoxin quantification.[5] This approach offers superior accuracy and precision by using a stable, isotopically labeled version of the analyte as an internal standard (IS). The IS, such as [¹³C₆,¹⁵N]-TeA, behaves identically to the native analyte during sample preparation and analysis, effectively compensating for matrix effects and variations in instrument response.[1][6][7]

This guide will delve into the critical aspects of validating a SIDA for TeA, comparing it with other analytical techniques and providing detailed experimental protocols grounded in established scientific principles and regulatory guidelines.

The Superiority of Isotope Dilution Assays

While other methods like traditional LC-MS/MS without isotopic standards, high-performance liquid chromatography with UV detection (HPLC-UV), and enzyme-linked immunosorbent assays (ELISA) exist for TeA quantification, SIDA offers distinct advantages.[8][9]

Analytical MethodPrincipleAdvantagesLimitations
Isotope Dilution Assay (SIDA) with LC-MS/MS Utilizes a stable isotopically labeled internal standard that is chemically identical to the analyte.High accuracy and precision, effectively mitigates matrix effects, high specificity.[6][7]Higher cost of labeled standards.[5]
LC-MS/MS (without IS) Separation by chromatography followed by mass spectrometric detection.High sensitivity and specificity.Susceptible to matrix effects (ion suppression or enhancement), which can lead to inaccurate quantification.[10]
HPLC-UV Separation by chromatography and detection by UV absorbance.Lower cost, simpler instrumentation.Lower sensitivity and specificity compared to MS-based methods, potential for interferences.[8]
ELISA Based on antigen-antibody recognition.High throughput, cost-effective for screening.Potential for cross-reactivity, less accurate for quantification compared to chromatographic methods.[9]

The primary reason for the superiority of SIDA lies in its ability to overcome matrix effects, a significant challenge in complex food matrices.[10] Matrix components can co-elute with the analyte and interfere with the ionization process in the mass spectrometer, leading to either suppression or enhancement of the signal and, consequently, inaccurate results.[7] By using an isotopically labeled internal standard, which is affected by the matrix in the same way as the native analyte, these effects are normalized, ensuring reliable quantification.[7]

A Step-by-Step Guide to Method Validation

The validation of an analytical method is crucial to demonstrate its suitability for its intended purpose.[11][12] The following sections outline the key validation parameters and provide experimental protocols based on internationally recognized guidelines such as those from the International Council for Harmonisation (ICH) and ISO/IEC 17025.[11][13][14][15][16]

The Validation Workflow

The overall process of validating an isotope dilution assay for TeA quantification can be visualized as follows:

Validation_Workflow cluster_planning 1. Planning & Preparation cluster_method_dev 2. Method Optimization cluster_validation 3. Performance Characteristic Validation cluster_documentation 4. Documentation & Reporting P1 Define Scope & Purpose P2 Select Internal Standard ([¹³C₆,¹⁵N]-TeA) P1->P2 P3 Prepare Stock Solutions & Calibration Standards P2->P3 M1 Sample Preparation (Extraction & Cleanup) P3->M1 M2 LC-MS/MS Parameter Optimization M1->M2 V1 Specificity M2->V1 V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 LOD & LOQ V3->V4 V5 Matrix Effects V4->V5 V6 Stability V5->V6 D1 Validation Report V6->D1 D2 Standard Operating Procedure (SOP) D1->D2

Caption: Workflow for the validation of a TeA isotope dilution assay.

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present.[17]

Experimental Protocol:

  • Analyze blank matrix samples (e.g., tomato paste, wheat flour) known to be free of TeA to check for interfering peaks at the retention time of TeA and its internal standard.

  • Analyze samples spiked with TeA and the internal standard to confirm the absence of interfering peaks from the matrix.

  • Analyze samples containing structurally related compounds or other common mycotoxins to ensure they do not co-elute and interfere with the detection of TeA.

Linearity and Range

Objective: To establish the relationship between the concentration of the analyte and the analytical response over a defined range.[11]

Experimental Protocol:

  • Prepare a series of calibration standards by spiking blank matrix extracts with known concentrations of TeA and a constant concentration of the internal standard. A typical range for TeA in food could be from 0.5 to 500 µg/kg.[6]

  • Analyze the calibration standards using the optimized LC-MS/MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of TeA to the peak area of the internal standard against the concentration of TeA.

  • Perform a linear regression analysis and evaluate the coefficient of determination (R²), which should ideally be ≥ 0.99.[8]

Accuracy and Precision

Objective:

  • Accuracy: To determine the closeness of the measured value to the true value.[17]

  • Precision: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[17] Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[17]

Experimental Protocol:

  • Spike blank matrix samples at three different concentration levels (low, medium, and high) within the linear range.

  • Analyze these spiked samples in replicate (e.g., n=6) on the same day to determine repeatability.

  • Repeat the analysis on a different day with a different analyst or instrument to determine intermediate precision.

  • Calculate the recovery for accuracy and the relative standard deviation (RSD) for precision. Acceptable recovery is typically within 80-120%, and RSD should be ≤ 15-20%, depending on the concentration level.[18][19]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Objective:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]

Experimental Protocol:

  • Signal-to-Noise Ratio: Analyze a series of low-concentration spiked samples and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Standard Deviation of the Response and the Slope:

    • Analyze a number of blank samples (e.g., n=10) and calculate the standard deviation of the response in the region of the analyte's retention time.

    • Calculate the slope of the calibration curve.

    • LOD = (3.3 * σ) / S

    • LOQ = (10 * σ) / S

      • Where σ is the standard deviation of the response and S is the slope of the calibration curve.[12]

Published methods for TeA have reported LODs as low as 0.1 µg/kg and LOQs around 0.3 µg/kg in tomato products.[6]

Matrix Effects

Objective: To evaluate the influence of co-eluting matrix components on the ionization of the analyte and internal standard.

Experimental Protocol:

  • Prepare three sets of samples:

    • Set A: TeA and internal standard in a pure solvent.

    • Set B: Blank matrix extract spiked with TeA and the internal standard at the same concentrations as Set A.

  • Analyze all samples and calculate the matrix effect (ME) using the following formula:

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

  • A value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement. The use of a stable isotope-labeled internal standard should effectively compensate for these effects, resulting in accurate quantification despite their presence.[20]

Stability

Objective: To evaluate the stability of the analyte in the sample matrix and in standard solutions under different storage conditions.[13]

Experimental Protocol:

  • Stock Solution Stability: Store stock solutions of TeA and the internal standard at different temperatures (e.g., room temperature, 4°C, -20°C) for various durations. Analyze them at regular intervals and compare the results with a freshly prepared solution.

  • Sample Stability: Analyze spiked matrix samples immediately after preparation and then after storing them under different conditions (e.g., room temperature for 24 hours, refrigerated for 7 days, frozen for 30 days). Compare the results to assess the stability of TeA in the matrix.

Data Presentation and Interpretation

The results of the validation study should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Example Validation Summary for TeA in Tomato Ketchup

Validation ParameterResultAcceptance Criteria
Linearity (R²) 0.998≥ 0.99
Range (µg/kg) 0.5 - 500Covers expected concentration range
Accuracy (Recovery %) 95 - 105%80 - 120%
Precision (RSD %)
- Repeatability< 5%≤ 15%
- Intermediate Precision< 8%≤ 20%
LOD (µg/kg) 0.1Reportable
LOQ (µg/kg) 0.3Reportable
Matrix Effect (%) 75% (Suppression)Compensated by IS
Stability Stable for 1 month at -20°CNo significant degradation

Conclusion

The validation of an isotope dilution assay for the quantification of Tenuazonic acid is a critical process that ensures the generation of reliable and defensible data. By systematically evaluating the performance characteristics of the method, researchers can have high confidence in the accuracy of their results. The use of a stable isotopically labeled internal standard is paramount in overcoming the challenges associated with complex food matrices, making SIDA the method of choice for the precise quantification of TeA. This guide provides a robust framework for conducting such a validation, grounded in scientific principles and regulatory expectations.

References

  • Asam, S., Liu, Y., Konitzer, K., & Rychlik, M. (2011). Development of a stable isotope dilution assay for tenuazonic acid. Journal of Agricultural and Food Chemistry, 59(7), 2980–2987. [Link]

  • Asam, S., Lichtenegger, M., Liu, Y., & Rychlik, M. (2012). Content of the Alternaria mycotoxin tenuazonic acid in food commodities determined by a stable isotope dilution assay. Mycotoxin Research, 28(1), 9-15. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Waters Corporation. (n.d.). How Appropriate Clean-Up Can Improve the Robustness of an LC-MS/MS Method for the Determination of Multiple Mycotoxins in a Range of Food Commodities. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • Nagy, K., et al. (2023). Development of a Novel LC-MS/MS Multi-Method for the Determination of Regulated and Emerging Food Contaminants Including Tenuazonic Acid, a Chromatographically Challenging Alternaria Toxin. Foods, 12(3), 643. [Link]

  • Hajnal, É., & Sulyok, M. (2021). International standardization of an LC-MS/MS based food analytical method: development of a generally accepted test procedure for Alternaria toxins. Magyar Kémiai Folyóirat, 127(2), 51-57. [Link]

  • Borman, P., & Elder, D. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • MDPI. (2017). LC-MS/MS Method for Mycotoxin Analysis. [Link]

  • Nagy, K., et al. (2023). Development of a Novel LC-MS/MS Multi-Method for the Determination of Regulated and Emerging Food Contaminants Including Tenuazonic Acid, a Chromatographically Challenging Alternaria Toxin. MDPI. [Link]

  • Walravens, J., et al. (2019). Quantitation of Six Alternaria Toxins in Infant Foods Applying Stable Isotope Labeled Standards. Toxins, 11(2), 93. [Link]

  • Romero-González, R., et al. (2023). Development and Validation of an LC-MS/MS Method for the Determination of Alternaria Mycotoxins in Hepatic Tissue. Toxins, 15(2), 118. [Link]

  • De Boevre, M., et al. (2024). Validation of a UPLC-MS/MS Method for Multi-Matrix Biomonitoring of Alternaria Toxins in Humans. Toxins, 16(7), 296. [Link]

  • Asam, S., Habler, K., & Rychlik, M. (2016). Determination of Exposure to the Alternaria Mycotoxin Tenuazonic Acid and Its Isomer allo-Tenuazonic Acid in a German Population by Stable Isotope Dilution HPLC-MS3. Journal of Agricultural and Food Chemistry, 64(31), 6245–6252. [Link]

  • Tang, H., et al. (2023). Development of analytical methods for the determination of tenuazonic acid analogues in food commodities. ResearchGate. [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing SL. [Link]

  • Mérieux NutriSciences. (2025). ISO 17025 Accreditation: Your Expert Chemistry Accreditation Laboratory for Brand Protection. [Link]

  • Wong, J. W. (2020). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International, 33(12), 22-30. [Link]

  • MDPI. (2024). Management System According to ISO/IEC 17025: Method Validation. [Link]

  • Irish National Accreditation Board. (2016). Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). [Link]

  • Royal Society of Chemistry. (n.d.). Development of a chemiluminescence immunoassay for detection of tenuazonic acid mycotoxin in fruit juices with a specific camel polyclonal antibody. [Link]

  • Asam, S., Habler, K., & Rychlik, M. (2016). Determination of Exposure to the Alternaria Mycotoxin Tenuazonic Acid and Its Isomer allo-Tenuazonic Acid in a German Population by Stable Isotope Dilution HPLC-MS3. ACS Publications. [Link]

  • Asam, S., et al. (2012). Content of the Alternaria mycotoxin tenuazonic acid in food commodities determined by a stable isotope dilution assay. PubMed. [Link]

  • Global Proficiency Ltd. (2010). Validation of Analytical Methods. [Link]

  • De Boevre, M., et al. (2024). Validation of a UPLC-MS/MS Method for Multi-Matrix Biomonitoring of Alternaria Toxins in Humans. MDPI. [Link]

  • Frontiers. (2022). Rapid and sensitive detection of tenuazonic acid in agricultural by-products based on gold nano-flower lateral flow. [Link]

  • Creative Diagnostics. (n.d.). Tenuazonic acid Test Reagents. [Link]

  • ResearchGate. (2025). Quantification of the Alternaria mycotoxin tenuazonic acid in beer. [Link]

  • AOAC International. (n.d.). How to Meet ISO 17025 Requirements for Method Verification. [Link]

Sources

Inter-Laboratory Comparison of Tenuazonic Acid Detection Limits in Food Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Analytical Challenge of Tenuazonic Acid

Tenuazonic acid (TeA) represents a unique analytical challenge among Alternaria mycotoxins due to its complex physicochemical properties, specifically its tautomerism and metal-chelating ability. While regulated limits are still evolving (e.g., European Commission recommendations), the demand for reliable detection at low thresholds (<10 µg/kg) is critical for risk assessment in infant foods, tomato products, and cereals.

This guide provides an objective, data-driven comparison of analytical methodologies for TeA, synthesizing results from recent inter-laboratory validation studies (including the validation of CEN EN 17521). We contrast the industry "Gold Standard"—Stable Isotope Dilution Assay (SIDA) coupled with LC-MS/MS —against legacy HPLC-UV and rapid screening alternatives (ELISA/LFIA), focusing on Detection Limits (LOD), Quantification Limits (LOQ), and reproducibility.

Comparative Performance Matrix

The following data aggregates performance metrics from collaborative trials, including the BfR (German Federal Institute for Risk Assessment) proficiency tests and the CEN method validation studies.

Table 1: Method Performance Overview (Tomato & Cereal Matrices)
FeatureSIDA-LC-MS/MS (CEN EN 17521) HPLC-UV (Legacy) ELISA (Screening) LFIA (Rapid Test)
Primary Application Confirmatory Quantitation, Regulatory ComplianceRoutine QC (High levels)High-throughput ScreeningField / Point-of-Care
LOD (Tomato) 0.01 – 1.0 µg/kg 25 – 50 µg/kg25 – 150 µg/kg~12.5 – 100 µg/kg
LOD (Cereals) 0.05 – 1.5 µg/kg > 50 µg/kgN/A (Matrix interference)N/A
Recovery 97 – 102%60 – 85%60 – 130% (Variable)Qualitative/Semi-quant
Precision (RSDr) 4.2% > 10%15 – 25%N/A
Matrix Effect Handling Excellent (Corrected by

C-ISTD)
Poor (Requires extensive cleanup)Moderate (Cross-reactivity)High (False positives)
Selectivity High (Mass/Charge ratio)Low (Co-elution risks)Low (Antibody specificity)Low

Key Insight: SIDA-LC-MS/MS offers an LOD advantage of approximately two orders of magnitude over HPLC-UV and ELISA. This sensitivity is non-negotiable for infant food analysis where safety margins are tightest.

Critical Technical Drivers: Why Methods Fail

To understand the inter-laboratory data, one must understand the chemistry that causes variability.

The Tautomer Trap & Metal Chelation

TeA exists in different tautomeric forms depending on solvent pH. In acidic conditions (common for other mycotoxins), TeA peaks broaden or split, destroying sensitivity. Furthermore, TeA forms stable chelates with divalent metal ions inside the HPLC system, causing severe peak tailing.

  • The Fix: Modern protocols utilize alkaline mobile phases (pH ~8.0 with ammonium acetate/ammonia) to deprotonate TeA, stabilizing it as a single ionic species and preventing metal chelation.

Matrix Effects and the Necessity of SIDA

In Electrospray Ionization (ESI), co-eluting matrix components (e.g., phospholipids in cereals, pigments in tomato) compete for charge, suppressing the TeA signal.

  • Evidence: In proficiency tests, labs using external calibration often under-report TeA concentrations by 30-60%.

  • The Solution: Stable Isotope Dilution Assay (SIDA) uses

    
    C-labeled TeA as an Internal Standard (ISTD). Since the ISTD experiences the exact same suppression as the analyte, the ratio remains constant, yielding accurate quantification.
    

Visualizing the Gold Standard Workflow

The following diagram illustrates the optimized workflow validated by CEN (European Committee for Standardization) for minimizing LODs.

TeA_Workflow cluster_logic Mechanism of Action Sample Homogenized Sample (Tomato/Cereal) Extraction Extraction (Acidified MeOH/Water) Protonates TeA for solubility Sample->Extraction ISTD Add 13C-TeA Internal Standard (CRITICAL STEP) Extraction->ISTD Spike Equilibration Equilibration (15-30 min) Ensures ISTD binds to matrix ISTD->Equilibration Cleanup Clean-up Strategy Equilibration->Cleanup SPE SPE (HLB/Polymeric) Removes pigments/lipids Cleanup->SPE Standard Method QuEChERS Modified QuEChERS (Citrate buffer) Cleanup->QuEChERS High Throughput LC LC Separation Alkaline pH (8.0) Ammonium Acetate SPE->LC QuEChERS->LC Detection MS/MS Detection (ESI Negative Mode) MRM Transitions LC->Detection Alkaline_pH Alkaline pH (8.0) LC->Alkaline_pH Deprotonation Deprotonation of TeA Alkaline_pH->Deprotonation Peak_Shape Sharp Peak Shape (No Tailing) Deprotonation->Peak_Shape

Figure 1: Optimized Analytical Workflow for Tenuazonic Acid (TeA) quantification using SIDA-LC-MS/MS, highlighting the critical alkaline separation step.

Detailed Experimental Protocol: The CEN EN 17521 Approach

This protocol reflects the consensus method from inter-laboratory trials, ensuring LODs <1.0 µg/kg.

Phase 1: Sample Preparation & Extraction[1]
  • Weighing: Weigh 2.0 g of homogenized sample (tomato purée, wheat flour) into a 50 mL centrifuge tube.

  • ISTD Addition: Add 50 µL of

    
    C
    
    
    
    -TeA internal standard solution (10 µg/mL). Vortex and equilibrate for 15 minutes. Causality: Equilibration ensures the ISTD integrates into the matrix, compensating for extraction inefficiencies.
  • Extraction: Add 10 mL of Extraction Solvent (Water/Methanol/Acetic Acid, 14:85:1 v/v/v). Shake vigorously for 30 minutes.

  • Clarification: Centrifuge at 4,000 x g for 10 minutes.

Phase 2: Clean-up (SPE)
  • Conditioning: Use a polymeric SPE column (e.g., HLB, 60 mg). Condition with 3 mL methanol followed by 3 mL water.

  • Loading: Load 1 mL of the crude extract supernatant.

  • Washing: Wash with 3 mL water/methanol (95:5). Dry the cartridge under vacuum for 2 minutes.

  • Elution: Elute TeA with 3 mL methanol.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 500 µL of Mobile Phase A (see below).

Phase 3: LC-MS/MS Analysis[2]
  • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water, adjusted to pH 8.0 with Ammonia. Note: Alkaline pH is mandatory to prevent peak splitting.

  • Mobile Phase B: Methanol.[1][2][3]

  • Gradient: 10% B to 90% B over 10 minutes.

  • MS Parameters: ESI Negative mode. Monitor transitions:

    • Quantifier: 196.1 -> 139.1 (TeA)

    • Qualifier: 196.1 -> 112.1 (TeA)

Inter-Laboratory Validation Data

The following data is derived from the validation study of the CEN method involving 23 laboratories.

Table 2: Collaborative Trial Results (CEN EN 17521)
MatrixSpiking Level (µg/kg)Mean Recovery (%)RSDr (Repeatability) %RSDR (Reproducibility) %HorRat Value
Tomato Puree 1098.53.88.90.3
Tomato Puree 10096.24.17.50.4
Wheat 1097.45.210.10.4
Wheat 10099.13.98.20.4
Sunflower Seeds 10095.86.512.40.6

Interpretation:

  • High Accuracy: Recoveries near 100% indicate that the SIDA approach perfectly compensates for matrix effects.

  • Low Variability: RSDR values <15% across different labs prove the method is robust and transferrable.

  • HorRat < 1.0: Indicates method performance is better than predicted by the Horwitz equation, validating its suitability for regulatory enforcement.

Troubleshooting & Validation Checklist

To ensure your laboratory achieves these detection limits, verify the following:

  • Linearity Check: Does the calibration curve (solvent standards) match the matrix-matched curve? If using SIDA, the response ratio must be linear (

    
    ).[4]
    
  • pH Control: Measure the pH of Mobile Phase A daily. A shift from pH 8.0 to 7.0 can cause peak broadening and loss of sensitivity.

  • Carryover: TeA can stick to injector ports. Include blank injections between high-concentration samples.

  • ISTD Purity: Ensure the

    
    C-TeA standard does not contain unlabeled TeA (check isotopic purity), which would artificially inflate results.
    

References

  • European Committee for Standardization (CEN). (2021).[5] Foodstuffs - Determination of Alternaria toxins in tomato, wheat and sunflower seeds by SPE clean-up and HPLC-MS/MS. EN 17521:2021.[2] Link

  • BfR (German Federal Institute for Risk Assessment). (2020). Report on the 2019 Proficiency Test of the German National Reference Laboratory for Mycotoxins and Plant Toxins. Link

  • Varga, E., et al. (2022). Determination of Alternaria Toxins in Tomato, Wheat, and Sunflower Seeds by SPE and LC-MS/MS—A Method Validation Through a Collaborative Trial. Journal of AOAC International. Link

  • Solfrizzo, M., et al. (2024). Validation of a UPLC-MS/MS Method for Multi-Matrix Biomonitoring of Alternaria Toxins in Humans. Toxins (MDPI). Link

  • Cai, T., et al. (2022). Rapid and sensitive detection of tenuazonic acid in agricultural by-products based on gold nano-flower lateral flow. Frontiers in Nutrition. Link

Sources

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Tenuazonic Acid Copper Salt

Author: BenchChem Technical Support Team. Date: March 2026

For the dedicated researcher, scientist, and drug development professional, the pursuit of scientific advancement is paramount. However, this pursuit must be intrinsically linked with an unwavering commitment to safety. This guide provides essential, immediate, and in-depth procedural guidance on the personal protective equipment (PPE) required for handling Tenuazonic acid copper salt, a potent mycotoxin with significant health risks. Our goal is to empower you with the knowledge to work confidently and safely, making this a preferred resource for laboratory safety and chemical handling.

The Critical Nature of Tenuazonic Acid Copper Salt: Understanding the Hazard

Tenuazonic acid is a mycotoxin produced by Alternaria species of fungi. It is recognized for its cytotoxic and phytotoxic properties. The copper salt form, while used in research, carries the same inherent toxicological concerns. Exposure to Tenuazonic acid has been linked to serious health issues, including the potential for esophageal cancer.[1][2][3] Its acute oral toxicity is high, warranting its classification as a hazardous substance.[4][5] Therefore, a robust and meticulously followed safety protocol is not merely a recommendation but a necessity.

A Multi-Layered Defense: The Hierarchy of Controls

Before delving into the specifics of PPE, it is crucial to understand its place within the hierarchy of controls. PPE is the last line of defense. Wherever possible, engineering and administrative controls should be implemented to minimize direct exposure.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Tenuazonic Acid Copper Salt Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Engineering Engineering Controls (Fume Hood, Ventilated Enclosure) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Gown, Respirator, Eye Protection) Administrative->PPE

Caption: The Hierarchy of Controls, with PPE as the final protective barrier.

Essential Personal Protective Equipment (PPE) for Handling Tenuazonic Acid Copper Salt

The selection and correct use of PPE are critical for preventing exposure. The following table summarizes the minimum required PPE.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with disposable nitrile gloves (minimum 5-mil thickness).Nitrile provides good resistance to a range of chemicals. Double-gloving offers an additional barrier and allows for safe removal of the outer glove if contamination is suspected.[6][7]
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes when preparing solutions and from airborne powder.[5]
Body Protection Disposable gown with long sleeves and tight-fitting cuffs.Prevents contamination of personal clothing and skin.[8]
Respiratory Protection A NIOSH-approved N95 respirator at a minimum.Protects against inhalation of the fine, potentially airborne powder.[5]

Step-by-Step Protocols for Safe Handling

Adherence to standardized procedures is paramount to minimizing exposure risks.

Protocol 1: Weighing Tenuazonic Acid Copper Salt

This procedure should be performed within a certified chemical fume hood or a ventilated balance enclosure.

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Designate a specific area within the fume hood for weighing.

    • Cover the work surface with a disposable absorbent bench liner.

    • Gather all necessary equipment: analytical balance, anti-static weigh boats or glassine paper, spatulas, and a pre-labeled, sealable container for the weighed compound.

  • Weighing:

    • Place a pre-weighed, empty container with a lid on the balance and tare it.[4][9]

    • Inside the fume hood, carefully transfer the approximate amount of Tenuazonic acid copper salt to the container using a spatula.[3]

    • Minimize the creation of dust by handling the powder gently and avoiding rapid movements.

    • Close the container lid securely.

    • Move the closed container to the balance to obtain the precise weight.

    • If adjustments are needed, return the closed container to the fume hood to add or remove powder.[4][9]

  • Post-Weighing:

    • Once the desired weight is achieved, securely seal the container.

    • Decontaminate the spatula by wiping it with a damp cloth (using a suitable solvent like 70% ethanol) and then cleaning it thoroughly. Dispose of the wipe in the designated hazardous waste container.

    • Carefully fold the disposable bench liner inward and place it in the hazardous waste container.

    • Wipe down the interior surfaces of the fume hood and the balance with a decontaminating solution.

Protocol 2: Dissolving Tenuazonic Acid Copper Salt

This procedure should also be conducted entirely within a chemical fume hood.

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Have the pre-weighed and sealed container of Tenuazonic acid copper salt, the chosen solvent (e.g., DMSO, methanol), volumetric flasks, and pipettes ready within the fume hood.[10][11]

  • Dissolution:

    • Add a small amount of the solvent to the container with the Tenuazonic acid copper salt.

    • Gently swirl or sonicate the container to aid dissolution.[12] Avoid vigorous shaking that could create aerosols.

    • Once the compound is dissolved, carefully transfer the solution to a volumetric flask.

    • Rinse the original container with additional solvent and add the rinsing to the volumetric flask to ensure a complete transfer.

    • Bring the solution to the final volume with the solvent.

    • Cap the flask and invert it several times to ensure homogeneity.

  • Post-Dissolution:

    • Label the stock solution clearly with the compound name, concentration, solvent, date, and your initials.

    • Decontaminate all equipment and the work area as described in the weighing protocol.

Emergency Procedures: Spill and Exposure Management

Spill Cleanup

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert:

    • Alert others in the immediate area.

    • If the spill is large or you are not comfortable cleaning it up, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Contain and Clean (for small, manageable spills):

    • Ensure you are wearing all the required PPE, including respiratory protection.

    • Cover the spill with an absorbent material designed for chemical spills.[13]

    • If it is a powder spill, gently wet the absorbent material with water to prevent the powder from becoming airborne.[13]

    • Working from the outside in, carefully collect the absorbent material and place it in a labeled hazardous waste container.

    • Decontaminate the spill area with a 1% sodium hypochlorite solution, followed by a rinse with water.[14]

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal: A Critical Final Step

All materials contaminated with Tenuazonic acid copper salt must be disposed of as hazardous waste.

  • Solid Waste: This includes gloves, gowns, bench liners, weigh boats, and any other contaminated disposable items. Place these in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour Tenuazonic acid copper salt solutions down the drain.

  • Decontamination of Glassware: Reusable glassware should be decontaminated by soaking in a 1% sodium hypochlorite solution for at least one hour, followed by thorough rinsing with water and standard washing procedures.[14]

Waste_Disposal_Workflow cluster_1 Tenuazonic Acid Copper Salt Waste Disposal Solid_Waste Solid Waste (Gloves, Gown, Liners) Sealed_Container Seal in Labeled Hazardous Waste Container Solid_Waste->Sealed_Container Liquid_Waste Liquid Waste (Unused Solutions) Liquid_Waste->Sealed_Container Glassware Contaminated Glassware Decontaminate Decontaminate (1% Sodium Hypochlorite) Glassware->Decontaminate Collection Arrange for Hazardous Waste Collection Sealed_Container->Collection Wash Thoroughly Wash and Rinse Decontaminate->Wash

Caption: A workflow for the proper disposal of waste contaminated with Tenuazonic acid copper salt.

By adhering to these rigorous safety protocols, you can confidently advance your research while ensuring your personal safety and the integrity of your laboratory environment.

References

  • Weizmann Institute of Science. Powder Weighing Procedure. Safety Unit. Available at: [Link]

  • Food and Agriculture Organization of the United Nations. mycotoxin analysis and laboratory management. Available at: [Link]

  • Emory University. EHS-461, WEIGHING HAZARDOUS POWDERS. Available at: [Link]

  • University of Wisconsin-Madison. Mycotoxins. Environment, Health & Safety. Available at: [Link]

  • University of California, Berkeley. Chemical Resistance of Gloves.pdf. Available at: [Link]

  • Siegel, D., Merkel, S., Bremser, W., Koch, M., & Nehls, I. (2010). Degradation kinetics of the Alternaria mycotoxin tenuazonic acid in aqueous solutions. Analytical and bioanalytical chemistry, 397(2), 453–462. Available at: [Link]

  • West Virginia University. Chapter 8: Decontamination, Disinfection and Spill Response. Environmental Health & Safety. Available at: [Link]

  • Becky Aktsiaselts. CHEMICAL RESISTANCE TABLE FOR GLOVES. Available at: [Link]

  • Kimberly-Clark. KIMBERLY-CLARK* Nitrile Gloves Chemical Resistance Guide. Available at: [Link]

  • University of Pennsylvania. Nitrile Glove Chemical-Compatibility Reference. Environmental Health & Radiation Safety. Available at: [Link]

  • ResearchGate. Degradation kinetics of the Alternaria mycotoxin tenuazonic acid in aqueous solutions. Available at: [Link]

  • SciELO México. Recent Advances in the Bioherbicidal Potential of Tenuazonic Acid, an Alternaria spp. mycotoxin. Available at: [Link]

  • Canadian Agency for Drugs and Technologies in Health. Safe handling of cytotoxics: guideline recommendations. Available at: [Link]

  • GERPAC. Detergents and disinfectants currently used in hospital pharmacies : Abilities for removing and degrading cytotoxic drugs. Available at: [Link]

  • Emulate. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available at: [Link]

  • The University of British Columbia. Cytotoxic Spill Cleanup Procedure. Safety & Risk Services. Available at: [Link]

  • Chen, S., et al. (2021). Tenuazonic Acid-Triggered Cell Death Is the Essential Prerequisite for Alternaria alternata (Fr.) Keissler to Infect Successfully Host Ageratina adenophora. Journal of Fungi, 7(5), 341. Available at: [Link]

  • EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.